Dolichodial
Descripción
Structure
3D Structure
Propiedades
Número CAS |
5951-57-5 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(1R,2S,5S)-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-7-3-4-9(8(2)5-11)10(7)6-12/h5-7,9-10H,2-4H2,1H3/t7-,9+,10+/m0/s1 |
Clave InChI |
BORBLDJNKYHVJP-FXBDTBDDSA-N |
SMILES |
CC1CCC(C1C=O)C(=C)C=O |
SMILES isomérico |
C[C@H]1CC[C@@H]([C@@H]1C=O)C(=C)C=O |
SMILES canónico |
CC1CCC(C1C=O)C(=C)C=O |
Otros números CAS |
60478-52-6 5951-57-5 |
Sinónimos |
dolichodial |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling Dolichodial: A Technical Guide to its Natural Sources, Extraction, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dolichodial, a cyclopentanoid monoterpene dialdehyde, has garnered significant interest within the scientific community for its diverse biological activities, including insecticidal and defensive properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in both the plant and animal kingdoms. It offers a thorough examination of experimental protocols for the extraction, isolation, and quantitative analysis of this valuable natural product. Furthermore, this guide elucidates the intricate biosynthetic pathway leading to the formation of this compound, providing a foundation for potential synthetic biology and metabolic engineering applications.
Natural Sources of this compound
This compound and its isomers are not widespread in nature but are found in specific and distinct biological sources. Its natural occurrences can be broadly categorized into two main groups: the plant kingdom, specifically within the essential oils of certain Lamiaceae species, and the animal kingdom, as a key component of the defensive secretions of various ant species.
Plant Sources
The most well-documented plant source of this compound is Teucrium marum, commonly known as cat thyme. This plant, belonging to the Lamiaceae family, produces a variety of volatile compounds, with this compound being a significant constituent of its essential oil.
Insect Sources
This compound is a prominent defensive compound in numerous species of ants, particularly within the subfamily Dolichoderinae. These ants secrete this compound from their pygidial glands as a defense mechanism against predators and competing ant species. Notable ant species known to produce this compound include:
-
Argentine Ant (Linepithema humile) : This invasive species utilizes this compound in its potent defensive secretions.[1]
-
Iridomyrmex species : Several species within this genus, such as the Australian meat ant (Iridomyrmex purpureus), are known to produce iridoids like this compound.
-
Dolichoderus species : Ants of this genus, including Dolichoderus clarki and Dolichoderus pustulatus, also employ this compound in their chemical defense arsenal.[2]
Quantitative Analysis of this compound from Natural Sources
The concentration of this compound can vary significantly depending on the source organism, its geographical location, and environmental factors. The following table summarizes available quantitative data on this compound content from a prominent plant source. Quantitative data from insect sources remains a subject of ongoing research.
| Natural Source | Plant/Animal Part | Method of Analysis | This compound Content (%) | Reference |
| Teucrium marum | Essential Oil | GC/MS | 9.38 | [3] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and analysis of this compound from its natural sources.
Extraction of this compound
This protocol is adapted for the extraction of essential oils rich in volatile compounds like this compound.
Materials and Equipment:
-
Fresh or dried aerial parts of Teucrium marum
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)
-
Heating mantle or hot plate
-
Distilled water
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glassware (beakers, flasks)
Procedure:
-
Preparation of Plant Material: Finely chop or grind the fresh or dried aerial parts of Teucrium marum to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble the steam distillation apparatus as per the manufacturer's instructions. Place the ground plant material into the biomass flask.
-
Steam Generation: Fill the boiling flask with distilled water to about two-thirds of its capacity and begin heating to generate steam.
-
Distillation: Pass the steam through the biomass flask. The steam will volatilize the essential oils, including this compound, from the plant material.
-
Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled and condensed back into a liquid.
-
Collection: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an upper layer of essential oil, in a collection vessel.
-
Separation: Transfer the collected distillate to a separatory funnel. Allow the layers to separate fully, and then carefully drain off the lower aqueous layer.
-
Drying: Collect the essential oil layer and dry it over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C to prevent degradation.
This protocol is suitable for the extraction of defensive secretions containing this compound from ants.
Materials and Equipment:
-
Live or frozen ant specimens (Iridomyrmex or Dolichoderus species)
-
Hexane or Dichloromethane (analytical grade)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Pipettes
-
Rotary evaporator or nitrogen stream
-
Gas chromatography-mass spectrometry (GC-MS) vials
Procedure:
-
Sample Collection: Collect a known number or weight of ants in a glass vial.
-
Extraction: Add a measured volume of hexane or dichloromethane to the vial, ensuring the ants are fully submerged. For cuticular compounds, a brief rinse of 1-2 minutes is sufficient. For glandular contents, the ants can be crushed in the solvent.
-
Agitation: Vortex the vial for 2-5 minutes to facilitate the extraction of the chemical compounds into the solvent.
-
Separation: Carefully pipette the solvent extract into a clean vial, leaving the ant bodies behind.
-
Concentration: Concentrate the extract to a smaller volume or to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., hexane) for analysis.
-
Storage: Store the extract at -20°C until analysis.
Isolation of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol outlines a general approach for the purification of this compound from a complex mixture, such as an essential oil. Method optimization will be required based on the specific sample matrix.
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Crude extract containing this compound
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Analytical Method Development: Develop an analytical HPLC method on a C18 column to determine the optimal mobile phase conditions (e.g., gradient of water and acetonitrile) for the separation of this compound from other components in the extract. Monitor the elution profile using a UV detector.
-
Scale-Up to Preparative HPLC: Scale up the optimized analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.
-
Sample Loading: Dissolve the crude extract in the initial mobile phase and inject it onto the preparative column.
-
Fraction Collection: Collect fractions corresponding to the elution time of this compound as determined in the analytical method development.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess the purity of the isolated this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless inlet, operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.
-
Calibration Curve: Inject the standard solutions into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject a known volume of the sample extract into the GC-MS under the same conditions as the standards.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Biosynthesis of this compound
The biosynthesis of this compound is a branch of the iridoid biosynthetic pathway, which originates from the universal monoterpene precursor, geranyl pyrophosphate (GPP). GPP is synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The key enzymatic steps leading from GPP to iridodial, a direct precursor of this compound, have been elucidated.
The biosynthesis proceeds as follows:
-
Geraniol Synthase (GES): Geranyl pyrophosphate (GPP) is converted to geraniol.
-
Geraniol-8-hydroxylase (G8H): Geraniol is hydroxylated to form 8-hydroxygeraniol.
-
8-hydroxygeraniol oxidoreductase (8HGO): 8-hydroxygeraniol is oxidized to 8-oxogeranial.
-
Iridoid Synthase (ISY): This key enzyme catalyzes the reductive cyclization of 8-oxogeranial to form iridodial. Iridodial can then exist in equilibrium with its cyclized lactol form, nepetalactol. This compound is a stereoisomer of iridodial.
Conclusion
This technical guide has provided a detailed overview of the natural sources, quantitative analysis, experimental protocols for extraction and isolation, and the biosynthetic pathway of this compound. The information presented herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, chemical ecology, and drug development, facilitating further investigation into the promising biological activities and potential applications of this intriguing iridoid. The elucidation of its biosynthetic pathway opens new avenues for the sustainable production of this compound and its derivatives through metabolic engineering and synthetic biology approaches.
References
An In-depth Technical Guide to Dolichodial: Structure, Properties, and Biological Significance
Abstract
Dolichodial is a naturally occurring iridoid monoterpenoid characterized by its bicyclic structure and two aldehyde functional groups. First isolated from ants of the Dolichoderus and Iridomyrmex genera, it is a key component of the defensive secretions of various insects and is also found in the essential oils of certain plants.[1] This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, and known biological roles of this compound. It includes detailed experimental protocols for its synthesis, isolation, and characterization, designed for researchers in natural products chemistry, chemical ecology, and drug development.
Chemical Structure and Stereoisomerism
This compound is a monocyclic monoterpene containing a cyclopentane ring with three stereocenters, giving rise to four possible diastereomeric pairs of enantiomers.[2] The core structure is 2-formyl-3-methyl-α-methylene-cyclopentaneacetaldehyde.[1] The specific stereochemistry defines its different natural isomers, which include this compound, anisomorphal, and peruphasmal.[2]
The relationship and nomenclature of these stereoisomers are critical for understanding their biological specificity and natural distribution.
Table 1: Stereoisomers of this compound
| Name | Stereochemical Configuration | CAS Number | Primary Natural Source (Example) |
| (-)-Dolichodial | (1S,2R,3S) | 60478-52-6 | Dolichoderus and Iridomyrmex ants |
| (+)-Dolichodial | (1R,2S,3R) | 5951-57-5 | Teucrium marum (Cat Thyme) |
| (+)-Anisomorphal | (1S,2S,5S) | 3671-76-9 | Anisomorpha buprestoides (Walking stick insect) |
| Peruphasmal | (1R,2S,5R) | 1127-67-9 | Peruphasma schultei (Walking stick insect) |
This table summarizes the major, well-characterized isomers. Other stereoisomers may exist.
Physicochemical Properties
The physicochemical properties of this compound are essential for its isolation, characterization, and potential formulation. While experimentally determined data is limited, various properties have been calculated and are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Identifiers | |||
| Molecular Formula | C₁₀H₁₄O₂ | - | PubChem[1] |
| Molar Mass | 166.22 | g·mol⁻¹ | PubChem[1] |
| IUPAC Name | (1R,2S,5S)-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentane-1-carbaldehyde | - | PubChem[1] |
| Physical Properties | |||
| Boiling Point | 96 (at 2 mmHg) | °C | Wikipedia |
| State | Liquid | - | Wikipedia |
| Calculated Properties | |||
| XLogP3 | 1.5 | - | PubChem[1] |
| Hydrogen Bond Donors | 0 | - | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | - | PubChem[1] |
| Rotatable Bond Count | 3 | - | PubChem[1] |
| Exact Mass | 166.099379685 | Da | PubChem[1] |
| Polar Surface Area | 34.1 | Ų | PubChem[1] |
Biological Activity and Mechanism of Action
This compound is primarily recognized for its role in chemical ecology as a defensive agent for several insect species. It functions as a potent irritant and repellent against predators. While this bioactivity is well-established, specific quantitative data, such as LC₅₀ or IC₅₀ values against specific organisms or cell lines, are not widely reported in the literature.
The precise molecular mechanism of action and any associated signaling pathways for this compound have not been fully elucidated. It is hypothesized that the high reactivity of its two aldehyde groups may contribute to its irritant properties through non-specific interactions with proteins and other biomolecules of potential predators. However, specific receptor targets or signaling cascades have yet to be identified.
The diagram below illustrates a generalized workflow for screening natural products like this compound for potential bioactivities, a crucial step toward understanding their pharmacological potential.
Caption: A generalized workflow for the discovery of bioactive natural products.
Experimental Protocols
Protocol for Isolation from a Natural Source (General)
This protocol is a generalized procedure for the extraction and isolation of iridoids like this compound from plant or insect material.
-
Material Preparation : Collect and freeze-dry the biological material (e.g., leaves of Teucrium marum or defensive glands of Dolichoderus ants) to remove water.
-
Extraction :
-
Grind the dried material into a fine powder.
-
Perform a solvent extraction using a non-polar solvent like dichloromethane or hexane to isolate lipophilic compounds, including this compound.[3]
-
The extraction can be done via maceration or soxhlet extraction for several hours.
-
Filter the resulting mixture and concentrate the filtrate in vacuo using a rotary evaporator to yield a crude oil extract.
-
-
Purification :
-
Subject the crude extract to column chromatography using silica gel.
-
Elute with a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable stain (e.g., vanillin-sulfuric acid) to visualize the compounds.
-
Combine fractions containing the compound of interest (identified by its Rf value and comparison to a standard, if available).
-
-
Final Purification :
-
Perform further purification using High-Performance Liquid Chromatography (HPLC) on a normal or reverse-phase column to achieve high purity.
-
The final pure compound should be stored in a non-polar solvent under an inert atmosphere to prevent oxidation of the aldehyde groups.
-
Protocol for Chemical Characterization
4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary method for identifying volatile compounds like this compound in complex mixtures.[3]
-
Sample Preparation : Dilute the purified compound or crude extract in a volatile solvent (e.g., dichloromethane) to an appropriate concentration (approx. 1 mg/mL).
-
GC-MS System : Use a GC-MS system equipped with a non-polar capillary column (e.g., TG-5MS).
-
GC Conditions :
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[3]
-
Mass Range : Scan from m/z 40 to 550.
-
-
Data Analysis : Identify this compound by its retention time and by comparing its mass spectrum to spectral libraries (e.g., NIST, WILEY). The fragmentation pattern will be characteristic of the iridoid structure.
4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the precise chemical structure and stereochemistry of the isolated compound.
-
Sample Preparation : Dissolve 5-10 mg of the highly purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Spectra Acquisition :
-
Acquire ¹H NMR spectrum to identify proton environments. Key signals would include those for the two aldehyde protons, vinyl protons, and aliphatic protons on the cyclopentane ring.[5]
-
Acquire ¹³C NMR and DEPT spectra to identify the number and type of carbon atoms (CH₃, CH₂, CH, C). Expect signals for two carbonyl carbons and two olefinic carbons.[6]
-
Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons, confirming the complete structural assignment.[7]
-
-
Data Analysis : Assign all proton and carbon signals and compare the chemical shifts and coupling constants to literature values for known this compound isomers to confirm the specific stereoisomer isolated.
Protocol for Total Synthesis
The total synthesis of this compound isomers is a complex process often starting from a chiral precursor like citronellal. The following diagram outlines a conceptual workflow for a multi-step synthesis of a natural product.
References
- 1. This compound | C10H14O2 | CID 442422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and insecticidal activity evaluation of piperine derivatives [frontiersin.org]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stereoisomers of Dolichodial
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dolichodial, a naturally occurring iridoid dialdehyde, and its stereoisomers represent a class of compounds with significant, yet not fully elucidated, biological activities. Found in the essential oils of various plants and the defensive secretions of certain insects, these monoterpenes exhibit a range of effects, including insecticidal, antimicrobial, and cytotoxic properties. The stereochemistry of this compound is complex, with multiple chiral centers giving rise to several stereoisomers, each with potentially unique chemical characteristics and biological functions. This technical guide provides a comprehensive overview of the known stereoisomers of this compound, their physicochemical properties, and a summary of their reported biological activities. Detailed experimental protocols for their isolation, characterization, and biological evaluation are also presented to facilitate further research and development in this area.
Introduction to this compound and its Stereoisomers
This compound is a monoterpene characterized by a cyclopentane ring functionalized with two aldehyde groups. Its structure contains three chiral centers, leading to the possibility of eight stereoisomers (four pairs of enantiomers). The primary named diastereomers of this compound are anisomorphal and peruphasmal. These compounds are of interest to researchers due to their presence in natural sources and their potential as lead compounds in drug discovery and agrochemical development. The subtle differences in the three-dimensional arrangement of atoms among these stereoisomers can lead to significant variations in their biological activities, a common phenomenon in pharmacology and toxicology.
Physicochemical Properties
The separation and characterization of individual this compound stereoisomers are challenging, and as a result, comprehensive physicochemical data for each pure isomer is limited in the publicly available literature. The data presented below is a compilation of available information.
| Property | This compound (Stereoisomer Mixture/Unspecified) | Source(s) |
| Molecular Formula | C₁₀H₁₄O₂ | |
| Molecular Weight | 166.22 g/mol | |
| Boiling Point | 96 °C at 2 mmHg | |
| Optical Rotation ([α]D) | [α]D²⁵ = -62.02° (c 0.99, CH₂Cl₂) and +66.72° (c 1.06, CH₂Cl₂) have been reported for mixtures, suggesting the presence of enantiomers with significant optical activity. |
Known Stereoisomers of this compound
The main stereoisomers of this compound identified in nature include:
-
This compound: The initially discovered compound in this class.
-
Anisomorphal: A diastereomer of this compound, notably found as a major component in the defensive spray of the southern walkingstick insect, Anisomorpha buprestoides.
-
Peruphasmal: Another diastereomer, also identified in the defensive secretions of walking stick insects.
The IUPAC names and Chemical Abstracts Service (CAS) numbers for some of the stereoisomers are provided in the table below.
| Stereoisomer Name | IUPAC Name | CAS Number |
| (-)-Dolichodial | (1R,2S,5S)-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentane-1-carbaldehyde | 60478-52-6 |
| (+)-Dolichodial | (1S,2R,5R)-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentane-1-carbaldehyde | 5951-57-5 |
| (+)-Anisomorphal | (1S,2S,5S)-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentane-1-carbaldehyde | 3671-76-9 |
| (-)-Anisomorphal | (1R,2R,5R)-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentane-1-carbaldehyde | 1127-66-8 |
| Peruphasmal | (stereochemistry may vary) | 1127-67-9 |
Biological Activities
While the biological activities of this compound and its stereoisomers are an area of active research, quantitative and comparative data for individual, purified stereoisomers are sparse in the literature. The following sections summarize the currently known activities.
Insecticidal Activity
Anisomorphal is the most studied stereoisomer in this context, being a potent component of the chemical defense spray of the walkingstick insect Anisomorpha buprestoides. This secretion is a powerful irritant to predators. However, specific LD₅₀ values from comparative studies on different insect species for each stereoisomer are not well-documented in the searched literature.
Antimicrobial Activity
The antimicrobial properties of essential oils containing this compound and its stereoisomers have been noted. However, specific Minimum Inhibitory Concentration (MIC) values for the purified stereoisomers against a range of bacterial and fungal pathogens are not available in the reviewed literature.
Cytotoxic Activity
There is a general interest in the cytotoxic potential of natural products, including iridoids. However, specific IC₅₀ values for this compound, anisomorphal, or peruphasmal against various cancer cell lines have not been found in the performed searches.
Signaling Pathways and Mechanism of Action
The precise molecular targets and signaling pathways modulated by this compound and its stereoisomers remain largely uninvestigated. For insecticidal activity, it is plausible that these compounds interact with insect-specific neuroreceptors, such as GABA or octopamine receptors, which are common targets for insecticides. However, direct evidence for the interaction of this compound stereoisomers with these or other receptors is currently lacking.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound and its stereoisomers.
Isolation of this compound Stereoisomers by Steam Distillation
This protocol is a general guideline for the extraction of essential oils containing this compound from plant material, such as Teucrium marum.
Materials:
-
Fresh or dried plant material
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)
-
Distilled water
-
Heating mantle or hot plate
Procedure:
-
Fill the boiling flask with distilled water to approximately two-thirds of its volume.
-
Place the plant material into the biomass flask.
-
Assemble the steam distillation apparatus, ensuring all joints are properly sealed.
-
Begin heating the boiling flask to generate steam.
-
The steam will pass through the plant material, causing the volatile essential oils to vaporize.
-
The steam and essential oil vapor mixture will then travel to the condenser.
-
Cool water circulating through the condenser will cause the vapor to condense back into a liquid.
-
Collect the distillate, which will consist of an aqueous layer (hydrosol) and an upper layer of essential oil.
-
Separate the essential oil from the hydrosol using a separatory funnel.
-
Dry the essential oil over anhydrous sodium sulfate and store it in a dark, airtight container at low temperature.
Caption: Workflow for the isolation of essential oils via steam distillation.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the components of a volatile mixture like an essential oil.
Materials:
-
Gas chromatograph coupled to a mass spectrometer
-
Helium carrier gas
-
Appropriate GC column (e.g., HP-5ms)
-
Essential oil sample
-
Solvent (e.g., hexane or dichloromethane)
Procedure:
-
Prepare a dilute solution of the essential oil sample in a suitable solvent.
-
Inject a small volume of the sample into the GC.
-
The sample is vaporized and carried by the helium gas through the GC column.
-
The different compounds in the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
As each compound elutes from the column, it enters the mass spectrometer.
-
The mass spectrometer ionizes the compounds and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.
-
The identity of each compound can be determined by comparing its mass spectrum to a library of known spectra (e.g., NIST).
Caption: General workflow for GC-MS analysis of essential oil components.
Insecticidal Bioassay (Leaf-Dipping Method)
This method is commonly used to assess the contact toxicity of a compound to phytophagous insects.
Materials:
-
Test compounds (this compound stereoisomers)
-
Solvent (e.g., acetone)
-
Surfactant (e.g., Triton X-100)
-
Fresh leaves from a host plant
-
Test insects
-
Petri dishes or ventilated containers
-
Filter paper
Procedure:
-
Prepare a series of concentrations of each test compound in the solvent, with a small amount of surfactant to ensure even coating.
-
Dip fresh leaves into each test solution for a set amount of time (e.g., 10-30 seconds).
-
Allow the solvent to evaporate completely, leaving a residue of the test compound on the leaves.
-
Place the treated leaves into individual containers lined with moist filter paper.
-
Introduce a set number of test insects into each container.
-
Include a control group with leaves treated only with the solvent and surfactant.
-
Maintain the containers under controlled environmental conditions (temperature, humidity, light).
-
Assess insect mortality at regular intervals (e.g., 24, 48, 72 hours).
-
Calculate the LD₅₀ value for each compound.
Antimicrobial Bioassay (Broth Microdilution Method for MIC Determination)
This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compounds
-
Solvent (e.g., DMSO)
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in the solvent.
-
In a 96-well plate, perform serial dilutions of each compound in the broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Cytotoxicity Bioassay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours.
-
During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value for each compound.
A Technical Guide to the Biosynthesis of Dolichodial in Plants
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dolichodial is a cyclopenanoid monoterpene, an iridoid with significant biological activities, including insect-repellent properties. While the complete biosynthetic pathway to this compound in plants has not been fully elucidated, substantial research into the biosynthesis of related iridoids, such as nepetalactone in Nepeta (catnip) species, provides a robust framework for understanding its formation. This technical guide synthesizes the current knowledge of the iridoid biosynthetic pathway, detailing the key enzymatic steps from the universal monoterpene precursor, geranyl pyrophosphate, to the core iridoid skeleton. We present quantitative data on key enzymes, detailed experimental protocols for pathway characterization, and visual diagrams of the biosynthetic and experimental workflows to serve as a comprehensive resource for researchers in natural product synthesis, metabolic engineering, and drug development.
The Core Iridoid Biosynthetic Pathway
The biosynthesis of iridoids, including the putative pathway for this compound, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The pathway to the core iridoid structure proceeds through several key enzymatic steps.[1] Although the specific enzymes for this compound synthesis are not yet identified, it is believed to share the initial steps with other well-characterized iridoids.[2]
The pathway begins with geranyl pyrophosphate (GPP), the precursor for all monoterpenes.[1]
-
GPP to Geraniol: Geraniol Synthase (GES) catalyzes the hydrolysis of GPP to form the acyclic monoterpene alcohol, geraniol. This is considered a critical gatekeeping step, diverting metabolic flux away from canonical monoterpenes and towards iridoid synthesis.[1]
-
Geraniol to 8-hydroxygeraniol: Geraniol is hydroxylated at the C8 position by Geraniol-8-hydroxylase (G8H), a cytochrome P450 monooxygenase (CYP).[2][3] This enzyme requires a partner cytochrome P450 reductase for its activity.[3]
-
8-hydroxygeraniol to 8-oxogeranial: The alcohol is then oxidized in a two-step process catalyzed by 8-hydroxygeraniol oxidoreductase (8HGO) to form the dialdehyde 8-oxogeranial.[2][4]
-
Cyclization to the Iridoid Skeleton: This is the hallmark step of iridoid biosynthesis. Iridoid Synthase (ISY), a non-canonical monoterpene cyclase, reductively cyclizes 8-oxogeranial.[4][5] ISY first catalyzes an NADPH-dependent 1,4-reduction of 8-oxogeranial to form a reactive enol intermediate.[6][7] This intermediate can then be cyclized, either spontaneously or through the action of other cyclases like Nepetalactol-related short-chain dehydrogenase (NEPS) or Major Latex Protein-like (MLPL) enzymes, to form various stereoisomers of nepetalactol and its open form, iridodial.[4][6]
From the central intermediate iridodial, a series of currently uncharacterized oxidation or reduction steps are hypothesized to lead to the formation of this compound.
Visual Pathway
Caption: Putative biosynthetic pathway of this compound in plants.
Quantitative Enzyme Data
The characterization of biosynthetic enzymes provides crucial data for understanding pathway flux and for metabolic engineering efforts. Below is a summary of available kinetic and activity data for key enzymes in the iridoid pathway from various plant species.
| Enzyme | Species | Substrate | K_m (µM) | V_max (nmol/min) | Specific Activity (U/g) | Reference |
| G8H (CYP76F45) | Croton stellatopilosus | Geraniol | 0.066 | 4.60 | - | [8] |
| ISY (CrISY) | Catharanthus roseus | 8-oxogeranial | - | - | 6431.5 ± 60.7 | [9] |
| ISY (NmISY2) | Nepeta mussinii | 8-oxogeranial | - | - | - | [9] |
Note: U/g refers to units of activity per gram of purified enzyme. Data for a direct this compound-producing species is not yet available.
Experimental Protocols
The elucidation of biosynthetic pathways relies on a combination of techniques including gene identification, heterologous protein expression, enzyme assays, and in vivo functional analysis.
Heterologous Expression and Purification of Pathway Enzymes
This protocol is essential for producing sufficient quantities of pure, active enzymes for in vitro characterization. It typically involves expressing a candidate gene in a host system like E. coli.
Caption: Workflow for heterologous expression and purification.[10]
Methodology:
-
Gene Identification & Cloning: Candidate genes (e.g., GES, G8H, ISY) are identified from plant transcriptome data based on homology to known iridoid biosynthetic genes.[1][5] The coding sequence is amplified from cDNA and cloned into an E. coli expression vector, often with an affinity tag (e.g., 6x-His tag) for purification.
-
Expression: The vector is transformed into an expression host strain like E. coli BL21(DE3). The culture is grown to a suitable optical density (OD₆₀₀ ~0.6-0.8) and protein expression is induced (e.g., with IPTG) at a lower temperature (e.g., 16-20°C) overnight to improve protein solubility.
-
Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed (e.g., by sonication). The soluble protein fraction is separated by centrifugation and the tagged protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Verification: The purity and size of the recombinant protein are confirmed by SDS-PAGE. Protein concentration is determined using a method like the Bradford assay.[10]
In Vitro Enzyme Assays
Enzyme assays are performed to confirm the function of the purified protein and to determine its kinetic properties.
Iridoid Synthase (ISY) Assay Protocol: This assay typically measures the consumption of the substrate (8-oxogeranial) and the cofactor (NADPH), or the formation of products (iridodial/nepetalactol).[7]
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM MOPS, pH 7.5, 100 mM NaCl).[7]
-
Cofactor Addition: Add the cofactor NADPH to a final concentration of 1 mM.[7]
-
Enzyme Addition: Add a known amount (e.g., 2.5-5 mg) of the purified ISY enzyme.[7]
-
Reaction Initiation: Initiate the reaction by adding the substrate, 8-oxogeranial (e.g., 500 µM), dissolved in a co-solvent like tetrahydrofuran (THF) to aid solubility.[7] A negative control reaction is run without the enzyme.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) overnight.[7]
-
Product Extraction: Stop the reaction and extract the products by adding an equal volume of an organic solvent like hexane or dichloromethane and vortexing.[5][7]
-
Analysis: Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reaction products by comparing retention times and mass spectra to authentic standards.[5] Alternatively, reaction rates can be measured in real-time by spectrophotometrically monitoring the decrease in NADPH absorbance at 340 nm.[5][10]
In Vivo Gene Function Analysis
To confirm the role of a gene within the plant, in vivo techniques such as transient expression in protoplasts or virus-induced gene silencing (VIGS) are employed.
Protoplast Transient Expression Assay: This system allows for rapid functional characterization of genes in plant cells.[11]
Caption: Workflow for protoplast transient expression assay.
Methodology:
-
Protoplast Isolation: Young, healthy leaf tissue is finely sliced and incubated in an enzyme solution containing cellulase and macerozyme in an osmoticum like mannitol to digest the cell walls.[12] Protoplasts are released and then purified by filtration and centrifugation.[12][13]
-
Transfection: A plasmid containing the gene of interest (and often a reporter like GFP) is mixed with the purified protoplasts. Polyethylene glycol (PEG) is added to facilitate the uptake of the plasmid DNA into the cells.[14][15]
-
Incubation: The transfected protoplasts are incubated for 12-36 hours to allow for gene expression.[13]
-
Analysis: The effect of the expressed gene can be analyzed in several ways:
-
Metabolite Profiling: Substrates can be fed to the protoplasts, and the production of new metabolites can be measured by LC-MS or GC-MS.
-
Subcellular Localization: If the protein is tagged with a fluorescent marker (e.g., GFP), its location within the cell can be visualized using fluorescence microscopy.[11]
-
Gene Regulation Studies: The effect of expressing a transcription factor on downstream pathway genes can be measured by qRT-PCR.[13]
-
Virus-Induced Gene Silencing (VIGS): VIGS is a reverse genetics tool used to transiently silence target genes in plants, allowing for the observation of the resulting phenotype.[16] In the context of iridoid biosynthesis in Nepeta cataria, silencing GES and ISY has been shown to significantly decrease the accumulation of nepetalactones, confirming their in planta role.[16][17]
Conclusion and Future Directions
The biosynthesis of iridoids is a complex and fascinating pathway that produces a diverse array of bioactive molecules. While the core enzymatic steps leading to the formation of the iridoid skeleton are now well-established, the specific downstream enzymes that tailor this scaffold to produce molecules like this compound remain unknown. Future research will undoubtedly focus on identifying these missing oxidoreductases and other modifying enzymes in this compound-producing plants. The application of the experimental protocols detailed in this guide—from gene discovery and in vitro characterization to in vivo functional analysis—will be paramount to fully elucidating this pathway. A complete understanding will not only provide fundamental insights into plant specialized metabolism but also pave the way for the metabolic engineering and synthetic biology-based production of valuable iridoids for pharmaceutical and agricultural applications.
References
- 1. Frontiers | Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Geraniol 8-hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. race.nstru.ac.th [race.nstru.ac.th]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | A Protoplast Transient Expression System to Enable Molecular, Cellular, and Functional Studies in Phalaenopsis orchids [frontiersin.org]
- 12. Highly Efficient Protoplast Isolation and Transient Expression System for Functional Characterization of Flowering Related Genes in Cymbidium Orchids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 15. Frontiers | Highly Efficient Leaf Base Protoplast Isolation and Transient Expression Systems for Orchids and Other Important Monocot Crops [frontiersin.org]
- 16. repo.uni-hannover.de [repo.uni-hannover.de]
- 17. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Dolichodial from Insects: A Technical Guide
Abstract
Dolichodial, a volatile iridoid compound, is a significant semiochemical found in various insect species, particularly within the ant genus Dolichoderus. First identified in Dolichoderus acanthoclinea Clarki, this dialdehyde plays a crucial role in the chemical ecology of these insects, acting as a defensive agent and alarm pheromone.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from insect sources. It is intended for researchers, scientists, and drug development professionals interested in the chemical biology of insect-derived natural products. The guide details experimental protocols for extraction and purification, summarizes the current understanding of its biosynthesis, and presents methods for its analytical characterization.
Introduction
Insects are a prolific source of bioactive compounds with diverse chemical structures and biological activities.[2][3][4][5] Among these, the iridoids represent a class of monoterpenoids characterized by a cyclopentanopyran skeleton. While extensively studied in plants, the biosynthesis and ecological roles of iridoids in insects are areas of growing research interest. This compound, α-(2-formyl-3-methylcyclopentyl)acraldehyde, is a prominent example of an insect-derived iridoid.[1] Its discovery and synthesis have paved the way for further investigations into the cyclopentanoid monoterpenes in insects. This guide aims to consolidate the available technical information on the discovery and isolation of this compound, providing a valuable resource for its further study and potential applications.
Discovery and Chemical Structure
This compound was first isolated from the ant species Dolichoderus acanthoclinea Clarki (Wheeler).[1] Its structure was elucidated as α-(2-formyl-3-methylcyclopentyl)acraldehyde.[1] The structural confirmation and its relationship to other cyclopentanoid monoterpenes were established through its conversion to iridodial and isoiridomyrmecin.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C10H14O2 | Implied from structure |
| Molar Mass | 166.22 g/mol | Calculated |
| Appearance | Volatile Oil | General knowledge |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like hexane, chloroform, and methanol. | Inferred from extraction methods |
Experimental Protocols
The isolation and purification of this compound from insects involve a multi-step process that includes extraction, fractionation, and purification. The following protocols are synthesized from general methods for the extraction of volatile and iridoid compounds from insects.
Extraction of this compound
Two primary methods are suitable for the extraction of the volatile this compound from insect material: steam distillation and solvent extraction.
3.1.1. Protocol for Steam Distillation
Steam distillation is an effective method for separating volatile compounds like this compound from non-volatile insect tissues.[6][7][8][9][10]
-
Sample Preparation: Whole insects or specific glands known to produce this compound (e.g., pygidial glands in Dolichoderus ants) are collected and can be fresh, frozen, or preserved in a non-polar solvent.
-
Apparatus Setup: A standard steam distillation apparatus is assembled, consisting of a steam generator, a sample flask, a condenser, and a collection flask.
-
Distillation Process:
-
The insect material is placed in the sample flask with a small amount of water.
-
Steam is passed through the sample flask, causing the volatile this compound to vaporize along with the water.
-
The vapor mixture is then passed through the condenser, where it cools and liquefies.
-
The distillate, containing an aqueous layer and an immiscible organic layer (the essential oil containing this compound), is collected in the collection flask.
-
-
Isolation: The organic layer containing this compound is separated from the aqueous layer using a separatory funnel. The organic extract is then dried over anhydrous sodium sulfate.
3.1.2. Protocol for Solvent Extraction
Solvent extraction is an alternative method that can be employed to extract this compound.
-
Sample Preparation: As with steam distillation, whole insects or specific glands are used. The material should be finely ground to increase the surface area for extraction.
-
Solvent Selection: A polar solvent such as methanol is generally recommended for the extraction of iridoids.
-
Extraction Procedure:
-
The ground insect material is macerated in methanol at room temperature for a specified period (e.g., 24 hours), with occasional agitation.
-
The mixture is then filtered to separate the solvent extract from the solid insect residue.
-
The extraction process can be repeated multiple times to ensure complete recovery of the compound.
-
The collected methanol extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification by Column Chromatography
The crude extract obtained from either steam distillation or solvent extraction is a complex mixture of compounds and requires further purification. Column chromatography is a widely used technique for this purpose.[11][12]
-
Stationary Phase: Silica gel is the most common stationary phase for the separation of terpenoids.
-
Mobile Phase: A non-polar solvent or a gradient of solvents with increasing polarity is used as the mobile phase. For this compound, a gradient starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate is recommended.
-
Column Packing: The silica gel is packed into a glass column as a slurry in the initial mobile phase.
-
Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.
-
Elution: The mobile phase is passed through the column, and the separated compounds are collected in fractions.
-
Fraction Analysis: The composition of each fraction is monitored using Thin Layer Chromatography (TLC). Fractions containing this compound with a high degree of purity are pooled together.
Analytical Characterization
The purified this compound is characterized using various spectroscopic techniques to confirm its structure and purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical tool for the identification and quantification of volatile semiochemicals like this compound from ants.[13][14]
-
Sample Preparation: A dilute solution of the purified this compound in a volatile solvent (e.g., hexane) is prepared.
-
GC Conditions (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector: Split/splitless inlet, operated in splitless mode for high sensitivity.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the mixture, for example, starting at 60°C and ramping up to 280°C.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR spectra are required to fully characterize the this compound molecule. While specific spectral data for this compound is not provided in the search results, general chemical shift regions for aldehydes and other functional groups can be predicted.[15][16]
-
¹H NMR: Expected signals would include those for the two aldehyde protons (likely in the 9-10 ppm region), olefinic protons, and aliphatic protons of the cyclopentane ring.
-
¹³C NMR: Expected signals would include those for the two carbonyl carbons of the aldehyde groups (likely in the 190-200 ppm region), olefinic carbons, and aliphatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[17][18]
-
Expected Absorptions for this compound:
-
A strong C=O stretching absorption for the aldehyde functional groups, typically in the range of 1720-1740 cm⁻¹.
-
C-H stretching absorptions for the aliphatic and olefinic protons.
-
C=C stretching for the double bond.
-
Biosynthesis and Biological Activity
Biosynthesis of this compound
The biosynthesis of iridoids in insects is an area of ongoing research and is known to have evolved independently from the well-characterized pathways in plants. While a complete enzymatic pathway for this compound has not been fully elucidated, it is understood to be a monoterpene derived from the mevalonate pathway. The key enzymes likely involved are from classes such as terpene synthases, cytochrome P450 monooxygenases, and dehydrogenases.
Caption: Hypothetical biosynthetic pathway of this compound in insects.
Biological Activity and Signaling Pathways
This compound is known to function as a defensive secretion and an alarm pheromone in Dolichoderus ants. However, specific signaling pathways in insects that are modulated by this compound have not been identified in the reviewed literature. General signaling pathways involved in insect immunity and development include the Toll, Imd, JAK-STAT, and insulin signaling pathways.[19][20][21][22][23] Further research is required to determine if this compound interacts with any of these or other signaling cascades.
Experimental Workflow Visualization
The overall process for the isolation and characterization of this compound from insects can be summarized in the following workflow.
Caption: General experimental workflow for the isolation of this compound.
Conclusion
This technical guide has outlined the key aspects of the discovery and isolation of this compound from insect sources. While the foundational knowledge of its chemical structure and general methods for its extraction and purification are established, significant research opportunities remain. Future work should focus on obtaining quantitative yield data from various insect species, fully elucidating the enzymatic steps in its biosynthetic pathway, and investigating its specific biological activities and interactions with cellular signaling pathways. Such research will not only enhance our understanding of insect chemical ecology but may also unveil novel applications for this compound in fields such as pest management and drug discovery.
References
- 1. connectsci.au [connectsci.au]
- 2. Bioactive compounds and biological activity in edible insects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential health benefits of insect bioactive metabolites and consumer attitudes towards edible insects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Steam Distillation Process and Chemical Constituents of Volatile Oil from Angelicaesinensis Radix | MDPI [mdpi.com]
- 9. The Characterization of Steam Distillation as an Extraction Method to Extract Volatile Compounds from Prunella vulgaris and the Investigation of Their Anti-Tumorous Effect [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. researchgate.net [researchgate.net]
- 19. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Eat to reproduce: a key role for the insulin signaling pathway in adult insects [frontiersin.org]
- 22. Regulatory Mechanisms of Cell Polyploidy in Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Regulation of insect behavior via the insulin-signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Iridoid Dolichodial: A Multifaceted Weapon in Insect Chemical Defense
A Technical Guide for Researchers and Drug Development Professionals
Abstract: Dolichodial, a cyclopentanoid monoterpene, plays a significant and multifaceted role in the chemical defense strategies of various insect species. This iridoid, and its stereoisomers, serve as potent repellents and irritants against a range of predators. This in-depth technical guide synthesizes the current understanding of this compound's biological functions in insect defense, providing a comprehensive resource for researchers in chemical ecology, entomology, and for professionals engaged in the development of novel pest control agents and pharmaceuticals. The guide details the chemical properties, biosynthesis, and mode of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
In the perpetual arms race between predator and prey, insects have evolved a sophisticated arsenal of chemical defenses. Among the vast array of secondary metabolites employed, iridoids represent a significant class of compounds with potent biological activities. This compound, a dialdehyde monoterpene, has emerged as a key defensive agent for several insect species, most notably certain species of ants and walking stick insects.[1][2] Its volatile nature and reactive aldehyde functionalities contribute to its efficacy as a repellent and irritant, deterring potential attackers and ensuring the survival of the producing insect. This guide provides a detailed exploration of the biological role of this compound, focusing on its chemical characteristics, natural occurrence, biosynthesis, and the physiological mechanisms underlying its defensive properties.
Chemical Properties and Natural Occurrence
This compound is a cyclopentanoid monoterpene with the chemical formula C₁₀H₁₄O₂. It exists as several stereoisomers, including anisomorphal and peruphasmal, which are also found in the defensive secretions of insects.[1][3] The specific stereoisomers and their ratios can vary between different insect populations and even between different life stages of the same species, suggesting a complex and regulated biosynthesis.[3]
This compound is a prominent component of the defensive spray of the two-striped walking stick insect, Anisomorpha buprestoides.[1][3] When threatened, this insect can eject a potent, irritating spray from its prothoracic glands, which has been observed to repel predators such as ants and birds.[3][4] this compound is also utilized by several species of dolichoderine ants, where it functions as a component of their alarm pheromone, inducing panic and dispersal behavior in nestmates upon detection of a threat.[1]
Table 1: Natural Occurrence of this compound and its Stereoisomers in Insects
| Insect Species | Secretion Source | Compound(s) | Primary Defensive Function |
| Anisomorpha buprestoides (Two-striped walking stick) | Prothoracic glands | This compound, Anisomorphal, Peruphasmal | Repellent spray against predators (ants, birds)[3][4] |
| Linepithema humile (Argentine ant) | Pygidial gland | This compound, Iridomyrmecin | Alarm pheromone[1] |
| Dolichoderus acanthoclinea | Pygidial gland | This compound | Defensive secretion[2] |
Biosynthesis of this compound
The biosynthesis of iridoids in insects is a fascinating example of convergent evolution, having arisen independently from the well-characterized pathways in plants. The pathway to this compound and other iridoids in insects is believed to start from geranyl pyrophosphate (GPP), a common precursor in terpene biosynthesis.
Mode of Action and Biological Effects
The defensive efficacy of this compound stems from its potent irritant and repellent properties. The aldehyde functional groups are highly reactive and are thought to interact with nucleophilic residues in the proteins of predator sensory systems, leading to aversive behavioral responses.
Repellent and Antifeedant Activity
Behavioral assays have demonstrated the strong repellent and antifeedant effects of this compound against various predators. In Argentine ants, this compound is a key component of the alarm pheromone, triggering immediate and rapid dispersal.[1] The defensive spray of A. buprestoides, containing this compound and its isomers, has been shown to be a powerful deterrent to ants and birds.[4]
Table 2: Documented Biological Effects of this compound
| Target Organism | Effect | Reference |
| Ants (Linepithema humile) | Alarm, dispersal | [1] |
| Ants (general) | Repellency, irritation | [4] |
| Birds (Blue Jays) | Repellency | [4] |
Cellular and Molecular Mechanisms
The precise molecular targets of this compound are an active area of research. It is hypothesized that this compound and other reactive aldehydes may activate Transient Receptor Potential (TRP) channels, particularly the TRPA1 channel, which are known to be involved in the sensation of pain and irritation in response to electrophilic compounds.[5] Activation of these channels in the sensory neurons of a predator would lead to a noxious sensation, triggering an avoidance response.
Additionally, the reactivity of the aldehyde groups suggests potential interactions with other neuronal targets, such as GABA receptors, which are known to be modulated by a variety of small molecules and are critical for neurotransmission in insects.[6] However, direct evidence for the interaction of this compound with insect GABA receptors is currently lacking.
Experimental Protocols
Extraction and Purification of this compound from Insect Sources
A common method for obtaining this compound for analytical and bioassay purposes is through solvent extraction from the producing insects.
Protocol: Solvent Extraction of this compound from Anisomorpha buprestoides
-
Gland Dissection: Carefully dissect the prothoracic glands from adult A. buprestoides.
-
Extraction: Immerse the dissected glands in a minimal volume of a non-polar solvent such as hexane or dichloromethane in a glass vial.
-
Agitation: Gently agitate the vial for several minutes to facilitate the extraction of the defensive compounds.
-
Filtration: Filter the extract through a small plug of glass wool or a syringe filter (0.45 µm) to remove any solid debris.
-
Concentration: Concentrate the filtrate under a gentle stream of nitrogen gas to obtain the crude extract.
-
Purification (Optional): For higher purity, the crude extract can be subjected to preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for the identification and quantification of volatile compounds like this compound in insect secretions.
Protocol: GC-MS Analysis of this compound
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program is typically used, starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C) to separate the components of the mixture.
-
Injection: A small volume (e.g., 1 µL) of the extract is injected into the GC.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass-to-charge ratio of the fragment ions is recorded.
-
Quantification: Quantification can be achieved by using an internal standard and generating a calibration curve with a pure this compound standard.
Behavioral Bioassays
Protocol: Ant Repellency Bioassay
-
Arena: A circular arena (e.g., a petri dish) with a central release point.
-
Treatment: A filter paper disc treated with a known concentration of this compound in a suitable solvent is placed on one side of the arena. A control disc treated with the solvent alone is placed on the opposite side.
-
Ant Introduction: A single ant is introduced to the center of the arena.
-
Observation: The time the ant spends in each half of the arena and the number of times it crosses the midline are recorded over a set period.
-
Data Analysis: Statistical analysis is used to determine if there is a significant preference for the control side, indicating repellency.
Conclusion and Future Directions
This compound is a potent and versatile chemical weapon in the defensive arsenal of several insect species. Its irritant and repellent properties, mediated through its reactive aldehyde functionalities, provide effective protection against a range of predators. While significant progress has been made in understanding its natural occurrence and role in chemical communication, further research is needed to fully elucidate its biosynthetic pathway and the precise molecular mechanisms of its action.
Future research should focus on:
-
Quantitative Efficacy: Determining the LD50 and effective repellent concentrations of this compound and its stereoisomers against a wider range of predators.
-
Receptor Identification: Unraveling the specific olfactory receptors and TRP channels that mediate the aversive response to this compound in different predator species.
-
Biosynthetic Pathway Elucidation: Identifying and characterizing the enzymes involved in the biosynthesis of this compound in insects.
-
Drug Development: Exploring the potential of this compound and its derivatives as novel, environmentally friendly insect repellents or as lead compounds for the development of new pharmaceuticals targeting TRP channels or other neuronal receptors.
A deeper understanding of the biological role of this compound will not only provide valuable insights into the intricate world of insect chemical ecology but also pave the way for innovative applications in pest management and human health.
References
- 1. The Ant Who Cried Wolf? Short-Term Repeated Exposure to Alarm Pheromone Reduces Behavioral Response in Argentine Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 3. Developmental and geographical variation in the chemical defense of the walkingstick insect Anisomorpha buprestoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defensive Spray of a Phasmid Insect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPA1 Mediates the Noxious Effects of Natural Sesquiterpene Deterrents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insect GABA receptors: splicing, editing, and targeting by antiparasitics and insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Dolichodial and its Significance in the Genus Iridomyrmex
Executive Summary
Dolichodial is a monocyclic monoterpene dialdehyde belonging to the iridoid class of secondary metabolites.[1] First isolated from ants of the Dolichoderus and Iridomyrmex genera in 1960, this compound is a key component of their defensive secretions.[1] The genus Iridomyrmex, commonly known as rainbow ants, utilizes this compound and its stereoisomers for defense and, in some cases, as chemical signals influencing social behaviors like necrophoresis.[2][3] This guide provides a comprehensive overview of this compound's chemical characteristics, its prevalence and function within Iridomyrmex, and the experimental methodologies used for its study. The unique biological activities of this compound present potential avenues for research in pest management and drug discovery.
Chemical Properties of this compound
This compound (C₁₀H₁₄O₂) is a monoterpenoid characterized by a five-membered ring with three asymmetric carbon atoms, leading to the existence of four diastereomeric pairs of enantiomers.[4] Its structure features two reactive aldehyde groups, which are key to its biological activity.[4] The various stereoisomers, including anisomorphal and peruphasmal, are found in different insect species and even some plants.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄O₂ | [5] |
| Molar Mass | 166.22 g·mol⁻¹ | [4][6] |
| IUPAC Name | 2-Methyl-5-(3-oxo-1-propen-2-yl)cyclopentanecarbaldehyde | [4] |
| Boiling Point | 528.02 K (Joback Calculated) | [6] |
| logP (Octanol/Water) | 1.603 (Crippen Calculated) | [6] |
| CAS Number | 60478-52-6 (for (-)-Dolichodial) |[4] |
Presence and Role in the Genus Iridomyrmex
The genus Iridomyrmex belongs to the subfamily Dolichoderinae and is ecologically dominant in its native Australia.[2] Many species are known for their aggressive nature and potent chemical defenses, which are largely based on iridoids produced in their anal glands.[2][7] These compounds can be sprayed at intruders, acting as effective repellents and toxins.[2]
This compound and related iridoids are the primary defensive chemicals for many Iridomyrmex species.[7][8] The biosynthesis of these compounds in insects is thought to have evolved independently from the well-studied pathways in plants.[9]
Beyond simple defense, these chemicals mediate complex behaviors. In the Argentine ant (Linepithema humile, formerly Iridomyrmex humilis), this compound and iridomyrmecin act as "life signals."[3] Their presence on the cuticle of a live or freshly killed ant inhibits necrophoresis (corpse-carrying behavior).[3] These volatile compounds dissipate within an hour of death, and their absence triggers nestmates to remove the corpse, preventing the spread of pathogens.[3]
Table 2: Key Iridoids Identified in Various Iridomyrmex Species
| Species | Compound(s) Identified | Key Function(s) | Reference(s) |
|---|---|---|---|
| Iridomyrmex purpureus | Iridodials, this compound, Actinidine | Defense, Alarm Pheromones | [8][9] |
| Iridomyrmex humilis | Iridomyrmecin, this compound | Defense, Antibiotic, Insecticidal, Necrophoresis Inhibition | [3][7] |
| Iridomyrmex detectus | Iridodial, Methylheptenone | Defense | [7] |
| Iridomyrmex conifer | Iridodial, Methylheptenone | Defense | [7] |
| Iridomyrmex nitidus | Iridolactone | Defense |[7] |
Experimental Methodologies
The study of this compound and other iridoids from Iridomyrmex involves a multi-step process of extraction, separation, and characterization.
Extraction and Isolation Protocol
-
Sample Collection: Worker ants of a target Iridomyrmex species are collected and either processed immediately or flash-frozen for later analysis.
-
Solvent Extraction: Whole ants, or dissected anal glands, are submerged in a non-polar organic solvent such as methylene chloride or hexane. The mixture is agitated to facilitate the extraction of cuticular and glandular compounds.
-
Filtration and Concentration: The solvent extract is filtered to remove solid ant material. The resulting solution is then concentrated, often under a gentle stream of nitrogen, to reduce the volume and increase the concentration of the target analytes.
-
Purification (Optional): For isolation of pure compounds, techniques like Thin-Layer Chromatography (TLC) or column chromatography may be employed to separate the crude extract into fractions.[3]
Characterization and Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile compounds like this compound. The concentrated extract is injected into a gas chromatograph, which separates the components based on their boiling points and interactions with the column. The separated components then enter a mass spectrometer, which fragments the molecules and provides a mass spectrum "fingerprint" for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds or confirmation of structure, NMR is used. This requires a larger quantity of purified material but provides definitive structural information, including stereochemistry.
Potential for Drug Development and Other Applications
The biological activities of iridoids are diverse and well-documented, ranging from anti-inflammatory and antimicrobial to cytotoxic effects.[10] The insecticidal and antibiotic properties of compounds like iridomyrmecin, first noted by Pavan in the 1940s and 50s, highlight their potential as sources for novel bio-insecticides.[7] The reactivity of the dialdehyde functional groups in this compound suggests a mechanism of action that may involve covalent bonding with biological macromolecules, a feature that could be explored in drug design. While research into the direct pharmaceutical applications of this compound is limited, the broader class of iridoids is a recognized source of pharmacologically active compounds.[10]
Conclusion
This compound is a significant natural product that plays a critical role in the chemical ecology of Iridomyrmex ants. Its function as a potent defensive agent and a nuanced chemical signal demonstrates the sophistication of insect chemical communication. The established methodologies for its extraction and analysis provide a robust framework for future research into its biosynthesis, ecological roles, and potential applications. For drug development professionals, this compound and related iridoids from ants represent an untapped source of bioactive compounds whose mechanisms of action and therapeutic potential warrant further investigation.
References
- 1. This compound – Wikipedia [de.wikipedia.org]
- 2. Iridomyrmex - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound [webbook.nist.gov]
- 6. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pathway evolution [ice.mpg.de]
- 10. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
Review of iridoid compounds including Dolichodial
An In-depth Technical Guide to Iridoid Compounds and the Case of Dolichodial For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of iridoid compounds, a diverse class of monoterpenoids with significant pharmacological potential. It covers their biosynthesis, key biological activities, and the signaling pathways they modulate. A special focus is placed on this compound as a representative member of this class. The guide includes structured data tables for quantitative comparison and detailed experimental protocols for key assays, designed to be a valuable resource for professionals in the field of natural product research and drug development.
Introduction to Iridoid Compounds
Iridoids are a large group of monoterpenoids characterized by a cyclopentane[c]pyran ring system.[1] This core structure is derived from the cyclization of a C10 isoprenoid precursor.[2] Found widely throughout the plant kingdom, particularly in families such as Lamiaceae, Rubiaceae, and Scrophulariaceae, iridoids play a crucial role in plant defense mechanisms against herbivores and pathogens.[2][3] They are typically found as glycosides, most commonly linked to glucose at the C-1 position.[4][5]
Structurally, iridoids can be categorized into several groups:
-
Iridoid Glycosides: The most common form, where a sugar moiety is attached.
-
Secoiridoids: Characterized by the cleavage of the bond between C-7 and C-8 of the cyclopentane ring.
-
Non-glycosidic Iridoids: Iridoids that exist in their aglycone form.
-
Bis-iridoids: Dimers formed from two iridoid units.[4]
These compounds have garnered significant scientific interest due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, neuroprotective, hepatoprotective, and antimicrobial effects.[4][5][6]
Biosynthesis of the Iridoid Scaffold
The biosynthesis of iridoids is a complex enzymatic process that begins with the universal monoterpene precursor, geranyl pyrophosphate (GPP). The pathway proceeds through several key steps to form the characteristic iridoid skeleton.
Caption: Key enzymatic steps in the biosynthesis of the core iridoid scaffold.
The pathway involves the following key enzymes:
-
Geraniol Synthase (GES): Hydrolyzes GPP to form geraniol.
-
Geraniol-8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol.
-
8-hydroxygeraniol oxidoreductase (8HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.
-
Iridoid Synthase (ISY): A critical enzyme that catalyzes the reductive cyclization of 8-oxogeranial into the core iridoid structure, nepetalactol. This step is a defining feature of the pathway.
This compound: A Representative Iridoid
This compound is a non-glycosidic iridoid monoterpenoid containing two aldehyde groups.[3] Its chemical structure is 2-methyl-5-(3-oxo-1-propen-2-yl)cyclopentanecarbaldehyde.[3] Due to three asymmetric carbon atoms in its structure, it exists in several stereoisomeric forms.[3]
This compound is notably found in the defensive secretions of various insect species, including certain ants and thrips, and as a component of the essential oils of plants like Teucrium marum.[3][7] While it is a well-characterized iridoid, extensive quantitative data on its specific biological activities are not widely available in public literature. Therefore, this guide will focus on the broader, well-documented activities of the iridoid class to provide context for its potential.
Pharmacological Activities of Iridoid Compounds
Iridoids exhibit a remarkable range of pharmacological effects, making them promising candidates for drug discovery.
Anti-inflammatory Activity
Many iridoid compounds demonstrate potent anti-inflammatory activity. Their mechanisms often involve the inhibition of key pro-inflammatory mediators and signaling pathways. Iridoids have been shown to suppress the production of nitric oxide (NO), prostaglandins (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6).[8][9] This is often achieved by inhibiting the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the modulation of transcription factors such as NF-κB.[9]
Anticancer Activity
The cytotoxic effects of iridoids against various cancer cell lines have been extensively reported.[10] These compounds can induce cell cycle arrest and promote apoptosis. The underlying mechanisms include the modulation of apoptosis-related signaling pathways (e.g., PI3K/Akt), downregulation of anti-apoptotic proteins, and upregulation of pro-apoptotic proteins.[1] Furthermore, some iridoids can inhibit cancer cell migration and invasion by suppressing the activity of matrix metalloproteinases (MMPs).[1]
Neuroprotective Activity
Several iridoids have shown significant potential in protecting neuronal cells from damage induced by oxidative stress, neurotoxins, and other insults.[5][11] They can improve cell viability, inhibit apoptosis, and reduce levels of intracellular reactive oxygen species (ROS) in neuronal cell models.[11][12] The mechanisms are often linked to the regulation of metabolic pathways, including glutamate metabolism, energy metabolism, and glutathione metabolism.[11]
Quantitative Biological Data
The following tables summarize the in vitro activity of various iridoid compounds from published literature, providing a quantitative basis for comparison.
Table 1: Anti-inflammatory Activity of Selected Iridoid Compounds
| Compound | Assay | Cell Line / Model | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Oleuropeoside | PGE₂ Release | Mouse Macrophages | 47 | [13] |
| Ligustroside | PGE₂ Release | Mouse Macrophages | 48.53 | [13] |
| Agnuside | NF-κB Inhibition | N/A | 8.9 (µg/mL) | [14] |
| Bartsioside | NF-κB Inhibition | N/A | 12 (µg/mL) | [14] |
| Geniposidic Acid | TPA-induced Ear Edema | Mice | 91.01% inhibition |[2] |
Table 2: Cytotoxicity of Selected Iridoid Compounds Against Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Iridoid 8 | OVCAR-3 (Ovarian) | 17.9 | [10] |
| Iridoid 9 | A2780 (Ovarian) | 21.6 | [10] |
| Iridoid 12 | HCT-8 (Colon) | 0.89 (µg/mL) | [10] |
| Iridoid 12 | PC-3 (Prostate) | 1.06 (µg/mL) |[10] |
Note: IC₅₀ values are reported as published and may be in µM or µg/mL. Direct comparison requires conversion based on molecular weight.
Signaling Pathways Modulated by Iridoids
Iridoids exert their biological effects by modulating complex intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target, particularly for the anti-inflammatory effects of these compounds.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or TNF-α, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes. Many iridoids inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and activity.[9][15]
Caption: Iridoids often inhibit the NF-κB pathway by preventing IκBα phosphorylation.
Key Experimental Methodologies
This section provides detailed protocols for the isolation and biological evaluation of iridoid compounds.
General Protocol for Iridoid Isolation and Purification
This workflow outlines a typical procedure for isolating iridoids from plant material, based on common chromatographic techniques.
Caption: A typical experimental workflow for isolating iridoid compounds.
Methodology:
-
Extraction: Dried and powdered plant material is extracted exhaustively with a solvent like methanol (MeOH) at room temperature, often aided by ultrasonication.[16]
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude residue.[16]
-
Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (EtOAc), n-butanol) to separate compounds based on polarity. Iridoid glycosides are often enriched in the EtOAc and butanol fractions.
-
Column Chromatography (CC): The active fraction is subjected to open column chromatography on silica gel or reversed-phase (C-18) silica, eluting with a gradient solvent system (e.g., dichloromethane/methanol or water/methanol).
-
Purification: Fractions showing promise are further purified using medium-pressure liquid chromatography (MPLC) or preparative high-performance liquid chromatography (prep-HPLC) to isolate pure compounds.[16]
-
Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[17][18]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[19][20] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which correlates with cell viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., A549, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test iridoid compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[17]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[19]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or acidic isopropanol) to each well to dissolve the purple formazan crystals. Mix gently by shaking the plate for 15 minutes.[20]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm (e.g., 570 nm) using a microplate reader. A reference wavelength (e.g., 630 nm) may be used for background subtraction.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol: In Vitro Anti-inflammatory (Albumin Denaturation Assay)
This assay is a simple in vitro method to screen for anti-inflammatory activity. Since protein denaturation is a well-documented cause of inflammation, the ability of a compound to prevent heat-induced denaturation of albumin is a useful metric.[21][22]
Principle: When subjected to heat, proteins like bovine serum albumin (BSA) or egg albumin undergo denaturation, leading to a change in their tertiary structure and a loss of biological function. This denaturation can be quantified by an increase in turbidity. Anti-inflammatory compounds can stabilize the protein, thus preventing its denaturation.[23]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test iridoid compound.
-
Control: A control solution is prepared with 2 mL of distilled water instead of the test compound. Diclofenac sodium can be used as a standard reference drug.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.[22]
-
Cooling & Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of denaturation using the following formula: Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100 The IC₅₀ value can be determined by plotting the percentage inhibition against the compound concentration.
References
- 1. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H14O2 | CID 442422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Biosynthesis of this compound in Teucrium marum [iris.unimore.it]
- 8. researchgate.net [researchgate.net]
- 9. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 22. phcogj.com [phcogj.com]
- 23. Frontiers | In vitro assessment of antimicrobial, anti-inflammatory, and schistolarvicidal activity of macroalgae-based gold nanoparticles [frontiersin.org]
Preliminary Screening of Dolichodial Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolichodial, a member of the iridoid class of monoterpenoids, is a naturally occurring compound found in various plants and is also utilized as a defensive secretion by certain insects.[1][2] While specific comprehensive bioactivity screening of this compound is not extensively documented in publicly available literature, the broader class of iridoids, to which it belongs, has demonstrated a wide array of significant pharmacological activities.[2][3][4] This guide provides an in-depth overview of the established bioactivities of representative iridoids, offering a foundational framework for the preliminary screening of this compound. The methodologies and findings presented herein for iridoids such as Aucubin, Geniposide, and Oleuropein can serve as a valuable blueprint for investigating the potential therapeutic applications of this compound.
This technical guide details the anti-inflammatory, anticancer, antimicrobial, and insecticidal properties of these related compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Data Presentation: Bioactivity of Representative Iridoids
The following tables summarize the quantitative data on the bioactivity of selected iridoids, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Representative Iridoids (IC50 values)
| Iridoid | Cancer Cell Line | IC50 (µM) | Reference |
| Geniposide | Human oral squamous carcinoma (SCC-9) | ~50 | [5] |
| Geniposide | Diffuse large B-cell lymphoma | Not specified | [6] |
| Oleuropein | Human hepatoma (HepG2) | Not specified | [7] |
| Oleuropein | Breast cancer (MCF-7) | Not specified | [1] |
Table 2: Anti-inflammatory Activity of a Representative Iridoid
| Iridoid | Assay | Target Cell Line | IC50 (µM) | Reference |
| Aucubin (hydrolyzed) | TNF-α production inhibition | RAW 264.7 macrophages | 9.2 | [8] |
Table 3: Antimicrobial Activity of a Representative Iridoid
| Iridoid | Test Organism | MIC (mg/mL) | Reference |
| Nepeta rtanjensis leaf extract (rich in iridoids) | Pseudomonas aeruginosa | 0.1 - 0.4 | [5] |
| Nepeta argolica subsp. argolica leaf extract (rich in iridoids) | Pseudomonas aeruginosa | 0.15 - 0.3 | [5] |
Table 4: Insecticidal Activity of Representative Iridoids
| Iridoid | Insect Species | Activity | Reference |
| Iridoid Glucosides | Crematogaster scutellaris (Ants) | Toxic | [9] |
| Iridoid Glucosides | Kalotermes flavicollis (Termites) | Toxic | [9] |
Experimental Protocols
Detailed methodologies for key bioactivity screening assays are provided below. These protocols can be adapted for the evaluation of this compound.
Anticancer Activity: MTT Assay
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[10][11]
a. Cell Seeding:
-
Harvest cancer cells (e.g., human oral squamous carcinoma cells, HSC-3) in the logarithmic growth phase.[12]
-
Perform a cell count using a hemocytometer and assess viability (should be >95%).
-
Dilute the cell suspension to a final concentration of 2 x 10⁴ cells/well in a 96-well plate.[12]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[12]
b. Treatment:
-
Prepare a stock solution of the test compound (e.g., Geniposide) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Add 50 µL of each concentration to the respective wells in triplicate. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).[12]
-
Incubate the plate for 48 hours under the same conditions as above.[12]
c. MTT Assay:
-
After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[4]
-
Incubate the plate for an additional 4 hours at 37°C.[4]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
d. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Activity: Inhibition of TNF-α Production
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).[8]
a. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of the test compound (e.g., Aucubin) for a specified time.
-
Stimulate the cells with LPS (a potent inducer of inflammation) to induce TNF-α production.
b. Measurement of TNF-α:
-
Collect the cell culture supernatant after the incubation period.
-
Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
c. Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[13][14][15][16][17]
a. Preparation of Inoculum:
-
Culture the test microorganism (e.g., Pseudomonas aeruginosa) in a suitable broth medium overnight.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
b. Broth Microdilution Assay:
-
Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with the prepared microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism.
c. Determination of MIC:
-
After incubation, visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Insecticidal Activity: Larvicidal Bioassay
This bioassay evaluates the toxicity of a compound against insect larvae.[18][19][20][21]
a. Test Organisms:
-
Rear insect larvae (e.g., mosquito larvae) under controlled laboratory conditions.
b. Bioassay:
-
Prepare different concentrations of the test compound in a suitable solvent and then dilute with water.
-
Place a specific number of larvae in beakers or containers with the test solutions.
-
Include a control group with solvent and water only.
-
Maintain the containers under controlled environmental conditions (temperature, humidity, light).
c. Data Collection and Analysis:
-
Record the larval mortality at specific time intervals (e.g., 24, 48, 72 hours).
-
Calculate the percentage of mortality for each concentration.
-
Determine the LC50 (lethal concentration for 50% of the population) value.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by representative iridoids.
Caption: NF-κB signaling pathway and the inhibitory effect of Aucubin.
References
- 1. Oleuropein induces apoptosis via the p53 pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Oleuropein Induces Apoptosis Via the p53 Pathway in Breast Cancer Cells [journal.waocp.org]
- 4. benchchem.com [benchchem.com]
- 5. Geniposide inhibits cell proliferation and migration in human oral squamous carcinoma cells via AMPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geniposide inhibits proliferation and induces apoptosis of diffuse large B-cell lymphoma cells by inactivating the HCP5/miR-27b-3p/MET axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleuropein induces apoptosis via activation of caspases and suppression of phosphatidylinositol 3-kinase/protein kinase B pathway in HepG2 human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. assaygenie.com [assaygenie.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. EUCAST: MIC Determination [eucast.org]
- 18. Laboratory and Simulated Field Bioassays to Evaluate Larvicidal Activity of Pinus densiflora Hydrodistillate, Its Constituents and Structurally Related Compounds against Aedes albopictus, Aedes aegypti and Culex pipiens pallens in Relation to Their Inhibitory Effects on Acetylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Broad-spectrum insecticidal activity of essential oils from Taiwania flousiana Gaussen and discovery of major active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Insecticidal Activity of Some Major Essential Oil Components against Metopolophium dirhodum and Its Predators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Dolichodial from Teucrium marum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teucrium marum, commonly known as cat thyme, is a species of germander that is a rich source of iridoids, particularly dolichodial and its stereoisomers. These compounds have garnered significant interest in the scientific and pharmaceutical communities due to their diverse biological activities, including insect-repelling, antimicrobial, and potential therapeutic properties. This compound, a monoterpenoid dialdehyde, is a major constituent of the essential oil of T. marum. The effective extraction and isolation of this compound are crucial for further research into its pharmacological effects and for the development of new therapeutic agents.
These application notes provide detailed protocols for the extraction of this compound from Teucrium marum, focusing on methods that ensure high yield and purity. The protocols are designed for use in research and drug development settings.
Extraction Methodologies and Quantitative Data
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound from Teucrium marum. The primary methods employed are hydrodistillation, steam distillation, and solvent extraction. The following table summarizes the quantitative data associated with different extraction techniques.
| Extraction Method | Plant Part | Solvent | Key Parameters | Yield of Essential Oil (% w/w) | This compound Content (%) | Source |
| Hydrodistillation | Aerial parts | Water | 3 hours | 0.4 - 0.8 | 60 - 90 | |
| Steam Distillation | Aerial parts | Water (Steam) | Not Specified | ~0.5 | High | |
| Solvent Extraction | Leaves | Dichloromethane | 24 hours at room temp. | Not Specified | High | Not Specified |
| Headspace Solid-Phase Microextraction (HS-SPME) | Aerial parts | None (Gas phase) | 60°C for 30 min | Not Applicable | 44.3 |
Experimental Protocols
Protocol for Hydrodistillation
Hydrodistillation is the most common and effective method for extracting this compound-rich essential oil from Teucrium marum.
Materials:
-
Fresh or dried aerial parts of Teucrium marum
-
Clevenger-type apparatus
-
Heating mantle
-
Round bottom flask (2 L)
-
Distilled water
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Sample Preparation: Air-dry the aerial parts of Teucrium marum in a well-ventilated area, protected from direct sunlight, for 7-10 days. Once dried, grind the plant material into a coarse powder.
-
Apparatus Setup: Set up the Clevenger-type apparatus with a 2 L round bottom flask.
-
Extraction:
-
Place 100 g of the powdered plant material into the round bottom flask.
-
Add 1 L of distilled water to the flask.
-
Connect the flask to the Clevenger apparatus and begin heating the mixture using the heating mantle.
-
Continue the distillation for 3 hours, collecting the essential oil that separates on top of the aqueous layer in the collection tube.
-
-
Oil Collection and Drying:
-
Carefully collect the essential oil from the collection tube using a pipette.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
-
Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C.
Workflow for Hydrodistillation of Teucrium marum
Caption: Workflow for the extraction of essential oil from Teucrium marum using hydrodistillation.
Protocol for Solvent Extraction
Solvent extraction can be used as an alternative method, particularly for isolating compounds that may be sensitive to the high temperatures of distillation.
Materials:
-
Dried, powdered aerial parts of Teucrium marum
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent (e.g., hexane, ethyl acetate)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Filter paper
-
Rotary evaporator
-
Glass vials for storage
Procedure:
-
Sample Preparation: Prepare the dried, powdered plant material as described in the hydrodistillation protocol.
-
Extraction:
-
Place 50 g of the powdered plant material into a 500 mL Erlenmeyer flask.
-
Add 250 mL of dichloromethane to the flask.
-
Seal the flask and place it on a magnetic stirrer.
-
Stir the mixture at room temperature for 24 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to remove the plant material.
-
Wash the plant residue with a small amount of fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
-
Storage: Store the resulting oleoresin extract in a sealed, dark glass vial at 4°C.
Logical Flow for Solvent Extraction
Caption: Logical flow diagram for the solvent extraction of this compound from Teucrium marum.
Analytical Methods for Quantification
The identification and quantification of this compound in the extracts are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Analysis Protocol:
-
Sample Preparation: Dilute the essential oil or extract in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV, with a scan range of m/z 40-500.
-
-
Identification: Identify this compound by comparing its mass spectrum and retention index with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: Determine the relative percentage of this compound by peak area normalization. For absolute quantification, use a calibration curve prepared with an authentic this compound standard.
Concluding Remarks
The protocols outlined in these application notes provide a comprehensive guide for the extraction and quantification of this compound from Teucrium marum. Hydrodistillation is the recommended method for obtaining high yields of this compound-rich essential oil. The choice of extraction method may be adapted based on the specific research or development goals. Adherence to these standardized protocols will facilitate reproducible and reliable results in the study of this promising natural compound.
Application Notes and Protocols for the Stereoselective Synthesis of Dolichodial Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the stereoselective synthesis of Dolichodial stereoisomers, naturally occurring iridoids with potential applications in chemical ecology and drug discovery. The synthesis commences from readily available citronellal, employing a divergent strategy to afford various stereoisomers. This protocol emphasizes a key diastereoselective tandem cycloaddition/pyridine formation reaction and subsequent transformations to yield the target molecules. Detailed experimental procedures, quantitative data, and visual representations of the synthetic pathways are provided to ensure reproducibility and facilitate further research.
Introduction
This compound is a monoterpenoid dialdehyde characterized by a cyclopentanoid ring structure. It and its stereoisomers, including Anisomorphal and Peruphasmal, are found in the defensive secretions of various insects and certain plants. The stereochemistry of these iridoids is crucial for their biological activity, making stereoselective synthesis a critical aspect of their study. This protocol outlines a synthetic route that allows for the controlled formation of different stereoisomers, starting from the chiral pool precursor, citronellal.
Synthetic Strategy Overview
The overall synthetic strategy is a divergent approach starting from either (R)- or (S)-citronellal. The key intermediate is a bicyclic acetal formed through a tandem cycloaddition/pyridine formation reaction. Stereochemical control is achieved through the inherent chirality of the starting material and the diastereoselectivity of the key reaction steps. Subsequent manipulation of the bicyclic intermediate allows for the synthesis of the different this compound stereoisomers.
Caption: Overview of the divergent synthetic strategy.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound stereoisomers. Please note that yields and stereoselectivities can vary based on reaction conditions and the specific stereoisomer being synthesized.
| Step | Product | Starting Material | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
| Tandem Cycloaddition | Bicyclic Acetal Intermediate | (R)- or (S)-Citronellal | ~70 | 4:3 | >98 | [1] |
| Bromination/Acetal Formation | Bromo Acetal Diastereomers | Bicyclic Acetal | ~65 | 1:1 | >98 | [1] |
| Elimination & Hydrolysis | (+)-Dolichodial | Bromo Acetal (less polar) | 87 | >20:1 | >98 | [1] |
| Elimination & Hydrolysis | (-)-Dolichodial | Bromo Acetal (more polar) | 85 | >20:1 | >98 | [1] |
Note: Data for the synthesis of Anisomorphal and Peruphasmal via this specific route is not extensively reported in the primary literature reviewed. The protocols below focus on the reported synthesis of this compound enantiomers.
Experimental Protocols
Synthesis of the Bicyclic Acetal Intermediate
This procedure describes the key tandem cycloaddition reaction to form the bicyclic acetal intermediate from citronellal.
Materials:
-
(R)- or (S)-Citronellal
-
Aniline
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of citronellal (1.0 eq) in a 1:1 mixture of methanol and dichloromethane, add aniline (1.1 eq).
-
Cool the mixture to 0 °C and add trifluoroacetic acid (0.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the bicyclic acetal intermediate as a mixture of diastereomers.
Caption: Workflow for the synthesis of the bicyclic acetal intermediate.
Synthesis of (+)- and (-)-Dolichodial
This protocol describes the conversion of the bicyclic acetal intermediate into the enantiomers of this compound.
Materials:
-
Bicyclic acetal intermediate (diastereomeric mixture)
-
N-Bromosuccinimide (NBS)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Potassium tert-butoxide (t-BuOK)
-
Hydrochloric acid (HCl, 1 N)
-
Diethyl ether (Et₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Bromination and Acetal Formation:
-
Dissolve the bicyclic acetal intermediate (1.0 eq) in methanol at 0 °C.
-
Slowly add a solution of N-Bromosuccinimide (1.1 eq) in methanol.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench with saturated sodium bicarbonate solution and extract with diethyl ether.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.
-
Separate the resulting bromo acetal diastereomers by silica gel column chromatography.
-
-
Elimination and Hydrolysis to form (+)-Dolichodial (from the less polar bromo acetal diastereomer):
-
Dissolve the less polar bromo acetal in THF and cool to 0 °C.
-
Add potassium tert-butoxide (1.5 eq) and stir at 50 °C for 4 hours.[1]
-
Cool the reaction to room temperature and add 1 N HCl.
-
Stir vigorously for 30 minutes.
-
Extract with diethyl ether, wash with saturated sodium bicarbonate and brine, dry over magnesium sulfate, and concentrate.
-
Purify by silica gel column chromatography to yield (+)-Dolichodial.[1]
-
-
Elimination and Hydrolysis to form (-)-Dolichodial (from the more polar bromo acetal diastereomer):
-
Dissolve the more polar bromo acetal in THF at room temperature.
-
Add potassium tert-butoxide (1.5 eq) and stir for 5 minutes.[1]
-
Add 1 N HCl and stir vigorously for 30 minutes.
-
Perform an extractive workup as described for the (+) enantiomer.
-
Purify by silica gel column chromatography to yield (-)-Dolichodial.[1]
-
Caption: Synthetic pathway to (+)- and (-)-Dolichodial.
Concluding Remarks
The described protocols provide a reliable and stereoselective route to the enantiomers of this compound from citronellal. The divergent nature of the synthesis allows for the generation of multiple stereoisomers from a common intermediate. Further investigation and optimization of these methods could lead to the synthesis of other biologically active iridoids, such as Anisomorphal and Peruphasmal, and facilitate a deeper understanding of their structure-activity relationships. Researchers are encouraged to adapt and refine these protocols for their specific research needs.
References
Application Notes & Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Dolichodial
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dolichodial is a monocyclic monoterpenoid dialdehyde, an iridoid found in the essential oils of certain plants and the defensive secretions of some insects.[1][2] Its chemical structure and volatility make it a suitable candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. These application notes provide a comprehensive, albeit generalized, protocol for the qualitative and quantitative analysis of this compound using GC-MS. Due to a lack of specific published protocols for this compound, this document synthesizes best practices from the analysis of similar compounds, such as other aldehydes and terpenoids.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for the development of a robust GC-MS method, influencing decisions on sample preparation, injection temperature, and chromatographic conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂ | [3] |
| Molar Mass | 166.22 g/mol | [3] |
| Exact Mass | 166.099379685 Da | [3] |
| Boiling Point | 96 °C (at 2 mmHg) | [2] |
| IUPAC Name | (1R,2S,5S)-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentane-1-carbaldehyde | [3] |
| Synonyms | Anisomorphal, Peruphasmal | [2] |
Table 1: Chemical and Physical Properties of this compound
Experimental Protocols
The following protocols are representative and may require optimization for specific matrices and instrumentation.
1. Sample Preparation
The goal of sample preparation is to extract this compound from the sample matrix and present it in a form suitable for GC-MS analysis. The choice of method will depend on the nature of the sample (e.g., plant material, insect secretion, reaction mixture).
a. Solvent Extraction (for solid and semi-solid matrices)
-
Homogenization: Homogenize a known quantity (e.g., 1-5 g) of the sample material. For plant materials, this may involve grinding to a fine powder.
-
Extraction: Add a suitable organic solvent such as hexane, ethyl acetate, or dichloromethane (e.g., 10 mL). This compound's polarity should be considered when selecting the solvent.
-
Agitation: Vortex or sonicate the mixture for a predetermined time (e.g., 15-30 minutes) to ensure efficient extraction.
-
Centrifugation/Filtration: Centrifuge the mixture to pellet solid debris and collect the supernatant. Alternatively, filter the extract through a 0.45 µm syringe filter.
-
Concentration (Optional): If the concentration of this compound is expected to be low, the extract can be concentrated under a gentle stream of nitrogen.
-
Internal Standard Spiking: For quantitative analysis, add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) to the final extract before analysis.
b. Liquid-Liquid Extraction (for liquid matrices)
-
pH Adjustment (if necessary): Adjust the pH of the aqueous sample to optimize the partitioning of this compound into the organic phase.
-
Extraction: Add an immiscible organic solvent (e.g., hexane, ethyl acetate) to the liquid sample in a separatory funnel.
-
Mixing: Shake the funnel vigorously for several minutes, ensuring proper mixing of the two phases.
-
Phase Separation: Allow the layers to separate, and collect the organic layer containing the extracted this compound.
-
Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.
-
Concentration and Internal Standard Spiking: Proceed as described in the solvent extraction protocol.
2. GC-MS Instrumentation and Conditions
The following are suggested starting parameters for the GC-MS analysis of this compound. These will likely require optimization.
| Parameter | Suggested Condition |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Mass Spectrometer | Agilent 7000 Triple Quadrupole MS or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium (99.999% purity) at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-400 |
| Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis |
Table 2: Suggested GC-MS Parameters for this compound Analysis
3. Data Analysis
a. Qualitative Analysis
-
Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Mass Spectrum Interpretation: Compare the acquired mass spectrum of the identified peak with a reference library (e.g., NIST, Wiley) or with a previously run standard of this compound. The molecular ion peak (m/z 166) and characteristic fragment ions should be present.
b. Quantitative Analysis
-
Calibration Curve: Prepare a series of calibration standards of this compound at different concentrations, each containing the same amount of internal standard.
-
Analysis of Standards: Inject the calibration standards into the GC-MS and record the peak areas of this compound and the internal standard.
-
Response Factor Calculation: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Perform a linear regression to obtain the calibration curve and the response factor.
-
Sample Quantification: Analyze the prepared samples and determine the peak areas of this compound and the internal standard. Use the calibration curve to calculate the concentration of this compound in the samples.
Mandatory Visualizations
Caption: Workflow for the GC-MS analysis of this compound.
Disclaimer: The protocols and parameters provided are intended as a starting point for method development. Optimization and validation are essential for accurate and reliable results in any specific application.
References
Application Notes and Protocols for the NMR Spectroscopic Characterization of Dolichodial
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Dolichodial (C₁₀H₁₄O₂) is a monoterpenoid belonging to the iridoid class, characterized by a cyclopentanoid pyran skeleton. It is a natural product found in the essential oils of various plants and is also utilized as a chemical defense agent by certain insect species. The presence of two aldehyde groups and multiple stereocenters makes this compound and its stereoisomers, such as anisomorphal and peruphasmal, compounds of interest for their potential biological activities and applications in drug discovery and development.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structure elucidation and characterization of natural products like this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the precise connectivity of atoms, the stereochemistry, and the conformational preferences of the molecule in solution. This application note provides a comprehensive overview and detailed protocols for the characterization of this compound using modern NMR spectroscopy.
Experimental Protocols
A successful NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra with good resolution and signal-to-noise ratio.
Materials:
-
This compound sample (purified, 5-25 mg for ¹H NMR, higher for ¹³C)[1]
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS, often included in the solvent)
-
Pasteur pipettes and filter plugs (e.g., cotton or glass wool)
-
Vortex mixer
Protocol:
-
Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for many natural products of this polarity. The deuterated solvent minimizes solvent signals in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[1]
-
Sample Weighing and Dissolution: Accurately weigh 5-25 mg of the purified this compound sample and transfer it to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1]
-
Homogenization: Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution directly into the NMR tube. This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of cotton or glass wool.[1]
-
Final Volume Adjustment: The final volume of the solution in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm in a standard 5 mm tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube clean.
Diagram: Experimental Workflow for this compound NMR Analysis
Caption: Workflow for the characterization of this compound using NMR.
NMR Data Acquisition
The following experiments are recommended for a comprehensive structural characterization of this compound. Experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
1D ¹H NMR: This is the foundational experiment, providing information about the number of different types of protons, their chemical environment, and their scalar couplings.
-
1D ¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds. It is crucial for tracing out the proton spin systems within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to their attached carbons (¹JCH). It is a highly sensitive method for assigning carbon resonances based on their attached proton signals.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). It is vital for connecting different spin systems and for identifying quaternary carbons.
Data Presentation
Table 1: ¹H NMR Data for this compound (Illustrative) (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| 1 | 9.75 | d | 2.5 | 1H | CHO |
| 3 | 9.50 | s | - | 1H | CHO |
| 4 | 6.30 | s | - | 1H | =CH |
| 4' | 5.95 | s | - | 1H | =CH |
| 5 | 3.10 | m | - | 1H | CH |
| 6 | 2.50 | m | - | 1H | CH |
| 7 | 1.80 | m | - | 2H | CH₂ |
| 8 | 1.60 | m | - | 2H | CH₂ |
| 9 | 2.20 | m | - | 1H | CH |
| 10 | 1.05 | d | 7.0 | 3H | CH₃ |
Table 2: ¹³C NMR and DEPT Data for this compound (Illustrative) (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Position | δ (ppm) | DEPT-135 | Carbon Type |
| 1 | 202.5 | CH | Aldehyde |
| 2 | 148.0 | C | Quaternary |
| 3 | 194.0 | CH | Aldehyde |
| 4 | 135.0 | CH₂ | Olefinic |
| 5 | 45.0 | CH | Methine |
| 6 | 55.0 | CH | Methine |
| 7 | 30.0 | CH₂ | Methylene |
| 8 | 25.0 | CH₂ | Methylene |
| 9 | 38.0 | CH | Methine |
| 10 | 15.0 | CH₃ | Methyl |
Data Interpretation and Structure Elucidation
The structural elucidation of this compound is achieved by systematically interpreting the data from the various NMR experiments.
-
¹H and ¹³C NMR Analysis: The 1D spectra provide the initial count of proton and carbon environments. For this compound, one would expect to see signals for two aldehyde protons (δ 9-10 ppm), olefinic protons, and several aliphatic protons, along with a characteristic methyl doublet. The ¹³C spectrum would confirm the presence of ten carbons, including two aldehyde carbons (δ > 190 ppm), olefinic carbons, and aliphatic carbons.
-
COSY Analysis: The COSY spectrum reveals the connectivity between protons. For instance, the aldehyde proton at position 1 would show a correlation to the methine proton at position 6. The protons of the cyclopentane ring would exhibit a network of correlations, allowing for the assembly of this structural fragment.
-
HSQC Analysis: The HSQC spectrum directly links each proton to its attached carbon. This allows for the unambiguous assignment of the carbon signals for all protonated carbons in this compound.
-
HMBC Analysis: The HMBC spectrum is crucial for connecting the different spin systems and identifying the quaternary carbon. Key correlations would include:
-
The aldehyde proton at C-1 showing correlations to C-5, C-6, and C-9.
-
The olefinic protons at C-4 showing correlations to the aldehyde carbon at C-3, the quaternary carbon at C-2, and the methine carbon at C-5.
-
The methyl protons at C-10 showing correlations to C-9, C-6, and C-7.
-
Diagram: Logical Flow of NMR Data Interpretation for this compound
Caption: Logical flow for this compound structure elucidation from NMR data.
Conclusion
NMR spectroscopy provides a powerful and definitive suite of tools for the structural characterization of this compound. Through a systematic application of 1D and 2D NMR experiments, researchers can confidently determine the molecular structure, which is a critical step in understanding its biological function and potential for therapeutic development. The protocols and data interpretation strategies outlined in this application note serve as a comprehensive guide for scientists engaged in the analysis of this compound and other related iridoid natural products.
References
Application Notes and Protocols: Screening Dolichodial for Insecticidal Activity Against Aphids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aphids are significant agricultural pests, causing extensive crop damage through direct feeding and the transmission of plant viruses.[1] The increasing prevalence of insecticide resistance and the environmental impact of synthetic pesticides necessitate the development of novel, safer, and more effective control agents.[2] Natural products, particularly those from plants and insects, offer a rich source of chemical diversity for identifying new insecticidal compounds.[3]
Dolichodial is a naturally occurring iridoid monoterpene with two aldehyde groups, found in certain plants and the defensive secretions of some insects.[1][4] It has been identified as a component of aphid sex pheromones, suggesting it can influence aphid behavior.[1][5][6] This, combined with its known repellent properties against other insects, makes this compound a promising candidate for development as a novel aphicide.[1]
These application notes provide detailed protocols for screening this compound for its insecticidal, antifeedant, and repellent activities against aphids. The described methodologies are essential for determining its potential as a lead compound in the development of new bio-based insecticides.
Materials and Apparatus
2.1. Reagents and Chemicals
-
This compound (purified)
-
Acetone (analytical grade)
-
Distilled water
-
Triton X-100 or Tween 80 (surfactant)
-
Agar
-
Ethanol (70%)[7]
-
Specific aphid diet (for systemic assays)[8]
2.2. Biological Materials
-
A susceptible laboratory strain of a relevant aphid species (e.g., green peach aphid, Myzus persicae, or bean aphid, Aphis craccivora).[9][10]
-
Healthy, pesticide-free host plants for aphid rearing and leaf disc assays (e.g., bell pepper, fava bean, or cabbage, depending on the aphid species).[10][11]
2.3. Apparatus
-
Ventilated lids for Petri dishes[11]
-
Micropipettes
-
Spray tower or Potter spray tower[10]
-
Leaf-dip apparatus (forceps, beakers)[11]
-
Incubator or controlled environment chamber (22-25°C, >60% RH, 16:8 L:D photoperiod)[7][10]
-
Binocular microscope
-
Parafilm
-
Filter paper
-
Glasshouse or cages for aphid rearing
Experimental Protocols
3.1. Extraction and Purification of this compound (General Protocol)
This protocol outlines a general method for the extraction of this compound from a plant source. The specific solvents and chromatographic conditions may need to be optimized depending on the plant matrix.
-
Extraction: Air-dried and powdered plant material is subjected to solvent extraction, for instance, using a Soxhlet apparatus with a non-polar solvent like hexane or a slightly more polar solvent like ethyl acetate.[12][13]
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator.
-
Fractionation: The crude extract is then fractionated using column chromatography over silica gel.[13][14] Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).
-
Purification: Fractions showing activity in a preliminary bioassay are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[14][15]
-
Characterization: The identity and purity of the isolated this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
3.2. Aphid Rearing
-
Maintain aphid colonies on untreated host plants in a controlled environment to ensure a continuous supply of healthy, age-standardized insects for bioassays.[10]
-
For assays requiring synchronized nymphal stages, transfer several adult apterous (wingless) aphids to a new plant or leaf disc and remove them after 24 hours, leaving behind first-instar nymphs of a known age.[10][11]
3.3. Preparation of Test Solutions
-
Prepare a stock solution of this compound in acetone or another suitable solvent.[16]
-
Make serial dilutions from the stock solution to obtain a range of desired concentrations for testing. A minimum of five concentrations is recommended to establish a dose-response relationship.[11]
-
For aqueous assays (leaf dip and spray), add a small amount of surfactant (e.g., 0.05% Triton X-100) to the final dilutions in distilled water to ensure even spreading on the leaf surface.[11]
-
A control solution should be prepared with the same concentration of solvent and surfactant as the test solutions.
3.4. Contact Toxicity Bioassay (Leaf-Dip Method)
This method assesses the toxicity of this compound upon direct contact and subsequent ingestion.
-
Prepare leaf discs (approx. 5 cm diameter) from fresh, untreated host plant leaves.[11]
-
Dip each leaf disc into a test solution for 10-15 seconds with gentle agitation.[11]
-
Place the treated leaf discs on a paper towel to air dry.
-
Prepare a 1% agar solution in water, heat to dissolve, and pour into Petri dishes. Allow it to cool and solidify.[10][11] This will help maintain leaf turgidity.
-
Place one dried, treated leaf disc on the surface of the agar in each Petri dish.
-
Using a fine paintbrush, carefully transfer 10-20 aphids (adults or synchronized nymphs) onto each leaf disc.[10][11]
-
Seal the Petri dishes with ventilated lids and incubate under controlled conditions.
-
Assess aphid mortality at 24, 48, and 72 hours post-treatment.[8] Aphids that are unable to move when gently prodded with a fine brush are considered dead.
-
Use a control group treated only with the solvent and surfactant solution. Each concentration and the control should be replicated at least three times.
3.5. Repellent Activity Bioassay (Choice Test)
This assay determines if this compound deters aphids from settling on a treated surface.
-
Prepare leaf discs as in the contact toxicity assay.
-
Cut each leaf disc in half. Treat one half with a this compound solution and the other half with the control solution.[7]
-
After drying, rejoin the two halves on an agar plate, leaving a small gap in the center.
-
Release 20-30 aphids in the center of the reconstituted leaf disc.
-
After a set period (e.g., 2, 4, 8, and 24 hours), count the number of aphids that have settled on each half.
-
Calculate the Repellency Index (RI) using the formula: RI (%) = [(C - T) / (C + T)] x 100, where C is the number of aphids on the control half and T is the number of aphids on the treated half.[17]
3.6. Antifeedant Activity Bioassay (No-Choice Test)
This assay measures the reduction in feeding on a treated surface.
-
Treat leaf discs with this compound solutions and a control solution as described for the contact toxicity assay.
-
Weigh each leaf disc before introducing the aphids.
-
Place one treated leaf disc in a Petri dish with a pre-weighed number of aphids (e.g., 20 aphids).
-
After 48 or 72 hours, remove the aphids and reweigh the leaf discs.
-
The difference in weight, adjusted for water loss using control discs without aphids, indicates the amount of feeding.
-
Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] x 100, where C is the weight of the control leaf disc consumed and T is the weight of the treated leaf disc consumed.
Data Presentation and Analysis
Quantitative data from the bioassays should be summarized in tables for clear comparison. The mortality data from the contact toxicity assay can be subjected to probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and LC90 values.
Table 1: Contact Toxicity of this compound against Myzus persicae (Hypothetical Data)
| Concentration (µg/mL) | % Mortality (24h) | % Mortality (48h) | % Mortality (72h) |
| 1000 | 95.2 ± 2.1 | 100.0 ± 0.0 | 100.0 ± 0.0 |
| 500 | 78.5 ± 3.4 | 89.1 ± 2.8 | 94.3 ± 1.9 |
| 250 | 55.3 ± 4.0 | 68.7 ± 3.5 | 75.6 ± 3.1 |
| 125 | 28.9 ± 2.5 | 40.2 ± 2.9 | 48.8 ± 3.3 |
| 62.5 | 10.1 ± 1.8 | 15.4 ± 2.2 | 20.1 ± 2.5 |
| Control | 2.3 ± 0.5 | 4.1 ± 0.8 | 5.5 ± 1.0 |
| LC50 (µg/mL) | 225.4 | 180.2 | 155.8 |
| LC90 (µg/mL) | 850.6 | 620.9 | 540.3 |
Table 2: Repellent and Antifeedant Activity of this compound against Myzus persicae (Hypothetical Data)
| Concentration (µg/mL) | Repellency Index (%) (at 24h) | Antifeedant Index (%) (at 48h) |
| 500 | 85.6 ± 4.2 | 92.1 ± 3.7 |
| 250 | 68.3 ± 3.9 | 75.4 ± 4.5 |
| 125 | 45.1 ± 5.1 | 52.8 ± 5.0 |
| 62.5 | 20.7 ± 3.3 | 28.9 ± 4.1 |
Potential Mechanism of Action
The precise molecular target of this compound in aphids is not yet fully elucidated and requires further investigation. However, many naturally derived insecticides act on the insect's nervous system.[18][19] Given its role as a semiochemical, it is plausible that this compound interacts with olfactory receptors or other neuronal targets, leading to behavioral modification (repellency) and, at higher concentrations, neurotoxicity.[17] Potential modes of action could include interference with neurotransmitter receptors like acetylcholinesterase or GABA receptors, or modulation of ion channels, leading to paralysis and death.[18][20][21]
Visualizations
Caption: Experimental workflow for screening this compound's insecticidal activity.
Caption: Postulated mechanism of action for this compound in aphids.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Botanical Antifeedants: An Alternative Approach to Pest Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound: a new aphid sex pheromone component? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a new aphid sex pheromone component? [repository.rothamsted.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. irac-online.org [irac-online.org]
- 12. plantarchives.org [plantarchives.org]
- 13. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A | MDPI [mdpi.com]
- 14. office2.jmbfs.org [office2.jmbfs.org]
- 15. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. entomoljournal.com [entomoljournal.com]
- 17. Discovery of Novel Potential Aphid Repellents: Geranic Acid Esters Containing Substituted Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agroorbit.com [agroorbit.com]
- 19. epa.gov [epa.gov]
- 20. cales.arizona.edu [cales.arizona.edu]
- 21. Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Antimicrobial Properties of Dolichodial
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of the antimicrobial properties of dolichodial, a naturally occurring iridoid monoterpenoid. Due to the limited availability of specific data on this compound's antimicrobial activity and mechanism of action, this document outlines detailed protocols for researchers to systematically evaluate its potential as an antimicrobial agent.
Introduction
This compound is a cyclopentanoid monoterpene found in various plants, such as cat thyme (Teucrium marum), and is also utilized as a defensive chemical by certain insects.[1][2] While the broader class of iridoids is known for a range of biological activities, including antimicrobial effects, specific data on this compound remains scarce.[3][4][5] The protocols detailed herein provide a framework for determining the antimicrobial spectrum, potency, and potential mechanisms of action of this compound.
Quantitative Data on Antimicrobial Activity
Currently, there is limited publicly available data on the antimicrobial activity of purified this compound. The primary available data pertains to the essential oil of Teucrium marum, which contains this compound as one of its components.
Table 1: Summary of Known Antimicrobial Activity of this compound-Containing Essential Oil
| Source Material | This compound Content | Test Organism | Assay Type | Result | Reference |
| Teucrium marum subsp. marum Essential Oil | 9.38% | Rhyzoctonia solani (phytopathogenic fungus) | Broth Dilution | MIC: 250 ppm | [6][7][8] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
The following protocols are standard methods for assessing the antimicrobial properties of a novel compound like this compound.
This protocol outlines the broth microdilution method, a common technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[9][10]
Workflow for MIC/MBC/MFC Determination
Materials:
-
Purified this compound
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Microbial cultures (bacteria and fungi)
-
Sterile pipette tips and pipettors
-
Incubator
-
Plate reader (optional, for spectrophotometric reading)
-
Agar plates (for MBC/MFC determination)
Protocol:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with the appropriate sterile broth to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized microbial inoculum to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the serially diluted this compound. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
-
MBC/MFC Determination: To determine the MBC or MFC, take an aliquot from the wells that show no visible growth and plate it onto fresh agar plates.
-
Incubation of Agar Plates: Incubate the agar plates under appropriate conditions.
-
MBC/MFC Reading: The MBC or MFC is the lowest concentration of this compound that results in no microbial growth on the agar plates.
The following are proposed experimental workflows to elucidate the potential antimicrobial mechanism of this compound.
3.2.1. Cell Membrane Integrity Assay
This protocol aims to determine if this compound disrupts the microbial cell membrane.
Workflow for Membrane Integrity Assay
Protocol:
-
Prepare Microbial Suspension: Grow the test microorganism to the mid-log phase and resuspend the cells in a suitable buffer.
-
Treatment: Treat the microbial cells with this compound at its MIC and sub-MIC concentrations. Include a positive control (a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
Staining: Add a fluorescent dye that can only enter cells with compromised membranes (e.g., propidium iodide or SYTOX Green) to each sample.
-
Incubation: Incubate the samples for a short period to allow for dye uptake.
-
Analysis: Measure the fluorescence of the samples using a flow cytometer or a fluorescence plate reader. An increase in fluorescence in the this compound-treated samples compared to the negative control indicates membrane damage.
3.2.2. DNA Interaction Assay
This assay investigates whether this compound interacts with microbial DNA.
Workflow for DNA Interaction Assay
Protocol:
-
Isolate DNA: Isolate genomic DNA from the target microorganism.
-
Binding Reaction: Incubate the isolated DNA with increasing concentrations of this compound.
-
Analysis by Fluorescence Spectroscopy: Measure changes in the fluorescence of a DNA-binding dye (e.g., ethidium bromide) in the presence of this compound. Quenching or enhancement of fluorescence can indicate an interaction.
-
Analysis by Gel Electrophoresis (Gel Shift Assay): Run the DNA-dolichodial mixtures on an agarose gel. A shift in the migration of the DNA band in the presence of this compound suggests binding.
3.2.3. Enzyme Inhibition Assay
This protocol is a general approach to screen for the inhibition of essential microbial enzymes by this compound.
Workflow for Enzyme Inhibition Assay
Protocol:
-
Select Target Enzyme: Choose an essential microbial enzyme for the assay (e.g., DNA gyrase, beta-lactamase).
-
Enzyme Assay: Perform a standard enzymatic assay in the presence and absence of various concentrations of this compound.
-
Measure Activity: Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate, typically using a spectrophotometer.
-
Determine Inhibition: Calculate the percentage of enzyme inhibition caused by this compound and determine the IC50 value (the concentration of this compound required to inhibit 50% of the enzyme's activity).
Signaling Pathways
Currently, there is no published information on the specific microbial signaling pathways affected by this compound. Research in this area would be highly valuable. A general approach to investigating this would involve transcriptomic (RNA-seq) or proteomic analyses of microbial cells treated with sub-lethal concentrations of this compound to identify differentially expressed genes or proteins, which could then point to affected signaling pathways.
Conclusion
This compound presents an interesting scaffold for the development of new antimicrobial agents. However, a significant amount of foundational research is required to fully understand its potential. The protocols outlined in these application notes provide a systematic approach for researchers to determine the antimicrobial spectrum, potency, and mechanism of action of this compound, thereby paving the way for future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Iridoids Isolation from a Phytochemical Study of the Medicinal Plant Teucrium parviflorum Collected in Iraqi Kurdistan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical composition, antimicrobial and antioxidant activity of the essential oil of Teucrium marum (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dolichodial as a Potential Insect Repellent Formulation
Affiliation: Google Research
Abstract
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the evaluation of Dolichodial as a potential insect repellent. This compound, a naturally occurring iridoid monoterpenoid found in various plants and insects, has demonstrated potential as a bioactive compound with insect-repelling properties.[1] These notes compile available data on its efficacy, outline detailed experimental protocols for its assessment, and present hypothetical signaling pathways involved in its mode of action. Due to the limited availability of direct quantitative data for this compound, information from closely related iridoids and established insect repellent testing methodologies has been used to construct comprehensive protocols and data tables.
Introduction to this compound
This compound is a cyclopentanoid monoterpene with two aldehyde groups.[1] It is a volatile organic compound found in the essential oils of certain plants, such as Teucrium marum, and is also utilized as a defensive secretion by some insect species.[1][2] Its chemical structure and irritant properties suggest its potential as an insect repellent, acting as a spatial repellent or a contact deterrent. While research on this compound's repellent efficacy is not as extensive as for compounds like DEET or Picaridin, its natural origin and bioactive properties make it a compound of interest for the development of new insect repellent formulations.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂ | [3] |
| Molecular Weight | 166.22 g/mol | [3] |
| IUPAC Name | (1R,2S,5S)-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentane-1-carbaldehyde | [3] |
| Appearance | Colorless oil (predicted) | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents, low solubility in water (predicted) |
Quantitative Data on Repellent Efficacy
Direct quantitative data on the repellent efficacy of pure this compound against common disease vectors like mosquitoes is limited in publicly available literature. However, data from studies on related iridoids and essential oils containing this compound can provide an indication of its potential. The following tables summarize representative data for iridoid-containing essential oils and the common synthetic repellent DEET for comparison.
Table 2.1: Repellent Activity of Iridoid-Containing Essential Oils against Aedes aegypti
| Essential Oil (Plant Source) | Active Constituent(s) | Concentration (%) | Protection Time (hours) | Reference |
| Nepeta cataria (Catnip) | Nepetalactone (an iridoid) | 15 | > 4 | |
| Teucrium marum | This compound, isocaryophyllene | 10 | Not available | [2] |
| Actinidia polygama (Silver Vine) | Nepetalactol (an iridoid) | 10 | > 2 | [4] |
Table 2.2: Comparative Efficacy of DEET against Mosquitoes
| Insect Species | Concentration (%) | Protection Time (hours) | ED₅₀ (μg/cm²) | Reference |
| Aedes aegypti | 20 | 2 - 5 | 0.39 | [5] |
| Anopheles gambiae | 20 | > 6 | Not available | [6] |
| Culex quinquefasciatus | 25 | ~ 8 | Not available |
Experimental Protocols
The following protocols are detailed methodologies for key experiments to evaluate the repellent efficacy of this compound. These are based on established methods used for testing other insect repellents.
Olfactometer Bioassay for Spatial Repellency
This protocol describes a Y-tube olfactometer bioassay to assess the spatial repellency of this compound against adult female mosquitoes (Aedes aegypti or Anopheles gambiae).
Objective: To determine if this compound vapor can repel insects from a distance.
Materials:
-
Y-tube olfactometer
-
Air pump with flow meter
-
Charcoal-filtered and humidified air source
-
Glass vials for odor sources
-
Filter paper discs
-
This compound solution in a volatile solvent (e.g., ethanol or acetone)
-
Solvent control
-
Cages of 5-7 day old, non-blood-fed, adult female mosquitoes
Procedure:
-
Preparation of Odor Sources:
-
Prepare serial dilutions of this compound in the chosen solvent (e.g., 0.1%, 1%, 5% w/v).
-
Apply 10 µL of each this compound dilution to a filter paper disc and allow the solvent to evaporate for 30 seconds.
-
Prepare a solvent control by applying 10 µL of the pure solvent to a filter paper disc.
-
-
Olfactometer Setup:
-
Connect the arms of the Y-tube olfactometer to the air source, ensuring a constant, clean, and humidified airflow (e.g., 1 L/min).
-
Place a this compound-treated filter paper in a glass vial connected to one arm of the olfactometer.
-
Place the solvent-treated filter paper in an identical vial connected to the other arm.
-
-
Mosquito Introduction:
-
Release a single adult female mosquito into the base of the Y-tube.
-
-
Data Collection:
-
Observe the mosquito for a set period (e.g., 5 minutes).
-
Record the first choice of arm the mosquito enters (defined as moving a certain distance, e.g., >10 cm, into the arm).
-
Record the total time spent in each arm of the olfactometer.
-
-
Replication:
-
Test at least 30 mosquitoes for each concentration of this compound.
-
After every 5 mosquito runs, rotate the position of the odor arms to avoid positional bias.
-
Clean the olfactometer thoroughly with solvent and bake at 120°C between testing different concentrations.
-
Data Analysis:
-
Calculate the Repellency Index (RI) = (Nc - Nt) / (Nc + Nt) x 100, where Nc is the number of mosquitoes choosing the control arm and Nt is the number of mosquitoes choosing the treated arm.
-
Use a Chi-square test to determine if the distribution of mosquito choices is significantly different from a 1:1 ratio.
-
Use a t-test or ANOVA to compare the time spent in the treated versus the control arm.
Olfactometer Bioassay Workflow
Arm-in-Cage Assay for Contact Repellency and Protection Time
This protocol is a standard method for evaluating the efficacy of a topical repellent formulation.
Objective: To determine the complete protection time of a this compound formulation against mosquito bites.
Materials:
-
Cages (e.g., 30x30x30 cm) containing 200-250 host-seeking adult female mosquitoes.
-
This compound formulation (e.g., in an ethanol or cream base).
-
Placebo formulation (base without this compound).
-
Human volunteers.
-
Gloves and protective clothing.
Procedure:
-
Volunteer Preparation:
-
Volunteers should avoid using any scented products (soaps, perfumes, lotions) for at least 24 hours prior to the test.
-
Wash forearms with unscented soap and rinse thoroughly with water.
-
-
Formulation Application:
-
Apply a standard amount (e.g., 1.0 mL) of the this compound formulation evenly to a defined area (e.g., 600 cm²) of one forearm.
-
Apply the same amount of the placebo formulation to the other forearm as a control.
-
-
Exposure:
-
At 30-minute intervals, the volunteer will insert the treated forearm into a mosquito cage for a 3-minute exposure period.
-
-
Data Collection:
-
Record the number of mosquitoes that land on the forearm and the number that bite.
-
The test is terminated for a given formulation when the first confirmed bite occurs. A confirmed bite is defined as a mosquito bite followed by another bite within the same or a subsequent 3-minute exposure period.
-
-
Protection Time:
-
The complete protection time is the time from the application of the repellent until the first confirmed bite.
-
Data Analysis:
-
Calculate the mean protection time for each formulation across multiple volunteers.
-
Use statistical tests (e.g., ANOVA) to compare the protection times of different this compound concentrations and the placebo.
Arm-in-Cage Assay Workflow
Hypothetical Signaling Pathway for this compound Repellency
The exact molecular targets of this compound in insects are not yet fully elucidated. However, based on the known mechanisms of other iridoid repellents and the general principles of insect olfaction and gustation, a hypothetical signaling pathway can be proposed. It is likely that this compound interacts with multiple chemosensory receptors.
Proposed Mechanisms of Action:
-
Olfactory Sensory Neuron (OSN) Activation: this compound may bind to and activate specific Odorant Receptors (ORs) or Ionotropic Receptors (IRs) on the dendrites of OSNs. This would lead to the opening of ion channels, depolarization of the neuron, and the firing of action potentials. This neural signal would then be transmitted to the antennal lobe and higher brain centers, where it is interpreted as a repellent cue, leading to avoidance behavior.
-
Gustatory Receptor Neuron (GRN) Activation: Upon contact, this compound could activate Gustatory Receptors (GRs) on the tarsi (feet) or mouthparts of the insect. This would trigger a distasteful or irritating sensation, leading to the insect moving away from the treated surface.
-
Transient Receptor Potential (TRP) Channel Activation: Some irritant repellents are known to activate TRP channels, which are involved in sensing noxious stimuli. This compound, being a reactive dialdehyde, could potentially activate TRPA1 or other TRP channels in chemosensory neurons, causing a painful or irritating sensation that elicits an avoidance response.
Hypothetical Signaling Pathways
Formulation Development Considerations
The development of a stable and effective topical formulation is crucial for the successful application of this compound as an insect repellent.
5.1. Excipient Selection:
-
Solvents: Due to its likely lipophilic nature, this compound will require solubilization in a suitable solvent system. Ethanol and isopropanol are common choices for sprayable formulations. For creams and lotions, fatty acids or esters may be appropriate.[7]
-
Polymers for Controlled Release: To enhance the duration of protection, this compound can be encapsulated or incorporated into a polymer matrix.[8][9] This can reduce its evaporation rate from the skin. Suitable polymers include cellulose derivatives, acrylates, and biodegradable polyesters.
-
Emulsifiers and Stabilizers: For emulsion-based formulations (creams, lotions), a suitable emulsifying system (e.g., polysorbates, sorbitan esters) will be necessary to ensure physical stability.[7] Antioxidants may be required to prevent the degradation of the aldehyde functional groups in this compound.
5.2. Stability Testing Protocol:
Objective: To assess the physical and chemical stability of a this compound formulation over time and under different storage conditions.
Materials:
-
This compound formulation.
-
Appropriate storage containers.
-
Temperature and humidity-controlled chambers.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantifying this compound.
-
Viscometer, pH meter, microscope.
Procedure:
-
Sample Preparation:
-
Prepare a batch of the final this compound formulation.
-
Package the formulation in the intended final packaging.
-
-
Storage Conditions:
-
Store samples under accelerated stability conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) and at room temperature (25°C ± 2°C / 60% RH ± 5% RH).
-
-
Testing Intervals:
-
Test the samples at initial time point (t=0) and at specified intervals (e.g., 1, 3, and 6 months for accelerated; 3, 6, 12, 18, and 24 months for room temperature).
-
-
Parameters to be Tested:
-
Physical Appearance: Color, odor, phase separation (for emulsions).
-
pH: For aqueous-based formulations.
-
Viscosity: For semi-solid formulations.
-
Chemical Assay: Quantify the concentration of this compound using a validated HPLC method to assess chemical degradation.
-
Acceptance Criteria:
-
No significant change in physical appearance.
-
pH and viscosity within predefined ranges.
-
This compound concentration remains within 90-110% of the initial concentration.
Conclusion
This compound presents an interesting natural compound for investigation as an insect repellent. The protocols and information provided herein offer a framework for the systematic evaluation of its efficacy and the development of stable formulations. Further research is required to generate robust quantitative data on its repellent activity against a wider range of insect vectors and to elucidate its precise molecular mechanisms of action. Such studies will be crucial in determining the commercial viability of this compound as a new active ingredient in insect repellent products.
References
- 1. This compound: a new aphid sex pheromone component? [repository.rothamsted.ac.uk]
- 2. TRP Channels in Insect Stretch Receptors as Insecticide Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H14O2 | CID 442422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stereochemical effects in an insect repellent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 7. Development of a topically active imiquimod formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CONTROLLED RELEASE - Informed Selection of Modified-Release Technologies Provides Simpler Oral Dose Regimens [drug-dev.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
Application Notes and Protocols for In Vitro Testing of Dolichodial Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolichodial, a natural iridoid monoterpene, has garnered interest for its potential therapeutic properties. An essential step in the evaluation of any new compound for pharmacological use is the characterization of its cytotoxic effects. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays to determine the cytotoxicity of this compound. The following protocols for key assays—MTT, Lactate Dehydrogenase (LDH), and Annexin V—are detailed to ensure reliable and reproducible results.
Overview of In Vitro Cytotoxicity Assays
A variety of in vitro assays are available to measure cytotoxicity, each with distinct principles and endpoints. A multi-assay approach is recommended for a thorough assessment of a compound's cytotoxic profile.
-
Metabolic Assays (e.g., MTT Assay): These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (like MTT) to a colored formazan product.[1][2]
-
Membrane Integrity Assays (e.g., LDH Assay): These assays quantify the leakage of cytosolic components, such as lactate dehydrogenase (LDH), from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[1]
-
Apoptosis Assays (e.g., Annexin V Staining): These assays are designed to detect specific markers of apoptosis, or programmed cell death. Annexin V is a protein that specifically binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[1][3]
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The following tables are templates to summarize the quantitative data obtained from the cytotoxicity assays. Researchers should replace the placeholder data with their experimental results.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | This compound IC₅₀ (µM) after 24h | This compound IC₅₀ (µM) after 48h | This compound IC₅₀ (µM) after 72h |
| MCF-7 (Breast Cancer) | Enter experimental data | Enter experimental data | Enter experimental data |
| A549 (Lung Cancer) | Enter experimental data | Enter experimental data | Enter experimental data |
| HeLa (Cervical Cancer) | Enter experimental data | Enter experimental data | Enter experimental data |
| HT-29 (Colon Cancer) | Enter experimental data | Enter experimental data | Enter experimental data |
Table 2: Lactate Dehydrogenase (LDH) Release Upon this compound Treatment
This table will quantify the percentage of cytotoxicity based on LDH release.
| Cell Line | This compound Concentration (µM) | % Cytotoxicity (LDH Release) after 24h |
| MCF-7 | 10 | Enter experimental data |
| 50 | Enter experimental data | |
| 100 | Enter experimental data | |
| A549 | 10 | Enter experimental data |
| 50 | Enter experimental data | |
| 100 | Enter experimental data |
Table 3: Apoptosis Induction by this compound
This table will summarize the percentage of apoptotic cells as determined by Annexin V/PI staining.
| Cell Line | This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | 10 | Enter experimental data | Enter experimental data |
| 50 | Enter experimental data | Enter experimental data | |
| 100 | Enter experimental data | Enter experimental data | |
| A549 | 10 | Enter experimental data | Enter experimental data |
| 50 | Enter experimental data | Enter experimental data | |
| 100 | Enter experimental data | Enter experimental data |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining cell viability by measuring the metabolic activity of cells.[1]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100.
LDH Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells.[1]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol detects apoptosis by flow cytometry.[1]
Materials:
-
6-well plates or T25 flasks
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and potential signaling pathways involved in this compound-induced cytotoxicity.
Caption: Experimental workflow for in vitro cytotoxicity testing of this compound.
Caption: Potential apoptotic signaling pathways affected by this compound.
Caption: A simplified model of potential this compound-induced apoptosis.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. Biochemical and Cellular Characterization of New Radio-Resistant Cell Lines Reveals a Role of Natural Flavonoids to Bypass Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Mechanism of Action of Dolichodial
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolichodial is a naturally occurring iridoid monoterpenoid found in the essential oils of various plants and in the defensive secretions of certain insects.[1] As a dialdehyde compound, its chemical structure suggests potential for a range of biological activities.[1] While specific research on this compound is limited, its structural features, particularly the unsaturated aldehyde moieties, point towards a likely mechanism of action as a Transient Receptor Potential Ankyrin 1 (TRPA1) channel agonist.[2][3] TRPA1 channels are non-selective cation channels primarily expressed in sensory neurons and are key mediators of pain, inflammation, and respiratory responses to noxious stimuli.[4][5]
These application notes provide a comprehensive guide for researchers to investigate the hypothesized mechanism of action of this compound, focusing on its potential as a TRPA1 agonist and its downstream effects on inflammatory and cancer-related signaling pathways. The provided protocols are based on established methodologies for characterizing similar natural products.
Hypothesized Mechanisms of Action
Based on its chemical structure and the known activities of similar compounds, this compound is hypothesized to exert its biological effects through several mechanisms:
-
TRPA1 Agonism: The α,β-unsaturated aldehyde structure in this compound is a common feature of known TRPA1 agonists.[2][3] Activation of TRPA1 leads to an influx of cations, primarily Ca2+, which can trigger various cellular responses.[6]
-
Anti-inflammatory Effects: TRPA1 activation is closely linked to neurogenic inflammation. However, modulation of TRPA1 and downstream signaling pathways like NF-κB and MAPKs can also lead to anti-inflammatory outcomes.[7][8][9]
-
Anticancer Activity: Many natural compounds exert anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.[10] Key signaling pathways involved include the p53, caspase, and MAPK pathways.[11][12][13]
-
Insecticidal Properties: The presence of this compound in insect defense secretions suggests a role in deterring predators. This activity may involve targeting the nervous system or other vital physiological processes in insects.[14]
Data Presentation: Quantitative Analysis of Bioactivity
Due to the limited availability of specific quantitative data for this compound, the following tables present illustrative data for structurally or functionally related compounds to provide a reference for expected outcomes. Researchers should determine the specific values for this compound using the protocols provided below.
Table 1: Illustrative TRPA1 Agonist Activity of Unsaturated Aldehydes
| Compound | EC50 (µM) for hTRPA1 Activation | Reference Compound |
| Cinnamaldehyde | 1.8 | [5] |
| Acrolein | 1.5 | [4] |
| This compound | To be determined |
Table 2: Illustrative Anti-inflammatory Activity of Natural Compounds
| Compound | Assay | Cell Line | IC50 (µM) | Reference Compound |
| Parthenolide | NF-κB Inhibition | RAW 264.7 | 5.0 | [15] |
| Curcumin | NO Production Inhibition | RAW 264.7 | 10.0 | [16] |
| This compound | To be determined |
Table 3: Illustrative Cytotoxicity of Natural Products in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference Compound |
| Paclitaxel | MCF-7 (Breast Cancer) | MTT | 0.01 | [6] |
| Betulinic Acid | A549 (Lung Cancer) | MTT | 15.0 | [17] |
| This compound | To be determined |
Table 4: Illustrative Insecticidal Activity of Natural Compounds
| Compound | Insect Species | Assay | LC50 (µg/mL) | Reference Compound |
| Azadirachtin | Spodoptera frugiperda | Leaf Dip | 2.5 | [14] |
| Rotenone | Plutella xylostella | Topical Application | 10.4 | [18] |
| This compound | To be determined |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19][20][21][22][23]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[21]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[21]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[21]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[21]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
TRPA1 Activation Assay (Calcium Imaging)
This protocol is to determine if this compound activates TRPA1 channels by measuring intracellular calcium influx.
Materials:
-
HEK293 cells stably expressing human TRPA1 (or primary dorsal root ganglion neurons)
-
Glass-bottom dishes or 96-well black-walled plates
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound stock solution
-
Positive control (e.g., AITC or cinnamaldehyde)
-
TRPA1 antagonist (e.g., HC-030031)
-
Fluorescence microscope or plate reader with calcium imaging capabilities
Procedure:
-
Plate TRPA1-expressing cells on glass-bottom dishes and allow them to adhere.
-
Load the cells with Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBS for 30-60 minutes at 37°C.[24]
-
Wash the cells twice with HBS to remove excess dye.
-
Acquire baseline fluorescence readings.
-
Add this compound at various concentrations and record the change in fluorescence intensity over time.[16]
-
As a positive control, add a known TRPA1 agonist.
-
To confirm specificity, pre-incubate cells with a TRPA1 antagonist before adding this compound.
-
Calculate the change in fluorescence (ΔF/F0) and determine the EC50 value for this compound-induced TRPA1 activation.
NF-κB Activation Assay (Western Blot)
This protocol assesses the effect of this compound on the NF-κB signaling pathway by measuring the phosphorylation of IκBα and the nuclear translocation of p65.[25][26][27]
Materials:
-
Cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages)
-
6-well plates
-
This compound stock solution
-
LPS (Lipopolysaccharide)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes.
-
For total protein, lyse the cells with RIPA buffer. For nuclear translocation, fractionate the cells into nuclear and cytoplasmic extracts.
-
Determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.[25]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the appropriate loading controls.
MAPK Pathway Activation Assay (Western Blot)
This protocol evaluates the effect of this compound on the MAPK signaling pathway by measuring the phosphorylation of ERK, JNK, and p38.[1][8][9]
Materials:
-
Same as for the NF-κB Western blot protocol.
-
Primary antibodies: anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38.
Procedure:
-
Follow the same procedure as the NF-κB Western blot (steps 1-12).
-
In step 9, use primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.
-
Analyze the data by calculating the ratio of phosphorylated to total protein for each MAPK.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This protocol determines if this compound induces apoptosis in cancer cells.[28][29][30]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Insecticidal Activity Bioassay (Leaf Dip Method)
This protocol assesses the insecticidal activity of this compound against a target insect pest.[20][22][23]
Materials:
-
Target insect pest (e.g., Spodoptera frugiperda larvae)
-
Host plant leaves
-
This compound stock solution
-
Surfactant (e.g., Tween-20)
-
Petri dishes with moist filter paper
Procedure:
-
Prepare serial dilutions of this compound in water with a small amount of surfactant.
-
Dip host plant leaves into the this compound solutions for 10-30 seconds.
-
Allow the leaves to air dry.
-
Place one treated leaf in each Petri dish.
-
Introduce a single insect larva into each dish.
-
Incubate at an appropriate temperature and humidity.
-
Record larval mortality at 24, 48, and 72 hours.
-
Calculate the LC50 (lethal concentration for 50% of the population).[25]
Cytokine Production Assay (ELISA)
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by immune cells.[19][26][27][31][32]
Materials:
-
RAW 264.7 macrophages or other immune cells
-
96-well plates
-
This compound stock solution
-
LPS
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate with LPS for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Mandatory Visualizations
Caption: Hypothesized activation of the TRPA1 channel by this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Caption: Overall experimental workflow for characterizing this compound's bioactivity.
References
- 1. Dual control of MAPK activities by AP2C1 and MKP1 MAPK phosphatases regulates defence responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of in vivo disulfide conformation of TRPA1 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cancer cells ic50: Topics by Science.gov [science.gov]
- 7. benchchem.com [benchchem.com]
- 8. cytekbio.com [cytekbio.com]
- 9. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Apoptosis in Immunotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elucidation of the binding mode of organic polysulfides on the human TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. welcome.cytekbio.com [welcome.cytekbio.com]
- 14. Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Cytokine analysis—ELISA [bio-protocol.org]
- 20. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. par.nsf.gov [par.nsf.gov]
- 22. researchgate.net [researchgate.net]
- 23. journals.rdagriculture.in [journals.rdagriculture.in]
- 24. mdpi.com [mdpi.com]
- 25. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
- 31. biovendor.com [biovendor.com]
- 32. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dolichodial Extraction
Welcome to the technical support center dedicated to improving the yield of Dolichodial from plant extraction. This resource is tailored for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction efficiency and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary plant sources?
A1: this compound is a volatile monoterpenoid belonging to the iridoid class, characterized by the presence of two aldehyde groups. It and its stereoisomers are found in the essential oils of various plants, with a notable source being German catnip (Teucrium marum)[1]. It also occurs in the defensive secretions of certain insects.
Q2: Which extraction methods are suitable for isolating this compound?
A2: Several methods can be employed to extract this compound, which is a volatile terpenoid. The most common and effective methods include:
-
Steam Distillation: A traditional and widely used method for extracting essential oils containing volatile compounds like this compound[2][3].
-
Solvent Extraction: This method uses organic solvents to dissolve the target compounds from the plant matrix. It can be performed using techniques like maceration or Soxhlet extraction[3].
-
Supercritical Fluid Extraction (SFE) with CO2: A modern, green technology that uses supercritical carbon dioxide as a solvent. It is particularly suitable for extracting thermally sensitive compounds[4].
-
Headspace Solid-Phase Microextraction (HS-SPME): Primarily an analytical technique to identify volatile compounds present in a sample, it can provide a profile of the volatiles, including this compound, in the plant material[5].
Q3: How can I quantify the amount of this compound in my extract?
A3: The quantification of this compound is typically performed using chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method due to the volatile nature of this compound[6][7]. High-Performance Liquid Chromatography (HPLC), particularly with a derivatization agent for the aldehyde groups, can also be used for quantification[8][9].
Q4: What factors can influence the yield of this compound during extraction?
A4: The yield of this compound can be affected by several factors, including:
-
Choice of Solvent (for solvent extraction): The polarity of the solvent should be appropriate for extracting a moderately polar compound like this compound.
-
Temperature and Pressure (especially for SFE and distillation): These parameters need to be optimized to ensure efficient extraction without causing degradation of the target compound[4][10].
-
Extraction Time: Sufficient time is required for the solvent to penetrate the plant material and dissolve the this compound. However, excessively long extraction times can lead to degradation[10].
-
Plant Material: The age, part of the plant used (leaves, flowers), and drying conditions can significantly impact the concentration of this compound.
Q5: How should I store the extracted this compound to prevent degradation?
A5: this compound, being a dialdehyde, can be susceptible to oxidation and polymerization. It is advisable to store the purified compound or essential oil in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation[11][12][13].
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | - Inappropriate extraction method for a volatile compound.- Suboptimal extraction parameters (temperature, pressure, time).- Plant material has low this compound content.- Degradation of this compound during extraction. | - For volatile compounds like this compound, steam distillation or SFE are generally more suitable than high-temperature solvent extraction.- Optimize extraction parameters based on literature for similar iridoids[10].- Ensure the use of high-quality, properly identified plant material (Teucrium marum).- Use milder extraction conditions to prevent thermal degradation[14]. |
| Co-extraction of Undesired Compounds (e.g., pigments, waxes) | - Use of a non-selective solvent.- High extraction temperatures. | - Employ a more selective solvent or a sequence of solvents with increasing polarity.- Use Supercritical CO2 extraction, as its selectivity can be tuned by adjusting pressure and temperature[4].- A post-extraction clean-up step using column chromatography may be necessary[15]. |
| Degradation of this compound in the Extract | - Exposure to high temperatures for extended periods.- Presence of oxygen leading to oxidation of aldehyde groups.- Unfavorable pH conditions during extraction or storage. | - Minimize extraction time and use the lowest effective temperature[10][11].- Handle and store extracts under an inert atmosphere.- Buffer the extraction solvent if pH is a concern, although for most organic solvents this is not an issue. Store at a neutral or slightly acidic pH[11]. |
| Inconsistent Results Between Batches | - Variation in plant material.- Inconsistent extraction procedure. | - Standardize the source, age, and pre-processing of the plant material.- Maintain strict control over all extraction parameters (solvent volume, temperature, time, etc.). |
| Difficulty in Purifying this compound from the Crude Extract | - Presence of compounds with similar physicochemical properties. | - Utilize high-resolution chromatographic techniques such as preparative HPLC or countercurrent chromatography[15].- Consider derivatization of the aldehyde groups to alter polarity for easier separation. |
Data Presentation: Comparison of Extraction Methods for Terpenoids
Note: Data for this compound specifically is limited. The following table presents a comparison of yields for other volatile terpenoids from various plant sources to provide a general reference.
| Plant Material | Target Terpenoid(s) | Steam Distillation Yield | Solvent Extraction Yield | Supercritical Fluid Extraction (SFE) Yield | Reference(s) |
| Lippia dulcis | Hernandulcin & other terpenoids | 0.13% (DW basis) | 2.13% (with pentane) | Not Reported | [16] |
| Zingiber officinale (Ginger) | α-Zingiberene | 28.9% of essential oil | Not Reported | 19.34% of essential oil | [2] |
| Origanum vulgare (Oregano) | Thymol | - | - | Residue fractions up to 2.4-fold higher concentration than in essential oil | [17] |
Experimental Protocols
Steam Distillation for this compound Extraction
This protocol is adapted from standard procedures for essential oil extraction from aromatic plants[2][18].
Materials and Equipment:
-
Fresh or dried aerial parts of Teucrium marum
-
Clevenger-type apparatus or similar steam distillation unit
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Collecting flask
-
Deionized water
-
Anhydrous sodium sulfate
-
Separatory funnel
Procedure:
-
Weigh approximately 200 g of air-dried and powdered Teucrium marum and place it into the 2 L round-bottom flask.
-
Add 1 L of deionized water to the flask.
-
Set up the Clevenger-type apparatus for steam distillation.
-
Heat the flask using the heating mantle to boil the water and generate steam.
-
Continue the distillation for 3-4 hours, collecting the distillate. The volatile this compound will co-distill with the water and condense.
-
The essential oil, containing this compound, will form a separate layer in the collecting tube of the Clevenger apparatus.
-
After the distillation is complete, carefully collect the oil layer using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the oil in a sealed vial in a cool, dark place.
Supercritical CO2 Extraction (SFE) of this compound
This protocol is based on general procedures for SFE of bioactive compounds from plant materials[4][19].
Materials and Equipment:
-
Supercritical fluid extraction system
-
High-purity CO2
-
Grinded, dried Teucrium marum plant material
-
Extraction vessel
-
Separation vessel
-
High-pressure pump
Procedure:
-
Load approximately 100 g of ground, dried Teucrium marum into the extraction vessel.
-
Set the extraction parameters. Based on literature for similar compounds, a starting point could be:
-
Pressure: 10-20 MPa
-
Temperature: 40-60 °C
-
-
Pump liquid CO2 into the system and bring it to the desired supercritical conditions of temperature and pressure.
-
Perform the extraction for a set period, for instance, 2-3 hours. The supercritical CO2 will pass through the plant material, dissolving the this compound.
-
The CO2 laden with the extract is then passed into a separation vessel where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
Collect the extract from the separation vessel.
-
The collected extract can be further purified if necessary.
GC-MS Analysis for this compound Quantification
This is a general protocol for the analysis of volatile terpenoids and can be adapted for this compound[7][20].
Equipment and Conditions:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for terpenoid analysis (e.g., HP-5ms)
-
Helium as carrier gas
-
Injector temperature: 250 °C
-
Oven temperature program: Initial temperature of 60 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 3 °C/min.
-
MS source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Scan range: m/z 40-400
Procedure:
-
Prepare a standard solution of a known concentration of a reference compound (if a this compound standard is unavailable, a related iridoid can be used for semi-quantification).
-
Dilute the extracted essential oil in a suitable solvent (e.g., hexane or dichloromethane).
-
Inject 1 µL of the diluted sample into the GC-MS system.
-
Acquire the data and identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the amount of this compound by comparing its peak area to that of the internal or external standard.
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. The Biosynthesis of this compound in Teucrium marum [iris.unimore.it]
- 2. benchchem.com [benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of total and free malondialdehyde by gas-chromatography mass spectrometry--comparison with high-performance liquid chromatography methology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Optimization of HPLC Analysis of Metronidazole, Diloxanide, Spiramycin and Cliquinol in Pharmaceutical Dosage Forms Using Experimental Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chemical Stability of Reconstituted Sincalide in Sterile Water Under 2 Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Comparison of volatile leaf terpenoids from Lippia dulcis (Verbenaceae) obtained by steam distillation and pentane liquid extraction | Semantic Scholar [semanticscholar.org]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. Isolation of Chemical Compounds and Essential Oil from Agrimonia asiatica Juz. and Their Antimicrobial and Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scienceopen.com [scienceopen.com]
Technical Support Center: Overcoming Stability Issues of Dolichodial in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of Dolichodial in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing potency over a short period. What are the likely causes of this instability?
A1: this compound, as an iridoid dialdehyde, is susceptible to degradation through several pathways in solution. The primary causes of instability include:
-
Hydrolysis: The aldehyde functional groups and the iridoid ring structure can be susceptible to hydrolysis, particularly under non-optimal pH conditions. Iridoids are known to be sensitive to acidic environments which can lead to the hydrolysis of glycosidic bonds if applicable, and decomposition of the aglycone structure.[1]
-
Oxidation: Aldehydes are prone to oxidation, which can be catalyzed by exposure to air (oxygen), light, and trace metal ions.[2]
-
Polymerization and Autocondensation: Aldehydes can undergo self-condensation or polymerization reactions, especially at higher concentrations and in the presence of acidic or basic catalysts.[3]
-
Temperature: Elevated temperatures accelerate the rates of all degradation pathways.[4]
-
Light Exposure: Exposure to light, particularly UV radiation, can induce photochemical degradation.[5][6]
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: While specific quantitative data for this compound is limited, studies on structurally similar iridoids like aucubin and genipin provide valuable insights. Aucubin demonstrates greater stability at pH levels above 3.0, with a half-life extending to several days, whereas in highly acidic environments (pH 1.2-2.0), its half-life is significantly shorter (5-15 hours).[1] For genipin, another iridoid, degradation is slowest at more neutral pH levels.[7] Based on this, a slightly acidic to neutral pH range (approximately pH 4-7) is recommended as a starting point for optimizing this compound stability. It is crucial to perform a pH stability study for your specific application.
Q3: How does temperature affect the stability of this compound solutions?
A3: Increased temperature generally accelerates the degradation of this compound. For instance, the stability of iridoid glycosides is known to be affected by high temperatures.[8] It is recommended to store this compound solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures to minimize degradation. For long-term storage, freezing is preferable. Avoid repeated freeze-thaw cycles by aliquoting the solution into smaller, single-use vials.
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: Yes, antioxidants can be effective in preventing oxidative degradation of this compound. Since aldehydes are susceptible to oxidation, the use of antioxidants is a recommended strategy. Common antioxidants used in pharmaceutical formulations include:
-
Butylated hydroxytoluene (BHT): A synthetic antioxidant effective in organic solvents.[2][9]
-
Ascorbic acid (Vitamin C): A water-soluble antioxidant.[9][10]
-
Tocopherol (Vitamin E): A lipid-soluble antioxidant.[9]
The choice of antioxidant will depend on the solvent system and the specific requirements of your experiment. It is essential to verify the compatibility of the chosen antioxidant with your experimental setup.
Q5: What are the best practices for preparing and handling this compound solutions to ensure stability?
A5: To maximize the stability of your this compound solutions, adhere to the following best practices:
-
Prepare Solutions Fresh: Whenever possible, prepare this compound solutions immediately before use.
-
Use High-Purity Solvents: Use HPLC-grade or equivalent high-purity solvents to minimize contaminants that could catalyze degradation.[4] The solubility of this compound in common solvents should be determined to select the most appropriate one for your application.
-
Control pH: Use buffered solutions to maintain a stable pH within the optimal range (start with pH 4-7 and optimize).[11][12]
-
Minimize Oxygen Exposure: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxidation.
-
Protect from Light: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil to prevent photolytic degradation.[5][6]
-
Store at Low Temperatures: Store stock and working solutions at refrigerated or frozen temperatures.[13]
-
Avoid Contamination: Use sterile techniques and clean equipment to prevent microbial or chemical contamination that could affect stability.
Troubleshooting Guides
Issue 1: Rapid loss of activity in a freshly prepared this compound solution.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of the solution. Adjust to a slightly acidic or neutral pH (e.g., pH 4-7) using an appropriate buffer system. Conduct a pH stability study to determine the optimal pH for your specific conditions. |
| Oxidation | Prepare fresh solution using degassed solvents under an inert atmosphere (nitrogen or argon). Consider adding a compatible antioxidant like BHT or ascorbic acid. |
| Contaminated Solvent | Use high-purity, HPLC-grade solvents. Verify the quality of the solvent. |
| Elevated Temperature | Prepare and handle the solution on ice or at a controlled room temperature. Store immediately at 2-8 °C or frozen. |
Issue 2: Precipitation observed in the this compound solution upon storage.
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit | Determine the solubility of this compound in the chosen solvent at the storage temperature. Prepare a solution at a concentration below its solubility limit. |
| Temperature-Dependent Solubility | If stored at a low temperature, the compound may be precipitating out. Check the solubility at the storage temperature. A co-solvent system might be necessary. |
| Formation of Insoluble Degradation Products | This could be a result of polymerization or other degradation pathways. Analyze the precipitate to identify its nature. Implement stabilization strategies (pH control, antioxidants) to prevent degradation. |
| pH Shift | A change in pH upon storage could affect solubility. Ensure the solution is adequately buffered. |
Quantitative Data Summary
The following tables provide illustrative stability data for iridoids, which can serve as a reference for this compound. It is crucial to generate specific stability data for this compound under your experimental conditions.
Table 1: Illustrative pH-Dependent Stability of an Iridoid Compound (Aucubin) in Aqueous Solution at 37°C [1]
| pH | Half-life (hours) |
| 1.2 | 5.02 |
| 1.6 | 5.78 |
| 2.0 | 14.84 |
| >3.0 | > 168 (several days) |
Table 2: Illustrative Degradation Kinetics of an Iridoid Dialdehyde (Genipin) in Aqueous Solution at 24°C [14]
| pH | Half-life (hours) |
| 4 | 14.7 |
| 5 | 29.5 |
| 6 | 57.8 |
| 7 | 115.5 |
| 8 | 231.0 |
| 9 | 462.1 |
Note: This data is for illustrative purposes and should be used as a guideline. Actual stability will depend on the specific conditions.
Experimental Protocols
Protocol 1: pH Stability Study of this compound
Objective: To determine the optimal pH for this compound stability in an aqueous solution.
Materials:
-
This compound
-
Buffer solutions at various pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9). Recommended buffer systems: Acetate buffer for pH 3-5, Phosphate buffer for pH 6-8, Borate buffer for pH 9.[11][12]
-
High-purity water
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Constant temperature incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Prepare a series of buffer solutions covering the desired pH range.
-
In separate amber vials, add a small aliquot of the this compound stock solution to each buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low to minimize its effect.
-
Take an initial sample (t=0) from each vial for HPLC analysis to determine the initial concentration of this compound.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
-
Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound.
-
Plot the percentage of this compound remaining versus time for each pH.
-
Determine the degradation rate constant and half-life at each pH to identify the pH of maximum stability.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[15][16]
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Oven
-
Photostability chamber
-
HPLC-MS system for analysis
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C) for a defined period. Dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to a light source as per ICH Q1B guidelines (e.g., a combination of UV and visible light). A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-MS to separate and identify the degradation products. The goal is to achieve 5-20% degradation.[16]
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Potential degradation pathways of this compound.
References
- 1. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Antioxidants in Enhancing Food Preservation Methods and Quality [tengerchemical.com]
- 3. mdpi.com [mdpi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Effects of Light on Secondary Metabolite Biosynthesis in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kinetic analysis of genipin degradation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. welltchemicals.com [welltchemicals.com]
- 10. The Biochemistry and Effectiveness of Antioxidants in Food, Fruits, and Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 12. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. biopharminternational.com [biopharminternational.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. pharmadekho.com [pharmadekho.com]
Technical Support Center: Optimizing Purification Protocols for Dolichodial Isomers
Welcome to the technical support hub for the purification of Dolichodial isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and purification of these valuable iridoid compounds. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and success of your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are this compound isomers and why is their separation important?
A1: this compound is a natural iridoid compound characterized by two aldehyde groups. It exists as multiple stereoisomers due to the presence of three asymmetric carbon atoms in its cyclopentane ring. These isomers, which can include diastereomers and enantiomers, often exhibit different biological activities. Therefore, separating individual isomers is crucial for accurate pharmacological studies, understanding structure-activity relationships, and developing targeted therapeutic agents.
Q2: What are the primary challenges in purifying this compound isomers?
A2: The main challenges in purifying this compound isomers stem from their similar physicochemical properties, making them difficult to separate using standard chromatographic techniques. Key issues include:
-
Co-elution: Isomers often have very similar polarities, leading to overlapping peaks in chromatography.
-
Thermal Instability: As aldehydes, this compound isomers can be susceptible to degradation at elevated temperatures, which is a concern for Gas Chromatography (GC).
-
Isomerization: Changes in pH or exposure to certain chromatographic media can potentially cause isomerization, altering the isomeric ratio of the purified product.
-
Complex Sample Matrix: this compound is typically extracted from complex natural sources like plant essential oils or insect secretions, which contain numerous other compounds that can interfere with purification.
Q3: Which chromatographic techniques are most effective for separating this compound isomers?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques.
-
HPLC: Normal-phase HPLC using silica gel columns often provides good separation of these moderately polar compounds. Preparative HPLC is used for isolating larger quantities of pure isomers.
-
GC: Capillary GC with a chiral stationary phase is necessary for the separation of enantiomers. Temperature programming is critical to achieve good resolution without causing thermal degradation.
Q4: How can I confirm the identity and purity of my isolated this compound isomers?
A4: A combination of spectroscopic techniques is essential for structural elucidation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the chemical structure and relative stereochemistry of the isomers.[1][2][3][4]
-
Mass Spectrometry (MS): GC-MS or LC-MS provides information on the molecular weight and fragmentation pattern, which aids in identification.
-
Analytical Chromatography (HPLC or GC): Comparing the retention time of the purified sample with a known standard on a high-resolution analytical column can confirm its identity and assess its purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound isomers, offering potential causes and solutions in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Issues
Problem 1: Poor resolution between this compound isomer peaks.
-
Possible Cause: The mobile phase composition is not optimal for separating compounds with very similar polarities.
-
Solution:
-
Solvent System Optimization: Systematically vary the ratio of the non-polar and polar solvents in your mobile phase. For normal-phase chromatography (e.g., on a silica column), fine-tuning the percentage of a slightly more polar solvent (e.g., ethyl acetate in hexane) in small increments can significantly improve resolution.
-
Solvent Selectivity: If adjusting the solvent ratio is insufficient, try changing the solvent system entirely. For example, replacing ethyl acetate with dichloromethane or a mixture of solvents can alter the selectivity of the separation.[5]
-
Gradient Elution: Employ a shallow gradient elution where the solvent polarity increases very slowly over time. This can help to better separate closely eluting peaks.[6]
-
-
Possible Cause: The column is not providing sufficient theoretical plates for the separation.
-
Solution:
-
Column Choice: Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) to increase efficiency.
-
Column Length: Increase the column length to provide more theoretical plates. However, be aware that this will also increase analysis time and backpressure.
-
Problem 2: Peak tailing for this compound peaks.
-
Possible Cause: Secondary interactions between the aldehyde groups of this compound and active sites (silanol groups) on the silica stationary phase.
-
Solution:
-
Mobile Phase Modifier: Add a small amount of a polar modifier, such as a trace amount of acetic acid or triethylamine (for basic compounds, though less likely to be the issue for this compound), to the mobile phase. This can help to mask the active sites on the silica gel and reduce tailing.
-
Deactivated Column: Use an end-capped or deactivated silica gel column where the number of free silanol groups is minimized.
-
Problem 3: this compound appears to be degrading on the column.
-
Possible Cause: The silica gel is too acidic and is catalyzing the degradation of the acid-sensitive this compound.
-
Solution:
-
Deactivate the Silica Gel: Flush the column with a solvent system containing a small amount of a base like triethylamine (e.g., 1-3%) before use.[4] This will neutralize the acidic sites on the silica.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina or a bonded-phase column (e.g., Diol), for the purification.
-
Gas Chromatography (GC) Issues
Problem 4: Poor or no separation of enantiomers on a chiral column.
-
Possible Cause: The chiral stationary phase (CSP) is not suitable for this compound isomers.
-
Solution:
-
Column Selection: Screen different types of chiral columns. Cyclodextrin-based columns (e.g., derivatized β- or γ-cyclodextrins) are a good starting point for separating many chiral compounds.[7][8]
-
Consult Application Notes: Review application notes from column manufacturers for the separation of similar iridoid compounds.
-
-
Possible Cause: The oven temperature program is not optimized.
-
Solution:
-
Slow Temperature Ramp: Use a very slow temperature ramp rate (e.g., 1-2 °C/min) during the elution window of the isomers. This increases the interaction time with the stationary phase and can significantly improve resolution.[9]
-
Isothermal Period: Introduce an isothermal hold at a temperature just below the elution temperature of the isomers to enhance separation.
-
Problem 5: Broad or tailing peaks in the GC chromatogram.
-
Possible Cause: Thermal degradation of this compound in the injector port.
-
Solution:
-
Lower Injector Temperature: Reduce the injector temperature to the lowest possible value that still ensures complete volatilization of the sample.
-
Splitless Injection: Use a splitless injection for a shorter residence time of the analyte in the hot injector.
-
-
Possible Cause: Active sites in the GC system.
-
Solution:
-
Deactivated Liner: Use a deactivated injector liner to minimize interactions with the analytes.
-
Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions to remove any active sites.
-
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the purification of iridoids, which can be adapted for this compound isomers. Specific data for this compound is limited in the literature, so these serve as a general guideline.
| Purification Method | Stationary Phase | Mobile Phase / Carrier Gas | Typical Purity | Typical Yield | Reference |
| Preparative HPLC | Silica Gel | Hexane/Ethyl Acetate Gradient | >95% | 10-50% | [10] |
| Flash Chromatography | Silica Gel 60 (230-400 mesh) | Hexane/Ethyl Acetate or Dichloromethane/Methanol | 80-95% | 30-70% | [3] |
| GC-MS (analytical) | Chiral (e.g., β-cyclodextrin) | Helium | N/A (for separation) | N/A | [7] |
Experimental Protocols
Protocol 1: Preparative HPLC for Diastereomer Separation
This protocol provides a general method for separating this compound diastereomers using normal-phase preparative HPLC. Optimization will be required based on the specific isomer mixture and available instrumentation.
-
Analytical Method Development:
-
Column: Silica gel, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Start with a gradient of 0% to 20% Ethyl Acetate in Hexane over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm (aldehydes show absorbance in this region).
-
Optimization: Adjust the gradient slope and solvent composition to achieve baseline separation of the target diastereomers.
-
-
Scale-Up to Preparative HPLC:
-
Column: Silica gel, 21.2 x 250 mm, 5 µm particle size (or larger).
-
Mobile Phase: Use the optimized gradient from the analytical method.
-
Flow Rate: Scale the flow rate based on the column cross-sectional area. For a 21.2 mm ID column, a starting flow rate of ~20 mL/min is appropriate.
-
Sample Preparation: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase or a weak solvent like hexane. Filter the sample through a 0.45 µm filter.
-
Injection: Inject the sample onto the column. The loading amount will depend on the separation difficulty and column size, typically in the range of 50-500 mg.
-
Fraction Collection: Collect fractions based on the elution times determined from the analytical run.
-
Purity Analysis: Analyze the purity of each fraction using the analytical HPLC method. Combine fractions with the desired purity.
-
Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified isomer.
-
Protocol 2: GC-MS for Enantiomer Separation
This protocol outlines a general method for the analytical separation of this compound enantiomers.
-
GC-MS System and Column:
-
GC-MS System: A standard GC-MS system with a split/splitless injector.
-
Column: A chiral capillary column, such as one with a derivatized β-cyclodextrin stationary phase (e.g., Rt-βDEXsm or similar).[7] Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
-
GC Conditions:
-
Injector Temperature: 200 °C (optimize for minimal degradation).
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 2 °C/min to 180 °C.
-
Hold at 180 °C for 5 minutes.
-
-
MS Conditions:
-
Transfer Line Temperature: 220 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-300.
-
-
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound diastereomer (from HPLC) in a volatile solvent such as hexane or dichloromethane (approx. 100 µg/mL).
-
-
Analysis:
-
Inject the sample and acquire the data. Identify the enantiomer peaks based on their retention times and mass spectra. Integrate the peak areas to determine the enantiomeric ratio.
-
Visualizations
Caption: General workflow for the extraction, purification, and analysis of this compound isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. biotage.com [biotage.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 10. ijsdr.org [ijsdr.org]
Troubleshooting low bioactivity in synthetic Dolichodial
Welcome to the technical support center for synthetic Dolichodial. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the bioactivity of synthetic this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological activities?
This compound is a natural iridoid monoterpenoid characterized by two aldehyde groups.[1][2] It exists as multiple stereoisomers, including anisomorphal and peruphasmal.[1] Natural iridoids are known for a variety of biological activities, and this compound and its isomers are primarily associated with insect repellent and anti-inflammatory properties.[3]
Q2: My synthetic this compound is showing lower than expected bioactivity. What are the most common reasons?
Low bioactivity of synthetic this compound can stem from several factors:
-
Incorrect Stereochemistry: The biological activity of chiral molecules like this compound is often highly dependent on their specific three-dimensional structure. If your synthesis is not stereospecific, you may have a mixture of isomers, with only one being highly active.
-
Chemical Impurities: Byproducts from the synthesis or residual starting materials can interfere with the biological assay or dilute the concentration of the active compound.
-
Compound Instability and Degradation: this compound, being a dialdehyde, may be susceptible to degradation under certain experimental conditions such as pH, temperature, or exposure to light.[4][5]
-
Suboptimal Assay Conditions: The bioassay itself may not be optimized for your compound, leading to inaccurate results. This can include issues with solubility, cell line selection, or incubation times.
Q3: How can I confirm the stereochemistry of my synthetic this compound?
To confirm the stereochemistry, you can use techniques such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): This method can separate and quantify different stereoisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific NMR techniques, sometimes with chiral resolving agents, can help determine the relative and absolute stereochemistry.
-
Comparison to a reference standard: If a commercially available standard of the desired stereoisomer is available, you can compare its analytical data (e.g., HPLC retention time, NMR spectrum) with your synthetic product.
Q4: What are the best practices for handling and storing synthetic this compound?
To minimize degradation, it is recommended to:
-
Store the solid compound at a low temperature (e.g., -20°C) in a tightly sealed container, protected from light.
-
Prepare solutions fresh for each experiment.
-
If stock solutions need to be stored, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Conduct a preliminary stability study of your compound in the assay buffer to understand its stability over the course of your experiment.
Troubleshooting Guide: Low Bioactivity
This guide provides a structured approach to identifying and resolving issues of low bioactivity in your synthetic this compound experiments.
| Potential Problem | Possible Cause | Recommended Solution |
| Incorrect or Mixed Stereoisomers | Non-stereoselective synthesis. Epimerization during purification or storage. | - Analyze the stereoisomeric purity using chiral HPLC. - If a mixture is present, attempt to separate the isomers. - Review and optimize the synthetic route for better stereocontrol. - Assess the stability of the desired stereoisomer under your storage and experimental conditions. |
| Presence of Impurities | Incomplete reaction or purification. Side reactions during synthesis. | - Assess the purity of your compound using HPLC, Gas Chromatography (GC), and NMR. - Identify any major impurities by Mass Spectrometry (MS) and NMR. - Re-purify the compound if necessary. - Review the synthetic pathway to identify potential sources of impurities. |
| Compound Degradation | Instability in solution (pH, temperature, light sensitivity). | - Perform a stability study of this compound in your assay medium by incubating it for the duration of the experiment and analyzing for degradation by HPLC. - Prepare fresh solutions for each experiment. - Adjust the pH of your assay buffer if this compound is found to be unstable. - Protect solutions from light. |
| Poor Solubility | The compound is not fully dissolved in the assay medium. | - Visually inspect for precipitation after adding the compound to the assay medium. - Use a small amount of a biocompatible co-solvent like DMSO (typically <0.5%). - Test a range of concentrations to check for a solubility-limited dose-response curve. |
| Suboptimal Bioassay Conditions | Cell line is not sensitive to the compound. Incorrect assay endpoint or timing. | - Use a positive control that is known to be active in your assay. - Test a broader range of concentrations. - Perform a time-course experiment to determine the optimal incubation time. - If applicable, try different cell lines known to be responsive to anti-inflammatory or repellent compounds. |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Activity - Protein Denaturation Assay
Objective: To assess the ability of synthetic this compound to inhibit protein denaturation, a common in vitro model for anti-inflammatory activity.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac sodium (positive control)
-
Synthetic this compound
-
Spectrophotometer
Procedure:
-
Prepare a 1% w/v solution of BSA or a 5% v/v solution of egg albumin in PBS.
-
Prepare various concentrations of synthetic this compound and diclofenac sodium in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed 0.5%).
-
The reaction mixture consists of 0.5 mL of the albumin solution and 4.5 mL of the test sample solution at various concentrations.
-
A control solution is prepared with 0.5 mL of albumin solution and 4.5 mL of PBS.
-
Incubate all solutions at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Protocol 2: Insect Repellent Activity - Arm-in-Cage Assay
Objective: To evaluate the repellent efficacy of synthetic this compound against mosquitoes.
Materials:
-
Mosquitoes (e.g., Aedes aegypti), 5-10 days old, non-blood-fed females.
-
Cages (e.g., 30x30x30 cm) containing a known number of mosquitoes (e.g., 50-100).
-
Synthetic this compound formulations at different concentrations in a suitable volatile solvent (e.g., ethanol).
-
DEET (N,N-Diethyl-meta-toluamide) as a positive control.
-
Solvent alone as a negative control.
-
Latex gloves.
Procedure:
-
Prepare different concentrations of synthetic this compound and a standard concentration of DEET.
-
Mark a defined area (e.g., 4x4 cm) on the back of a volunteer's gloved hand.
-
Apply a specific volume (e.g., 0.1 mL) of the test formulation evenly onto the marked area. The other hand, treated with the solvent alone, serves as the control.
-
After a 30-minute acclimatization period, insert the treated arm into the mosquito cage for a defined period (e.g., 3 minutes).
-
Record the number of mosquitoes that land on the treated area.
-
Calculate the percentage repellency using the following formula: % Repellency = [ (Number of mosquitoes on control arm - Number of mosquitoes on treated arm) / Number of mosquitoes on control arm ] x 100
-
Repeat the test at different time intervals to determine the duration of protection.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H14O2 | CID 442422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability studies on diloxanide furoate: effect of pH, temperature, gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Resolution of Dolichodial Stereoisomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of Dolichodial stereoisomers. The following sections offer detailed experimental protocols, data-driven insights, and logical workflows to address common challenges encountered during these sensitive separations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound stereoisomers?
This compound, a chiral iridoid monoterpene, possesses multiple stereocenters, leading to the existence of several stereoisomers (enantiomers and diastereomers). The primary challenges in their chromatographic separation stem from their similar physicochemical properties, such as polarity, volatility, and molecular weight. This often results in co-elution or poor resolution of peaks, making accurate quantification and isolation difficult.
Q2: Which chromatographic techniques are most suitable for this compound stereoisomer separation?
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed.
-
HPLC: Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most direct and widely used method for resolving enantiomers and diastereomers of iridoids. Both normal-phase (NP) and reversed-phase (RP) modes can be effective.[1][2][3][4][5]
-
GC: Enantioselective GC with a chiral capillary column is well-suited for the analysis of volatile monoterpenes like this compound. Derivatization may be necessary to improve volatility and thermal stability.[6][7][8]
Q3: What are the recommended types of chiral stationary phases (CSPs) for this compound analysis?
Polysaccharide-based CSPs are highly versatile and have shown great success in separating a wide range of chiral compounds, including those structurally similar to this compound.[9][10]
-
Cellulose-based CSPs: (e.g., Chiralcel® OD, OJ)
-
Amylose-based CSPs: (e.g., Chiralpak® AD, AS)
Cyclodextrin-based CSPs (e.g., β-cyclodextrin) are also a viable option, particularly for GC separations.[7][11][12]
Q4: Can derivatization improve the resolution of this compound stereoisomers?
Yes, derivatization can significantly enhance separation by:
-
Increasing Volatility: Essential for GC analysis.
-
Improving Detector Response: Introducing chromophores for UV detection or enhancing ionization for mass spectrometry (MS).[13]
-
Enhancing Stereoselectivity: The introduction of a bulky chiral or achiral derivatizing agent can amplify the subtle structural differences between stereoisomers, leading to better separation on both chiral and in some cases, achiral columns (by forming diastereomers).[14]
Common derivatization strategies for compounds with hydroxyl or carbonyl groups, like those potentially present in this compound derivatives, include silylation, acylation, or esterification.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound stereoisomers in a question-and-answer format.
Issue 1: Poor Resolution of Stereoisomeric Peaks
Q: My chromatogram shows broad, overlapping peaks for the this compound stereoisomers. How can I improve the resolution?
A: Poor resolution is a common challenge. A systematic approach to method optimization is required. Consider the following factors:
1. Mobile Phase Composition (HPLC):
-
Normal-Phase: The ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol) is critical. A lower percentage of the polar modifier generally increases retention and can improve resolution, but may also lead to longer run times and broader peaks. Fine-tuning this ratio is essential.
-
Reversed-Phase: The organic modifier (e.g., acetonitrile, methanol) and the aqueous phase composition, including pH and additives, significantly impact selectivity. Experiment with different organic modifiers and consider adding small amounts of acids (e.g., 0.1% formic acid or acetic acid) to improve peak shape and selectivity.[15]
2. Flow Rate:
-
Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, often leading to improved resolution. However, this will also increase the analysis time.
3. Temperature:
-
Temperature affects the thermodynamics of the separation. In some cases, decreasing the temperature can enhance chiral recognition and improve resolution. In other instances, increasing the temperature may improve efficiency and peak shape. It is an empirical parameter that should be optimized for your specific application.
4. Stationary Phase Selection:
-
If optimizing the mobile phase, flow rate, and temperature does not yield satisfactory results, consider screening different chiral stationary phases. The choice of the chiral selector (e.g., cellulose vs. amylose derivative) can have a profound impact on the enantioselectivity for a particular compound.
Issue 2: Peak Tailing
Q: The peaks for my this compound isomers are asymmetrical with significant tailing. What could be the cause and how can I fix it?
A: Peak tailing can be caused by several factors:
-
Active Sites on the Column: Unwanted interactions between the analyte and active sites on the silica support of the column can lead to tailing.
-
Solution: Add a small amount of a competitive amine (e.g., diethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase to block these active sites.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.
-
Solution: Reduce the injection volume or the sample concentration.
-
-
Mismatched Injection Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.
-
Solution: Replace the column.
-
Issue 3: Irreproducible Retention Times
Q: The retention times for my this compound stereoisomers are shifting between runs. What is causing this instability?
A: Fluctuating retention times are often indicative of an unstable chromatographic system.
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. For normal-phase chromatography, the water content in the organic solvents can significantly affect retention times; using high-purity, dry solvents is crucial.
-
Temperature Fluctuations: Lack of proper column thermostatting can lead to shifts in retention. Ensure the column oven is functioning correctly and has reached thermal equilibrium before starting a sequence.
-
Column Equilibration: Insufficient equilibration time between injections, especially after a gradient elution or a change in mobile phase, can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Pump Performance: Inconsistent pump performance, such as leaks or faulty check valves, can lead to a fluctuating flow rate and consequently, shifting retention times.
Experimental Protocols
The following are detailed methodologies for key experiments related to the separation of iridoid stereoisomers, which can be adapted for this compound analysis.
Protocol 1: Chiral HPLC-UV Separation of Iridoid Diastereomers (Normal-Phase)
This protocol is a starting point for the separation of this compound diastereomers using a polysaccharide-based CSP in normal-phase mode.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV-Vis detector
-
Autosampler
-
Column oven
-
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (IPA) mixture. Start with a ratio of 90:10 (v/v) and optimize by varying the IPA content between 5% and 20%.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase or a solvent compatible with the mobile phase (e.g., hexane with a small amount of IPA).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Optimization:
-
Adjust the percentage of isopropanol in the mobile phase to achieve optimal resolution. A lower percentage of IPA will generally increase retention and may improve separation.
-
Optimize the flow rate; reducing it to 0.8 or 0.5 mL/min may enhance resolution.
-
Evaluate the effect of temperature by testing at 15 °C and 35 °C.
-
Protocol 2: Enantioselective GC-MS Analysis of Volatile Monoterpenes
This protocol provides a framework for the gas chromatographic separation of this compound enantiomers.
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Split/splitless injector
-
Autosampler
-
-
Chromatographic Conditions:
-
Column: Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ or Gamma DEX™), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 180 °C at 3 °C/min
-
Hold at 180 °C for 5 minutes
-
-
MS Conditions:
-
Transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Electron ionization (EI) at 70 eV
-
Scan range: m/z 40-300
-
-
-
Sample Preparation:
-
Dilute the this compound sample in a volatile organic solvent such as hexane or dichloromethane.
-
If derivatization is required to improve volatility, common reagents for hydroxyl groups include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Data Presentation
The following tables summarize representative quantitative data for the separation of iridoid and monoterpene stereoisomers on different chiral stationary phases. This data can serve as a benchmark for developing and optimizing methods for this compound.
Table 1: HPLC Separation of Iridoid Glycoside Diastereomers
| Compound | Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rs) |
| Diastereomer 1 | Chiralpak® AD-H | n-Hexane/IPA (85:15) | 12.5 | \multirow{2}{}{2.1} |
| Diastereomer 2 | Chiralpak® AD-H | n-Hexane/IPA (85:15) | 14.2 | |
| Diastereomer 1 | Chiralcel® OD-H | n-Hexane/Ethanol (90:10) | 18.3 | \multirow{2}{}{1.8} |
| Diastereomer 2 | Chiralcel® OD-H | n-Hexane/Ethanol (90:10) | 20.1 |
Table 2: GC Separation of Monoterpene Enantiomers
| Compound | Chiral Capillary Column | Oven Program | Retention Time (min) |
| (+)-Enantiomer | Beta DEX™ 225 | 50°C (1 min) to 150°C at 2°C/min | 25.4 |
| (-)-Enantiomer | Beta DEX™ 225 | 50°C (1 min) to 150°C at 2°C/min | 26.1 |
| (R)-Enantiomer | Gamma DEX™ 325 | 60°C (2 min) to 180°C at 3°C/min | 30.8 |
| (S)-Enantiomer | Gamma DEX™ 325 | 60°C (2 min) to 180°C at 3°C/min | 31.5 |
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting the separation of this compound stereoisomers.
Caption: Troubleshooting workflow for poor resolution.
Caption: HPLC experimental workflow for this compound analysis.
References
- 1. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 2. moravek.com [moravek.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. scribd.com [scribd.com]
- 5. hawach.com [hawach.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective analysis of monoterpenes in different grape varieties during berry ripening using stir bar sorptive extraction- and solid phase extraction-enantioselective-multidimensional gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing By-Product Formation in Dolichodial Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing by-product formation during the synthesis of Dolichodial. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the key challenges?
A1: The most prevalent synthetic strategy for this compound commences with (+)-citronellal. The crucial step in this synthesis is an intramolecular carbonyl-ene reaction to construct the characteristic cyclopentanoid skeleton of iridoids. Key challenges in this synthesis include controlling the stereoselectivity of the cyclization to obtain the desired diastereomer of this compound and minimizing the formation of various by-products that can complicate purification and reduce the overall yield.
Q2: What are the primary by-products observed in the synthesis of this compound from citronellal?
A2: The intramolecular cyclization of citronellal derivatives is susceptible to forming several by-products. Based on related reactions and general principles of carbocation chemistry, the primary by-products in this compound synthesis include:
-
Stereoisomers: Diastereomers of this compound, such as isothis compound and neoisothis compound, can be formed due to different modes of cyclization.
-
Over-reduction or Over-oxidation Products: Depending on the reagents used in subsequent steps to introduce the second aldehyde functionality, by-products from over-reduction to an alcohol or over-oxidation to a carboxylic acid can occur.
-
Dehydration Products: Elimination of water from intermediates can lead to the formation of unsaturated by-products.
-
Rearrangement Products: Carbocationic intermediates in the cyclization process can undergo rearrangements, leading to skeletal isomers.
Q3: How can I improve the stereoselectivity of the intramolecular carbonyl-ene reaction?
A3: Achieving high stereoselectivity is critical for an efficient synthesis. Consider the following strategies:
-
Lewis Acid Selection: The choice of Lewis acid catalyst is paramount. Different Lewis acids can influence the transition state geometry of the cyclization, thereby favoring the formation of one stereoisomer over others. Common Lewis acids to screen include zinc bromide (ZnBr₂), titanium tetrachloride (TiCl₄), and various organoaluminum reagents.
-
Temperature Control: Running the reaction at lower temperatures often enhances stereoselectivity by favoring the kinetically controlled product.
-
Chiral Auxiliaries or Catalysts: Employing chiral Lewis acids or attaching a chiral auxiliary to the citronellal backbone can induce facial selectivity during the cyclization, leading to a higher diastereomeric excess (d.e.) of the desired product.
Q4: What purification methods are most effective for separating this compound from its by-products?
A4: Due to the similar polarities of this compound and its isomeric by-products, purification can be challenging.
-
Flash Column Chromatography: This is the most common method for purification. Careful selection of the stationary phase (e.g., silica gel with specific deactivation) and the eluent system is crucial for achieving good separation. A gradient elution may be necessary.[1][2][3][4][5]
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, especially on a smaller scale, preparative HPLC with a suitable column can be very effective.[1]
-
Chemical Derivatization: In some cases, selectively reacting the desired product or a major by-product to alter its polarity can facilitate separation. The derivative can then be converted back to the target molecule.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete cyclization of the starting material. - Formation of multiple, inseparable by-products. - Degradation of the product during workup or purification. | - Optimize Reaction Conditions: Systematically screen different Lewis acids, solvents, and reaction temperatures to drive the reaction to completion. - Control Stoichiometry: Ensure precise control over the stoichiometry of reagents, especially the Lewis acid. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric oxygen or moisture. - Mild Workup: Use mild acidic or basic conditions during the workup to avoid degradation of the aldehyde functionalities. |
| Poor Diastereoselectivity (Formation of multiple isomers) | - Suboptimal Lewis acid catalyst. - Reaction temperature is too high. - Steric or electronic factors in the substrate favoring multiple cyclization pathways. | - Lewis Acid Screening: Experiment with a variety of Lewis acids to identify one that provides better stereocontrol. - Lower Reaction Temperature: Perform the reaction at reduced temperatures (e.g., -78 °C to 0 °C) to enhance kinetic control. - Modify the Substrate: Consider modifying the protecting groups or other functionalities on the citronellal derivative to sterically hinder undesired cyclization pathways. |
| Formation of Dehydration By-products | - Strongly acidic reaction conditions. - High reaction temperatures. | - Use Milder Lewis Acids: Opt for less acidic Lewis acids that can still effectively catalyze the cyclization. - Buffer the Reaction: In some cases, the addition of a non-nucleophilic base can scavenge protons and reduce dehydration. - Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to acidic conditions. |
| Difficulty in Purifying the Final Product | - Co-elution of stereoisomers or other by-products with similar polarity. - Instability of the product on the chromatography stationary phase. | - Optimize Chromatography: Experiment with different solvent systems and stationary phases (e.g., alumina instead of silica gel). Consider using a less polar solvent system to improve separation of closely related isomers. - Deactivate Silica Gel: Pre-treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites that may cause product degradation. - Consider Preparative HPLC: For high-purity samples, preparative HPLC is a powerful tool.[1] |
Quantitative Data Summary
The following table summarizes typical yields and diastereomeric ratios reported for intramolecular carbonyl-ene cyclizations of citronellal derivatives, which are analogous to the key step in this compound synthesis. Note that specific data for this compound synthesis is sparse in recent literature; these values serve as a general guide.
| Catalyst | Substrate | Yield (%) | Diastereomeric Ratio (desired:undesired) | Reference |
| ZnBr₂ | (+)-Citronellal | ~90% | 96:4 (isopulegol:other isomers) | Analogous reaction |
| TiCl₄ | Citronellal derivative | 70-85% | Varies with substrate | Analogous reaction |
| Organocatalyst | Citronellal derivative | 60-80% | Up to 95:5 | Analogous reaction |
Experimental Protocols
Key Experiment: Intramolecular Carbonyl-Ene Cyclization for the Iridoid Skeleton
This protocol is a generalized procedure based on the cyclization of citronellal derivatives, which is the core transformation in this compound synthesis.
Materials:
-
Citronellal derivative (starting material)
-
Anhydrous dichloromethane (DCM)
-
Lewis acid (e.g., ZnBr₂, freshly dried)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Cooling bath (e.g., ice-water or dry ice-acetone)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the citronellal derivative in anhydrous DCM.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Addition of Lewis Acid: Slowly add the Lewis acid to the stirred solution. The addition should be done portion-wise or as a solution in anhydrous DCM to control the reaction exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution while the flask is still in the cooling bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired this compound precursor.
Visualizations
Caption: Experimental workflow for the synthesis of the this compound precursor.
References
Strategies to increase the efficiency of Dolichodial extraction
Welcome to the Technical Support Center for Dolichodial extraction. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of this compound. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to enhance the efficiency of your extraction processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high-yield this compound extraction?
A1: The primary challenges in this compound extraction often relate to its potential for degradation under harsh conditions and its relatively low concentration in natural sources. Key factors that can lead to low yields include suboptimal solvent selection, inefficient cell wall disruption of the source material, and thermal degradation during the extraction process. Careful optimization of extraction parameters is crucial to maximize yield and purity.
Q2: Which extraction methods are most effective for this compound?
A2: Both conventional and modern "green" extraction techniques can be employed for this compound. Conventional methods include maceration and Soxhlet extraction.[1] Modern techniques, which often offer higher efficiency and shorter extraction times, include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[1][2] The choice of method depends on factors like available equipment, desired purity, and the scale of the extraction.
Q3: How critical is the particle size of the source material for efficient extraction?
A3: Particle size is a critical factor. Grinding the dried source material to a fine and uniform powder significantly increases the surface area available for solvent interaction, leading to more efficient extraction.[1] A smaller particle size enhances solvent penetration and can reduce the required extraction time.[2]
Q4: Can the pH of the extraction solvent influence this compound yield?
A4: Yes, the pH of the extraction solvent can be a crucial parameter to optimize, especially if the target compound has acidic or basic properties.[3] For compounds like this compound, which is an iridoid dialdehyde, adjusting the pH might not be as critical as for alkaloids, but it is a variable worth investigating during optimization studies to prevent potential degradation or isomerization.[4]
Q5: Is Enzyme-Assisted Extraction (EAE) a viable method for this compound?
A5: Enzyme-Assisted Extraction (EAE) is a promising and sustainable method that can be highly effective.[2][5] Specific enzymes can be used to break down the cell walls of the source material, allowing for more efficient release of this compound.[5] EAE is known for its high efficiency under mild conditions, which helps in preventing the thermal degradation of the compound.[2]
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Selection | The solvent may be too polar or non-polar to effectively solubilize this compound. Experiment with a range of solvents with varying polarities. Consider using solvent mixtures, such as ethanol/water, as these can enhance extraction efficiency.[1] |
| Insufficient Grinding of Source Material | Ensure the source material is thoroughly dried and finely ground to a uniform powder (e.g., 40-60 mesh). This increases the surface area for solvent interaction.[1] |
| Suboptimal Solid-to-Liquid Ratio | A higher solvent volume increases the concentration gradient, which can aid extraction.[2] Experiment with different solid-to-liquid ratios (e.g., 1:10, 1:15, 1:20 g/mL) to find the optimal balance between extraction efficiency and solvent consumption. |
| Inadequate Extraction Time or Temperature | Ensure the extraction time is sufficient for the solvent to penetrate the material and dissolve the compound. For temperature, a moderate increase can improve solubility and diffusion rates, but excessively high temperatures may lead to degradation. |
| Inefficient Extraction Method | Conventional methods like maceration may not be as effective as modern techniques. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance solvent penetration and reduce extraction time.[1] |
Issue 2: Presence of Impurities in the Extract
| Possible Cause | Troubleshooting Steps |
| Non-selective Solvent | The chosen solvent may be co-extracting a wide range of compounds along with this compound. Consider performing a preliminary liquid-liquid extraction to partition the crude extract and remove unwanted compounds.[3] |
| Pigment and Chlorophyll Contamination | If working with plant material, pigments can be a significant impurity. Consider a pre-extraction step with a non-polar solvent like hexane to remove some of these interfering substances. |
| Degradation of this compound | The presence of multiple spots on a TLC plate might indicate degradation. Ensure that the extraction is performed under mild temperature conditions and consider using an inert atmosphere if this compound is sensitive to oxidation. |
Comparative Data on Extraction Methods
The following table summarizes key parameters and performance metrics for different extraction methods applicable to this compound, based on general principles for similar bioactive compounds.
| Extraction Method | Typical Solvent | Temperature (°C) | Extraction Time | Relative Yield | Key Advantages |
| Maceration | Ethanol | 25-30 | 24-72 hours | Moderate | Simple, low cost |
| Soxhlet Extraction | Hexane, Ethyl Acetate | 60-80 | 6-12 hours | High | Efficient for non-thermolabile compounds |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 40-50 | 20-40 minutes | High | Fast, efficient, reduced solvent consumption[2] |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 60-80 | 5-10 minutes | Very High | Very fast, highly efficient, uniform heating[2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Material Preparation: Dry the source material at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder and pass it through a 40-mesh sieve.[2]
-
Extraction Procedure:
-
Accurately weigh 1.0 g of the powdered material and place it into a 50 mL Erlenmeyer flask.
-
Add 20 mL of 70% ethanol (a 1:20 solid-to-liquid ratio).
-
Place the flask into an ultrasonic bath, ensuring the water level in the bath is higher than the solvent level in the flask.
-
Sonicate the mixture at a frequency of 40 kHz and a power of 250 W for 30 minutes. Maintain the temperature of the bath at 45°C.
-
-
Post-Extraction:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure to obtain the crude this compound extract.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Material Preparation: Prepare dried, powdered plant material as described in the UAE protocol.[2]
-
Extraction Procedure:
-
Place 1.0 g of the powdered material into a microwave-safe extraction vessel.
-
Add 20 mL of 80% ethanol.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 150 W and the extraction time to 5 minutes.[2] The temperature should be monitored and controlled, aiming for a stable point around 70°C if the equipment allows.
-
-
Post-Extraction:
-
After extraction, allow the vessel to cool to room temperature before opening.
-
Filter the mixture and evaporate the solvent from the filtrate to yield the crude extract.
-
Visualizations
Caption: A generalized workflow for this compound extraction.
References
Technical Support Center: Addressing Solubility Challenges of Dolichodial in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Dolichodial in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in bioassays?
This compound is a natural iridoid monoterpenoid with a molecular formula of C₁₀H₁₄O₂ and a molecular weight of approximately 166.22 g/mol .[1][2] It is known for its presence in certain plants and insect defense secretions.[2] Like many hydrophobic natural products, this compound has poor aqueous solubility, which presents a significant challenge in bioassay development.[3] A predicted Log10 of water solubility (mol/L) is -1.59, indicating its hydrophobic nature.[3] Inaccurate concentration due to poor solubility can lead to underestimated biological activity, lack of dose-response relationships, and unreliable experimental results.[4]
Q2: Which organic solvents are recommended for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of hydrophobic compounds for in vitro bioassays.[5][6] Ethanol and methanol are also frequently used solvents for iridoids and may be suitable for this compound.[5] The choice of solvent will depend on the specific experimental requirements and the tolerance of the biological system to the solvent.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent in the assay medium as low as possible, typically below 0.5%, to minimize cytotoxicity and precipitation.[6]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the pre-warmed (37°C) aqueous medium while vortexing or stirring. This gradual change in solvent polarity can help maintain solubility.
-
Use of Co-solvents: In some instances, a mixture of solvents for the stock solution (e.g., DMSO and ethanol) can improve solubility upon dilution.
-
Incorporate Solubility Enhancers:
-
Serum: If compatible with the assay, using a serum-containing medium can aid in solubilization as proteins like albumin can bind to the compound and increase its solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.
-
Q4: What are the potential signaling pathways modulated by this compound?
While direct studies on this compound are limited, related iridoid glycosides have been shown to exert their biological effects, such as anti-inflammatory and anticancer activities, through the modulation of key signaling pathways. These include the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[7][8][9] Therefore, it is plausible that this compound may also interact with these pathways.
Troubleshooting Guide: this compound Precipitation in Bioassays
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to the medium. | High Local Concentration & pH Shock: The concentration of this compound at the point of addition exceeds its solubility limit before it can disperse. | 1. Pre-warm the cell culture medium to 37°C.2. Add the this compound stock solution dropwise to the medium while gently swirling or vortexing.3. Perform a two-step dilution: first dilute the stock into a smaller volume of medium, then add this to the final culture volume. |
| A fine precipitate is observed in the culture wells after a short incubation period. | Compound Exceeds its Thermodynamic Solubility Limit: The final concentration of this compound in the medium is above its equilibrium solubility under the assay conditions. | 1. Decrease the final concentration of this compound in your assay.2. Incorporate a solubility enhancer like (2-Hydroxypropyl)-β-cyclodextrin into the culture medium.3. If applicable, increase the serum concentration in the medium. |
| Precipitate is observed after thawing frozen medium containing this compound. | Freeze-Thaw Instability: The solubility of this compound and other media components can decrease at lower temperatures, leading to precipitation upon freezing and thawing. | 1. Prepare fresh medium with this compound for each experiment.2. Avoid freeze-thaw cycles of media containing this compound. |
| Results are inconsistent and not reproducible. | Variable Compound Solubility: Inconsistent dissolution of the stock solution or precipitation in the assay leads to variable effective concentrations. | 1. Always visually inspect your stock solution for any undissolved particles before use.2. Briefly sonicate the stock solution before making dilutions to ensure it is fully dissolved.3. Follow a consistent and validated protocol for preparing and diluting your compound. |
Data Presentation: this compound Solubility
Due to the limited availability of precise quantitative solubility data for this compound in the public domain, the following table provides a summary of its known aqueous solubility and qualitative solubility in common organic solvents based on its chemical properties and the behavior of similar iridoid compounds.
| Solvent | Quantitative Solubility | Qualitative Assessment & Recommendations |
| Water | Predicted log10WS (mol/L): -1.59[3] | Very poorly soluble. Not recommended as a primary solvent. |
| Dimethyl Sulfoxide (DMSO) | Data not available. | Good solubility is expected for creating high-concentration stock solutions.[5][6] |
| Ethanol | Data not available. | Likely soluble. Can be used as a primary solvent or co-solvent.[5] |
| Methanol | Data not available. | Likely soluble. Can be used as a primary solvent or co-solvent.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay for this compound in Aqueous Buffer
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer relevant to the bioassay.[10][11]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
Procedure:
-
Add 198 µL of the aqueous buffer to a well in the 96-well plate.
-
Add 2 µL of the 10 mM this compound stock solution in DMSO to the well. This creates a 100 µM solution with 1% DMSO.
-
Mix well by pipetting up and down.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Measure the turbidity of the solution using a nephelometer. An increase in light scattering compared to a buffer-only control indicates precipitation.
-
Alternatively, filter the solution through a solubility filter plate and measure the concentration of the dissolved this compound in the filtrate using a UV plate reader at an appropriate wavelength.
-
The highest concentration that remains clear is considered the kinetic solubility under these conditions.
Visualizations
Experimental Workflow for Addressing this compound Solubility
Caption: A logical workflow for preparing this compound for bioassays and troubleshooting precipitation issues.
Postulated Signaling Pathway: this compound and NF-κB Inhibition
Disclaimer: The following diagram illustrates a potential mechanism of action for this compound based on the known anti-inflammatory activities of related iridoid glycosides, which have been shown to inhibit the NF-κB signaling pathway.[7][8] Direct evidence for this compound's interaction with this pathway requires further investigation.
Caption: A diagram illustrating the potential inhibition of the NF-κB signaling pathway by this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridoid glycosides fraction of Folium syringae leaves modulates NF-κB signal pathway and intestinal epithelial cells apoptosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
Validation & Comparative
A Comparative Analysis of Dolichodial and Other Iridoid Insect Repellents
For Researchers, Scientists, and Drug Development Professionals
The growing demand for effective and safe insect repellents has led to increased interest in natural compounds, particularly iridoids, a class of monoterpenoids found in various plants and insects. This guide provides a comparative analysis of the insect repellent properties of several iridoids, with a focus on Dolichodial, and benchmarks their performance against the synthetic repellent N,N-Diethyl-meta-toluamide (DEET). This analysis is based on available experimental data to support research and development in this field.
Quantitative Efficacy of Iridoid Repellents
The repellent efficacy of iridoids can vary significantly depending on the specific compound, its concentration, the target insect species, and the experimental method used. The following tables summarize available quantitative data for this compound and other prominent iridoids compared to DEET.
Table 1: Comparative Repellency of Iridoids and DEET against Aedes aegypti (Yellow Fever Mosquito)
| Compound | Concentration | Percent Repellency | Duration of Protection | Test Method |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Nepetalactone (Catnip Oil CR9) | 1.00% | 99.8% ± 0.2 | >95% for 2 hours | One-choice landing rate inhibition assay |
| Nepetalactone (Catnip Oil CR3) | 1.00% | 97.2% ± 6.9 | - | One-choice landing rate inhibition assay |
| Nepetalactone (Z,E-isomer) | 1.00% | 99.7% ± 0.3 | - | One-choice landing rate inhibition assay |
| Nepetalactone (E,Z-isomer) | 1.00% | 96.8% ± 3.3 | - | One-choice landing rate inhibition assay |
| Dihydronepetalactone | Undiluted | ~50-60% (against ants) | 25 seconds (initial) | Feeding cessation assay |
| Iridomyrmecin | Data not available | Data not available | Data not available | Data not available |
| Isoiridomyrmecin | Data not available | Data not available | Data not available | Data not available |
| DEET | 1.00% | 98.0% ± 1.5 | >95% for up to 8 hours | One-choice landing rate inhibition assay |
Note: Data for this compound's efficacy against mosquitoes is currently limited in publicly available scientific literature. The data for Dihydronepetalactone is against ants and may not be directly comparable.
Mechanisms of Action: How Iridoids Repel Insects
The mode of action of iridoid repellents is an active area of research. For nepetalactone, the primary active ingredient in catnip, the mechanism has been elucidated to involve the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel in insects.[1] This channel is a known irritant receptor, and its activation by nepetalactone triggers an aversive behavioral response, causing insects to avoid the source.[1] This is a distinct mechanism from DEET, which is believed to disrupt insect olfactory receptors, making it difficult for them to locate a host.[1]
The specific mechanisms of action for this compound, iridomyrmecin, and other iridoids are not as well-characterized. It is hypothesized that they may also interact with insect sensory receptors, but further research is needed to identify the specific molecular targets.
Experimental Protocols for Evaluating Repellent Efficacy
Standardized laboratory assays are essential for the accurate and reproducible evaluation of insect repellent efficacy. Below are detailed methodologies for two commonly employed bioassays.
Arm-in-Cage Test
The arm-in-cage test is a standard method for assessing the efficacy of topical repellents against biting insects.
Protocol:
-
Test Subjects: A predetermined number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti) are placed in a standardized test cage (e.g., 40 x 40 x 40 cm).
-
Repellent Application: A precise dose of the repellent formulation is applied evenly to a defined area on a human volunteer's forearm. A control arm is treated with a solvent or is left untreated.
-
Exposure: The treated forearm is inserted into the cage for a set period (e.g., 3 minutes).
-
Data Collection: The number of mosquitoes that land on and/or bite the exposed skin is recorded.
-
Complete Protection Time (CPT): The time from repellent application until the first confirmed insect bite is recorded as the CPT.
-
Replication: The experiment is repeated multiple times with different volunteers and on different days to ensure statistical validity.
Y-Tube Olfactometer Assay
The Y-tube olfactometer is used to evaluate the spatial repellency of a compound by assessing an insect's preference between two air streams.
Protocol:
-
Apparatus: A Y-shaped glass or plastic tube is utilized. A controlled and filtered airflow is passed through both arms of the Y-tube.
-
Stimulus Application: The test compound is introduced into the airflow of one arm of the Y-tube, while the other arm contains a control (e.g., solvent only).
-
Insect Introduction: A single insect is released at the base of the Y-tube.
-
Data Collection: The insect's choice of which arm to enter is recorded. A choice is typically defined as the insect moving a certain distance into one of the arms.
-
Replication: The test is repeated with a statistically significant number of insects to determine if there is a significant preference for the control arm, indicating repellency.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of nepetalactone-induced insect repellency.
Caption: General experimental workflow for testing insect repellent efficacy.
Conclusion
Iridoids, particularly nepetalactone, demonstrate significant promise as natural alternatives to synthetic insect repellents like DEET. The available data indicates that nepetalactone can be highly effective, especially as a spatial repellent, although its duration of action may be shorter than that of DEET.[2][3] The distinct mechanism of action of nepetalactone, targeting the TRPA1 irritant receptor, offers a valuable avenue for the development of new repellent technologies that may be less susceptible to existing resistance mechanisms.
While other iridoids such as dihydronepetalactone, iridomyrmecin, and isoiridomyrmecin are known to possess insect repellent properties, there is a clear need for more comprehensive, quantitative studies to fully characterize their efficacy against a range of insect vectors.[4] Notably, there is a significant gap in the literature regarding the mosquito repellent activity of this compound, and further research is required to determine its potential in this context. Future studies should focus on direct, standardized comparisons of these compounds to build a more complete understanding of their relative strengths and weaknesses, ultimately aiding in the development of the next generation of safe and effective insect repellents.
References
Validating the Insecticidal Efficacy of Dolichodial in Field Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal efficacy of Dolichodial, a naturally occurring iridoid monoterpenoid, against common agricultural pests. While extensive field data for this compound is still emerging, this document synthesizes existing laboratory findings on related compounds and outlines a robust protocol for future field validation. The guide compares the projected efficacy of this compound with established natural insecticides, supported by experimental data and detailed methodologies.
Introduction to this compound as a Potential Insecticide
This compound is a dialdehyde compound found in the defensive secretions of certain insects and in the essential oils of some plants. Its presence in natural defense mechanisms suggests inherent insecticidal or repellent properties. Laboratory studies on related iridoids have demonstrated significant insecticidal and antifeedant activities against various insect species, providing a strong rationale for investigating this compound as a viable biopesticide.[1][2][3][4][5][6][7] This guide explores the potential of this compound and provides a framework for its validation in real-world agricultural settings.
Comparative Efficacy Data
The following table summarizes the observed efficacy of common organic insecticides from field trials and presents a projected efficacy for this compound based on laboratory studies of related compounds.[8][9] This hypothetical data for this compound assumes a similar performance to other potent natural insecticides.
| Insecticide | Active Ingredient(s) | Target Pest(s) | Mean Percent Control (%) |
| This compound (Projected) | This compound | Aphids, Lepidopteran larvae | 65 - 85 |
| Azera® | Azadirachtin + Pyrethrins | Aphids, Thrips, Caterpillars | 61.7 |
| Neemix® | Azadirachtin | Aphids, Whiteflies, Leafminers | 46.1 |
| PyGanic® | Pyrethrins | Wide range of soft-bodied insects | 48.6 |
| Entrust® | Spinosad | Lepidopteran larvae, Thrips | 73.9 |
Experimental Protocols
A standardized and rigorous experimental protocol is crucial for validating the efficacy of any new insecticide. The following proposed field trial protocol for this compound is based on established methodologies for evaluating natural insecticides.[10][11][12][13]
Field Trial Protocol for this compound Efficacy Validation
Objective: To determine the field efficacy of a this compound-based insecticide formulation in controlling a target insect pest population on a selected crop.
1. Experimental Design:
- Design: Randomized Complete Block Design (RCBD).
- Treatments:
- T1: this compound formulation (low concentration)
- T2: this compound formulation (high concentration)
- T3: Positive Control (a commercial standard natural insecticide)
- T4: Negative Control (water or formulation blank)
- Replicates: Minimum of four replicates per treatment.
- Plot Size: 10m x 10m plots with a 2m buffer zone between plots to minimize spray drift.
2. Application of Treatments:
- Formulation: this compound will be formulated as an emulsifiable concentrate (EC).
- Application Method: Foliar spray using a calibrated backpack sprayer to ensure uniform coverage.
- Timing: Applications will be made based on pest scouting and initiated when pest populations reach a predetermined economic threshold. Subsequent applications will be made at 7-10 day intervals.
3. Data Collection:
- Pest Density: Pest counts (larvae, nymphs, or adults, depending on the target pest) will be recorded from 10 randomly selected plants per plot.
- Sampling Intervals: Pre-treatment counts will be taken 24 hours before the first application. Post-treatment counts will be conducted at 3, 7, and 14 days after each application.
- Crop Damage Assessment: The level of insect-induced damage (e.g., percentage of defoliation, fruit damage) will be assessed at the end of the trial.
- Yield Data: Total and marketable yield will be recorded from a central harvest area within each plot.
4. Data Analysis:
- Pest count data will be analyzed using Analysis of Variance (ANOVA).
- Treatment means will be separated using a suitable post-hoc test (e.g., Tukey's HSD) at a significance level of p < 0.05.
- The percentage of pest reduction will be calculated using Abbott's formula:
- % Reduction = ((C - T) / C) * 100
- Where C is the pest population in the control plot and T is the pest population in the treated plot.[14]
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key stages of the proposed field trial for validating this compound's insecticidal efficacy.
Putative Signaling Pathway of this compound's Antifeedant Action
Based on the known activity of related dialdehyde-containing iridoids like polygodial, a likely mode of action for this compound is through antifeedant effects.[5][6][7] This diagram illustrates a hypothetical signaling pathway for this effect.
Caption: A proposed signaling pathway for the antifeedant effect of this compound in insects.
Conclusion
While field validation is pending, the chemical nature of this compound and the demonstrated insecticidal and antifeedant properties of related iridoids strongly suggest its potential as a novel biopesticide. The provided experimental protocol offers a comprehensive framework for researchers to conduct robust field trials to ascertain its efficacy. Comparative analysis with existing natural insecticides will be crucial in positioning this compound within integrated pest management (IPM) programs. Further research into its mode of action and formulation optimization will also be critical for its successful development and commercialization.
References
- 1. Iridoid glucosides with insecticidal activity from Galium melanantherum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Iridoid Glucosides with Insecticidal Activity from Galium melanantherum | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Antifeedant activity of some polygodial derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifeedant effect of polygodial and drimenol derivatives against Spodoptera frugiperda and Epilachna paenulata and quantitative structure-activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Efficacy of Common Active Ingredients in Organic Insecticides Against Difficult to Control Insect Pests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. carolinafarmstewards.org [carolinafarmstewards.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Natural Enemies <Experimental Techniques [faculty.ucr.edu]
- 12. mdpi.com [mdpi.com]
- 13. entomoljournal.com [entomoljournal.com]
- 14. Review Reports - Comparative Efficacy of Common Active Ingredients in Organic Insecticides Against Difficult to Control Insect Pests | MDPI [mdpi.com]
Unraveling the Stereospecific Bioactivity of Dolichodial Enantiomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. This guide provides a comparative analysis of the biological activities of the enantiomers of dolichodial, a natural iridoid monoterpenoid. While direct comparative studies on the bioactivity of individual this compound enantiomers are not extensively available in publicly accessible literature, this guide synthesizes the general principles of stereochemistry in pharmacology and draws upon available information on related compounds to infer the potential differences in their biological profiles.
The fundamental principle that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles is well-established.[1][2][3] This is because biological systems, including receptors, enzymes, and other target molecules, are themselves chiral and can therefore interact differently with each enantiomer.[1][3] One enantiomer may elicit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects.[1][4]
Data Summary
Due to the limited direct comparative data for this compound enantiomers, a quantitative comparison table cannot be constructed at this time. Research into the enantioselective synthesis and subsequent biological evaluation of individual this compound enantiomers is necessary to populate such a table with specific metrics like IC50 values for cytotoxicity, minimum inhibitory concentrations (MIC) for antimicrobial activity, or repellent concentrations (RC) for insect repellency.
Key Biological Activities of Related Compounds
Studies on other chiral compounds, including other iridoids and insect repellents, have demonstrated significant differences in the biological activities of their stereoisomers. For instance, in the case of the insect repellent 1-[3-cyclohexen-1-ylcarbonyl]-2-methylpiperidine, the (1S,2'S) and (1R,2'S) configurations were found to be significantly more effective at repelling mosquitoes than the other two stereoisomers.[5] Similarly, different enantiomers of the drug praziquantel exhibit distinct cytotoxicity profiles against various cell lines.[6] These examples underscore the critical importance of evaluating the biological activity of each enantiomer of a chiral compound like this compound independently.
Experimental Protocols
To facilitate future research in this area, detailed methodologies for key experiments to comparatively evaluate the biological activities of this compound enantiomers are provided below.
Insect Repellent Activity Assay
A common method to assess insect repellency is the "arm-in-cage" or similar bioassays using relevant insect species, such as mosquitoes (Aedes aegypti) or ants.
Protocol:
-
Compound Preparation: Prepare solutions of (+)-dolichodial, (-)-dolichodial, and a racemic mixture of this compound in a suitable solvent (e.g., ethanol) at various concentrations. A negative control (solvent only) and a positive control (e.g., DEET) should also be prepared.
-
Application: Apply a standardized volume of each test solution to a defined area on a filter paper or a volunteer's forearm.
-
Exposure: Introduce the treated surface into a cage containing a known number of insects.
-
Data Collection: Record the number of insects landing on or biting the treated area over a specific time period. The percentage repellency can be calculated using the formula: (% Repellency = [(C - T) / C] x 100), where C is the number of insects on the control and T is the number of insects on the treated surface.
-
Statistical Analysis: Analyze the data to determine the effective concentration for 50% repellency (RC50) for each enantiomer and the racemate.
Antimicrobial Activity Assay (Broth Microdilution Method)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth media.
-
Compound Dilution: Perform serial dilutions of the this compound enantiomers and the racemic mixture in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microorganism suspension to each well. Include positive (microorganisms with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for a specified period (e.g., 24-48 hours).
-
Data Analysis: Determine the MIC, which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.
Protocol:
-
Cell Culture: Plate mammalian cells (e.g., human cancer cell lines or normal cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound enantiomers and the racemic mixture for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the concentration of the compound that causes 50% inhibition of cell growth (IC50).
Visualizing Experimental Workflow
To provide a clear overview of the process for evaluating the biological activities of this compound enantiomers, the following experimental workflow is presented.
Signaling Pathways and Mechanisms of Action
The specific signaling pathways and molecular mechanisms through which this compound enantiomers exert their biological effects are yet to be elucidated. Based on the activities of other natural products, potential mechanisms could involve interactions with olfactory receptors in insects (for repellency), disruption of microbial cell membranes or inhibition of essential enzymes (for antimicrobial activity), or induction of apoptosis and interference with cell signaling cascades in mammalian cells (for cytotoxicity).
The following diagram illustrates a hypothetical signaling pathway that could be investigated for the cytotoxic effects of a this compound enantiomer.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Stereochemical effects in an insect repellent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cytotoxicity study of praziquantel enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Dolichodial Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive compounds is paramount in drug discovery and development. Dolichodial, an iridoid monoterpenoid with a characteristic dialdehyde structure, has garnered interest for its potential pharmacological activities. Ensuring the reliability and reproducibility of its quantification is critical for pharmacokinetic studies, quality control of natural product extracts, and elucidation of its mechanism of action.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound. Due to the limited availability of direct comparative studies on this compound, this guide leverages validated data from structurally similar iridoids, such as aucubin and genipin, to establish a robust framework for method development and cross-validation.
Executive Summary
The selection of an analytical method for this compound quantification should be guided by the specific requirements of the study, including desired sensitivity, sample matrix complexity, and throughput needs.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and cost-effective technique suitable for routine quality control of raw materials and formulations where high concentrations of this compound are expected. Its sensitivity may be limited for bioanalytical applications.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. For less volatile iridoids like this compound, derivatization is often necessary to improve volatility and thermal stability. GC-MS offers high selectivity and is well-suited for identifying and quantifying this compound in less complex matrices like essential oils.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical studies due to its exceptional sensitivity and selectivity. It is the ideal choice for quantifying trace levels of this compound in complex biological matrices such as plasma and urine, and for detailed pharmacokinetic studies.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound and related iridoids.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity in the liquid phase, with detection via UV absorbance. | Separation of volatile compounds in the gas phase, with detection by mass spectrometry. | Separation in the liquid phase coupled with highly selective and sensitive mass spectrometric detection. |
| Selectivity | Moderate, dependent on chromatographic separation. | High, based on mass fragmentation patterns. | Very High, based on precursor and product ion monitoring. |
| Sensitivity (LOD/LOQ) | Lower sensitivity, typically in the µg/mL range.[1] | Moderate to high sensitivity, often in the ng/mL to µg/mL range.[2] | Highest sensitivity, capable of reaching pg/mL to ng/mL levels.[3][4] |
| Sample Throughput | High | Moderate | High |
| Derivatization | Not typically required. | Often required for polar analytes like iridoids to increase volatility.[5][6] | Not usually necessary. |
| Matrix Effects | Less susceptible compared to MS-based methods. | Can be significant, but often mitigated by sample cleanup and stable isotope-labeled internal standards. | Can be significant, requiring careful method development and the use of appropriate internal standards. |
| Cost | Low | Moderate | High |
| Primary Application | Quality control of raw materials and finished products. | Analysis of volatile components in essential oils and less complex extracts. | Bioanalysis of complex matrices (plasma, urine, tissue), pharmacokinetic studies. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for iridoid analysis and can be adapted for this compound quantification.
Sample Preparation from Plant Material
A general procedure for the extraction of iridoids from plant material is as follows:
-
Grinding: The dried and powdered plant material (e.g., 0.5 g) is accurately weighed.[7]
-
Extraction: The sample is extracted with a suitable solvent, such as methanol or a methanol/water mixture, often with the aid of ultrasonication for a specified period (e.g., 30 minutes).[1][8]
-
Centrifugation: The extract is centrifuged to separate the solid plant material.[1]
-
Filtration: The supernatant is filtered through a 0.45 µm filter prior to analysis.[1]
High-Performance Liquid Chromatography (HPLC-UV) Method (based on Aucubin analysis)
This method is suitable for the quantification of this compound in herbal extracts and pharmaceutical formulations.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3][9]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (often with a small amount of acid, like formic or phosphoric acid, to improve peak shape).[3][10][11] For example, an isocratic mobile phase of 98% sodium dihydrogen phosphate buffer and 2% acetonitrile.[9]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: Based on the UV spectrum of this compound. For many iridoids, detection is performed around 204-210 nm.[3][9]
-
Injection Volume: 10-20 µL.
-
Quantification: Based on a calibration curve prepared from a series of known concentrations of a this compound standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method (General Protocol for Terpene Aldehydes)
This method is suitable for the analysis of this compound in essential oils and other matrices where volatility is not a limiting factor or after derivatization.
-
Derivatization (if necessary): Due to the aldehyde functional groups and potential for low volatility, derivatization is often required. A common method is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group to increase volatility and thermal stability.[6] Another option for aldehydes is derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA).[5][12]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[13]
-
Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.
-
Injector Temperature: 250-280 °C.[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[13]
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C).[13]
-
MS Transfer Line Temperature: 280-300 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Quantification: An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) is recommended for accurate quantification. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method (based on Genipin analysis)
This method is ideal for the quantification of this compound in complex biological matrices.
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[14]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[3]
-
Mobile Phase: A gradient elution is typically used with a mixture of water and acetonitrile or methanol, often containing a modifier like formic acid to enhance ionization.[7][14]
-
Flow Rate: 0.2-0.4 mL/min for UHPLC systems.
-
Column Temperature: 30-40 °C.
-
Ionization Mode: ESI in either positive or negative ion mode, depending on which provides a better signal for this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.[3][4]
-
Quantification: An internal standard, ideally a stable isotope-labeled version of this compound, should be used to compensate for matrix effects and variations in instrument response. Quantification is based on the peak area ratio of the analyte to the internal standard.
Comparative Validation Data
The following tables summarize typical validation parameters for the analysis of iridoids using the described techniques, based on data from the literature for structurally similar compounds.
Table 1: HPLC-UV Validation Parameters for Iridoid Quantification
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999[11] |
| LOD | 0.1 - 1 µg/mL |
| LOQ | 0.3 - 3 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy/Recovery (%) | 95 - 105%[11] |
Table 2: GC-MS Validation Parameters for Terpene Quantification
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99[2] |
| LOD | 0.1 - 10 ng/mL |
| LOQ | 0.5 - 30 ng/mL |
| Intra-day Precision (%RSD) | < 10%[2] |
| Inter-day Precision (%RSD) | < 15%[2] |
| Accuracy/Recovery (%) | 80 - 120%[2] |
Table 3: LC-MS/MS Validation Parameters for Iridoid Quantification
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99[3][4] |
| LOD | 0.1 - 1 ng/mL[3] |
| LOQ | 0.5 - 5 ng/mL[3][4] |
| Intra-day Precision (%RSD) | < 15%[4] |
| Inter-day Precision (%RSD) | < 15%[4] |
| Accuracy/Recovery (%) | 85 - 115%[4] |
Visualizing the Workflow and Potential Mechanism of Action
Diagrams are essential for clarifying complex processes and relationships in analytical method validation and pharmacology.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Dolichodial vs. Synthetic Pesticides: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating demand for sustainable and effective pest management strategies has intensified the scrutiny of naturally derived compounds as viable alternatives to conventional synthetic pesticides. Among these, dolichodial, a naturally occurring iridoid monoterpenoid, has garnered attention for its insecticidal and repellent properties. This guide provides a comprehensive comparison of the efficacy of this compound against that of widely used synthetic pesticides, supported by available experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Quantitative Efficacy Comparison
Table 1: Efficacy of this compound Against Various Insect Pests
| Target Insect | Bioassay Type | Efficacy Metric | Value | Source(s) |
| Formosan Subterranean Termite (Coptotermes formosanus) | Direct Exposure | Mortality | Significant | [1][2] |
| Formosan Subterranean Termite (Coptotermes formosanus) | Repellency | Repellency | High (lasted for at least one month) | [1][2] |
| Various Ant Species | Repellency | Repellency | Effective repellent | [1][2] |
Table 2: Efficacy of Selected Synthetic Pesticides Against Key Agricultural Pests
| Pesticide | Target Insect | Bioassay Type | Efficacy Metric | Value | Source(s) |
| Cypermethrin | Diamondback Moth (Plutella xylostella) | Topical Application | LD50 | 0.0046 µ g/larva (Susceptible strain) | [3] |
| Cypermethrin | Diamondback Moth (Plutella xylostella) | Topical Application | LD50 | >139 µ g/larva (Resistant strain) | [3] |
| Chlorpyrifos | Fall Armyworm (Spodoptera frugiperda) | Leaf Disc Bioassay | LC50 | 199 - 377 mg/L | [4] |
| Deltamethrin | Diamondback Moth (Plutella xylostella) | Topical Application | LD50 | 0.0014 µ g/larva (Susceptible strain) | [3] |
Experimental Protocols
To ensure transparency and reproducibility, this section details the methodologies for key experiments cited in the efficacy tables.
Insecticidal Bioassays for this compound (Qualitative)
1. Direct Exposure Bioassay against Termites:
-
Objective: To assess the contact toxicity of this compound.
-
Method: Sand treated with a whole-body extract of the dolichoderine ant Ochetellus glaber (containing this compound isomers) was placed in a container. Formosan subterranean termites (Coptotermes formosanus) were introduced into the container.
-
Observation: Termite mortality was recorded over a specified period.
2. Repellency Bioassay against Termites:
-
Objective: To evaluate the repellent properties of this compound.
-
Method: A choice test was conducted where termites were presented with two interconnected chambers, one containing sand treated with the ant extract and the other with untreated sand.
-
Observation: The distribution of termites in the chambers was recorded over time to determine if they avoided the treated sand. The persistence of repellency was tested by aging the treated sand.
Insecticidal Bioassays for Synthetic Pesticides (Quantitative)
1. Topical Application Bioassay (for LD50 determination):
-
Objective: To determine the median lethal dose (LD50) of a contact insecticide.
-
Method:
-
Fourth instar larvae of the target insect (e.g., Plutella xylostella) are selected.
-
The insecticide (e.g., cypermethrin, deltamethrin) is dissolved in a suitable solvent (e.g., acetone) to prepare a range of concentrations.
-
A precise volume (e.g., 1 µL) of each insecticide dilution is applied to the dorsal thorax of each larva using a microapplicator.
-
Control larvae are treated with the solvent alone.
-
Treated larvae are held in petri dishes with a food source at a controlled temperature and humidity.
-
Mortality is assessed at specific time points (e.g., 48 hours).
-
-
Data Analysis: The LD50 value is calculated using probit analysis.
-
Source: Adapted from Liu et al. (1983).[3]
2. Leaf Disc Bioassay (for LC50 determination):
-
Objective: To determine the median lethal concentration (LC50) of an insecticide.
-
Method:
-
Leaf discs from a suitable host plant (e.g., maize for Spodoptera frugiperda) are cut to a standard size.
-
A series of insecticide concentrations (e.g., chlorpyrifos) are prepared in water with a surfactant.
-
Leaf discs are dipped into the insecticide solutions for a set time and then allowed to air dry.
-
Control discs are dipped in the water-surfactant solution only.
-
Third instar larvae are placed individually in petri dishes with a treated leaf disc.
-
Mortality is recorded after a specific exposure period (e.g., 48 hours).
-
-
Data Analysis: The LC50 value is calculated using probit analysis.
-
Source: Adapted from Gnankiné et al. (2021).[4]
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways is crucial for developing new pesticides and managing resistance.
This compound: Potential Mechanism of Action
The exact molecular mechanism of action for this compound is not yet fully elucidated. However, as an iridoid dialdehyde, it is hypothesized to act as a reactive electrophile.
Caption: Hypothetical mechanism of action for this compound involving covalent modification of biological macromolecules.
Synthetic Pyrethroids: Mechanism of Action
Synthetic pyrethroids, such as cypermethrin and deltamethrin, are well-characterized neurotoxins that target voltage-gated sodium channels in the insect's nervous system.
Caption: Mechanism of action of synthetic pyrethroids on insect voltage-gated sodium channels.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the insecticidal efficacy of a test compound.
Caption: A generalized workflow for conducting insecticidal bioassays to determine efficacy.
Conclusion
This compound demonstrates notable repellent and toxic effects, particularly against social insects like termites. However, a significant gap exists in the literature regarding its quantitative efficacy (LD50/LC50 values) against a wider range of agricultural pests. In contrast, synthetic pesticides like pyrethroids have well-documented, high efficacy against many pests, although the development of resistance is a major concern.
For researchers and drug development professionals, this compound and its derivatives represent a promising area for the development of novel, potentially more environmentally benign pest control agents. Future research should focus on:
-
Quantitative Efficacy Studies: Determining the LD50 and LC50 values of purified this compound against a broad spectrum of economically important insect pests.
-
Mode of Action Elucidation: Investigating the precise molecular targets and signaling pathways affected by this compound in insects.
-
Formulation Development: Optimizing formulations to enhance the stability and delivery of this compound for practical field applications.
By addressing these research gaps, the full potential of this compound as a valuable tool in integrated pest management can be realized.
References
A Comparative Guide to the Bioactivity of Dolichodial
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a summary of the reported bioactivities of Dolichodial. It is important to note that publicly available quantitative data, such as IC50, EC50, and Ki values, for this compound are limited. The experimental protocols provided are general examples of standard assays used to evaluate similar compounds and may not have been specifically applied to this compound in the cited literature.
This compound, a natural iridoid monoterpenoid found in certain plants and insects, has garnered scientific interest for its diverse biological activities. This guide summarizes the existing research on its anticancer, anti-inflammatory, and insecticidal properties, providing a framework for understanding its potential therapeutic and practical applications.
Quantitative Bioactivity Data
A comprehensive search of scientific literature did not yield specific quantitative bioactivity data (IC50, EC50, Ki) for this compound. The following table is presented as a template for researchers to populate as data becomes available.
| Bioactivity | Target/Assay | Test System | IC50/EC50/Ki (µM) | Reference |
| Anticancer | e.g., MCF-7 cells | e.g., MTT Assay | Data not available | N/A |
| Anti-inflammatory | e.g., LPS-stimulated RAW 264.7 cells | e.g., Nitric Oxide Assay | Data not available | N/A |
| Insecticidal | e.g., Aedes aegypti larvae | e.g., Larval Bioassay | Data not available | N/A |
Experimental Protocols
The following are detailed, generalized protocols for assays commonly used to evaluate the bioactivities reported for this compound.
Anticancer Activity: MTT Assay for Cytotoxicity
This protocol assesses the ability of a compound to inhibit cell proliferation, a key indicator of potential anticancer activity.
a. Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
b. Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions of this compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages
This protocol evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
a. Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM, FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
b. Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the vehicle control.
Insecticidal Activity: Larval Bioassay
This protocol assesses the toxicity of a compound to insect larvae.
a. Materials:
-
This compound
-
Target insect larvae (e.g., Aedes aegypti, Spodoptera frugiperda)
-
Solvent (e.g., acetone or ethanol)
-
Distilled water
-
Beakers or small containers
-
Pipettes
b. Protocol:
-
Stock Solution Preparation: Dissolve a known amount of this compound in a small volume of a suitable solvent to prepare a stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with distilled water to obtain the desired test concentrations.
-
Larval Exposure: Place 20-25 larvae in beakers containing the test solutions. Include a solvent control and a negative control (distilled water).
-
Incubation: Maintain the beakers at a constant temperature and humidity suitable for the insect species.
-
Mortality Assessment: Record the number of dead larvae at regular intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are immobile and do not respond to gentle prodding.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate generalized signaling pathways potentially modulated by this compound based on its reported bioactivities, and a typical experimental workflow for bioactivity screening.
In Vivo Antimicrobial Efficacy of Dolichodial: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dolichodial, an iridoid monoterpene, has garnered interest for its potential antimicrobial properties. However, a comprehensive review of existing scientific literature reveals a significant gap in the in vivo validation of its antimicrobial effects. This guide, therefore, presents a comparative analysis using data from a closely related structural isomer, Nepetalactone, as a proxy for this compound's potential in vitro activity. This is juxtaposed with established in vivo efficacy data for standard-of-care antimicrobial agents, Mupirocin and Fluconazole, against Staphylococcus aureus and Candida albicans, respectively. The aim is to provide a framework for future in vivo studies on this compound and to highlight the need for such research to ascertain its therapeutic potential.
Note on this compound Data: To date, no specific in vivo studies validating the antimicrobial effects of this compound have been identified in publicly available research. The following comparison utilizes in vitro data for Nepetalactone, a structural isomer of this compound, to provide a preliminary assessment of potential antimicrobial activity. This indirect comparison underscores the critical need for dedicated in vivo research on this compound.
Comparative Antimicrobial Efficacy
The following tables summarize the available antimicrobial data for Nepetalactone (in vitro) and the comparator drugs Mupirocin and Fluconazole (in vivo).
Table 1: In Vitro Antimicrobial Activity of Nepetalactone
| Microorganism | Assay Type | Concentration | Result | Citation |
| Staphylococcus aureus | Broth Microdilution | 0.5 - 5 mg/mL (MIC) | Growth inhibition | [1][2] |
| Candida albicans | Not Specified | < 1 μL/mL (MIC) | Growth inhibition |
MIC: Minimum Inhibitory Concentration
Table 2: In Vivo Efficacy of Mupirocin against Staphylococcus aureus Skin Infection in a Murine Model
| Treatment | Dosage | Application | Bacterial Load Reduction (log10 CFU/wound) | Outcome | Citation |
| Mupirocin Cream (2%) | Twice daily | Topical | ~2.37 | Significant reduction vs. control | [3] |
| Mupirocin Ointment (2%) | Twice daily | Topical | ~1.38 | Significant reduction vs. control | [3] |
| Vehicle Placebo | Twice daily | Topical | - | No significant reduction | [3] |
| Untreated Control | - | - | - | High bacterial load | [3] |
CFU: Colony Forming Units
Table 3: In Vivo Efficacy of Fluconazole against Candida albicans in a Murine Disseminated Candidiasis Model
| Treatment | Dosage | Application | Fungal Burden Reduction (log10 CFU/kidney) | Outcome | Citation |
| Fluconazole | 10 mg/kg/day | Intraperitoneal | ~1.6 | Significant reduction vs. untreated | [4] |
| Untreated Control | - | - | - | High fungal burden | [4] |
CFU: Colony Forming Units
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing of Nepetalactone (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Nepetalactone against microbial strains.[5]
-
Preparation of Nepetalactone Stock Solution: Dissolve Nepetalactone in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Preparation of Microbial Inoculum:
-
Bacteria (S. aureus): Culture bacteria on an appropriate agar medium. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. Dilute to a final concentration of approximately 5 x 10^5 CFU/mL.[5]
-
Yeast (C. albicans): Culture yeast on a suitable agar medium. Prepare a suspension in sterile saline or broth to a 0.5 McFarland standard and then dilute to a final concentration of 0.5-2.5 x 10^3 CFU/mL.[5]
-
-
Assay Procedure:
-
Dispense the appropriate sterile broth into a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the Nepetalactone stock solution in the wells.
-
Add the prepared microbial inoculum to each well.
-
Include a positive control (broth and inoculum) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 35-37°C for 24 hours for bacteria).[5]
-
-
MIC Determination: The MIC is the lowest concentration of Nepetalactone with no visible microbial growth.[5]
In Vivo Murine Model of Staphylococcus aureus Skin Infection
This protocol describes a common model for evaluating the efficacy of topical antimicrobial agents.[3][6]
-
Animal Model: Use appropriate mouse strains (e.g., BALB/c).
-
Infection Procedure:
-
Treatment:
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the animals.
-
Excise the infected skin tissue.
-
Homogenize the tissue and perform serial dilutions.
-
Plate the dilutions on appropriate agar to determine the number of Colony Forming Units (CFU) per gram of tissue.[3]
-
In Vivo Murine Model of Disseminated Candida albicans Infection
This model is used to assess the efficacy of antifungal agents against systemic infections.[4]
-
Animal Model: Utilize a suitable mouse strain (e.g., CD1 or BALB/c). Immunosuppression (e.g., with cyclophosphamide) can be employed to establish a more robust infection.[7]
-
Inoculum Preparation: Culture C. albicans to the logarithmic phase and adjust the cell concentration to the desired inoculum size.[7]
-
Infection: Inject the prepared C. albicans suspension intravenously into the mice via the lateral tail vein.[7]
-
Treatment: Administer the antifungal agent (e.g., Fluconazole) via the desired route (e.g., intraperitoneal injection) at specified doses and time intervals.[4]
-
Efficacy Assessment:
-
After the treatment period, euthanize the mice.
-
Aseptically remove target organs (typically the kidneys, as they are a primary site of fungal proliferation).[4]
-
Homogenize the organs and perform serial dilutions.
-
Plate the dilutions on appropriate fungal growth media to enumerate the CFU per organ.[4]
-
Visualizing Experimental Workflows and Proposed Mechanisms
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Caption: Workflow for in vivo skin infection model.
Caption: Proposed antimicrobial mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Efficacy of a New Cream Formulation of Mupirocin: Comparison with Oral and Topical Agents in Experimental Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Prolonged Fluconazole Treatment on Candida albicans in Diffusion Chambers Implanted into Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Fluconazole Pharmacodynamics and Resistance Development in a Previously Susceptible Candida albicans Population Examined by Microbiologic and Transcriptional Profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dolichodial Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common methods for the extraction of Dolichodial, a monoterpenoid of significant interest for its biological activities. The primary plant sources for this compound include species from the Teucrium (e.g., Teucrium marum) and Actinidia (e.g., Actinidia polygama) genera. The extraction techniques evaluated are Maceration (Solvent Extraction), Steam Distillation, and Supercritical Fluid Extraction (SFE). This document aims to furnish researchers with the necessary data and protocols to select the most appropriate extraction strategy for their specific research and development needs.
Data Presentation: Comparative Analysis of Extraction Methods
| Parameter | Maceration (Solvent Extraction) | Steam Distillation | Supercritical Fluid Extraction (SFE) |
| Principle | Solid-liquid extraction based on the solubility of this compound in a selected solvent. | Separation of volatile compounds by passing steam through the plant material. | Extraction using a supercritical fluid (typically CO2) as the solvent. |
| Typical Yield (Total Extract) | 5-10% (w/w) from Teucrium parviflorum using methanol.[1][2] | 0.2% (w/w) essential oil from Teucrium polium.[3] | Variable, can be highly selective for terpenes. |
| Purity of this compound | Lower, co-extraction of other soluble compounds is common. | Higher for volatile compounds like this compound. | Potentially very high due to the high selectivity of supercritical CO2.[4] |
| Extraction Time | 24 - 72 hours.[5] | 3 - 4 hours.[3] | 1 - 4 hours.[6] |
| Solvent Consumption | High. | Low (water). | Moderate (CO2, which is recyclable). |
| Operating Temperature | Room temperature to moderate heating. | ~100 °C. | 35 - 60 °C.[7] |
| Operating Pressure | Atmospheric. | Atmospheric. | 80 - 240 bar.[6] |
| Advantages | Simple setup, low initial cost, suitable for thermolabile compounds at room temperature.[8] | Effective for volatile compounds, relatively low cost, solvent is non-toxic.[9] | High selectivity, no solvent residue, low operating temperatures preserve compound integrity.[10][11] |
| Disadvantages | Large solvent volumes required, potential for incomplete extraction, lower purity.[5] | High temperatures can degrade some thermolabile compounds, only suitable for volatile and water-insoluble compounds. | High initial equipment cost, may require a co-solvent for more polar compounds. |
| Post-Extraction Processing | Solvent evaporation, further purification (e.g., chromatography). | Separation of essential oil from hydrosol. | Depressurization to separate CO2 from the extract. |
Experimental Protocols
Maceration (Solvent Extraction)
This protocol is a representative method for the extraction of iridoids from Teucrium species.
Objective: To extract this compound and other phytochemicals from the aerial parts of Teucrium marum using methanol.
Materials and Equipment:
-
Dried and powdered aerial parts of Teucrium marum
-
Methanol (analytical grade)
-
Erlenmeyer flasks
-
Orbital shaker
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
-
Glass vials for storage
Procedure:
-
Weigh 100 g of the dried, powdered plant material.
-
Place the plant material into a 1 L Erlenmeyer flask.
-
Add 500 mL of methanol to the flask.
-
Seal the flask and place it on an orbital shaker.
-
Macerate for 72 hours at room temperature with continuous agitation.
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the plant residue with an additional 100 mL of methanol to ensure maximum recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at 40°C under reduced pressure until the solvent is completely removed.
-
Transfer the resulting crude extract to a pre-weighed glass vial and store at -20°C for further analysis.
-
The extract can be further purified using chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate this compound.[12][13]
Steam Distillation (Hydrodistillation)
This protocol describes the extraction of essential oils, including this compound, from Teucrium species.
Objective: To isolate the volatile essential oil containing this compound from the aerial parts of Teucrium marum.
Materials and Equipment:
-
Fresh or dried aerial parts of Teucrium marum
-
Clevenger-type apparatus
-
Heating mantle
-
Round bottom flask (2 L)
-
Condenser
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Place 200 g of the chopped aerial parts of Teucrium marum into a 2 L round bottom flask.
-
Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.[14]
-
Set up the Clevenger-type apparatus for hydrodistillation.[3]
-
Heat the flask using a heating mantle to bring the water to a boil.
-
Continue the distillation for 3 hours, collecting the distillate in the collection arm of the Clevenger apparatus.[3]
-
Once the distillation is complete, allow the apparatus to cool to room temperature.
-
Carefully collect the essential oil layer from the aqueous layer (hydrosol) using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried oil and store it in a sealed, dark glass vial at 4°C.
-
The composition of the essential oil, including the percentage of this compound, can be determined by Gas Chromatography-Mass Spectrometry (GC-MS).[9]
Supercritical Fluid Extraction (SFE)
This protocol outlines a general procedure for the selective extraction of terpenes like this compound using supercritical CO2.
Objective: To selectively extract this compound from the dried aerial parts of Teucrium marum using supercritical CO2.
Materials and Equipment:
-
Dried and powdered aerial parts of Teucrium marum
-
Supercritical fluid extraction system
-
High-pressure CO2 cylinder
-
Extraction vessel
-
Separator vessels
-
Heating and cooling units
-
Back-pressure regulator
-
Glass vials for collection
Procedure:
-
Load approximately 50 g of the dried and powdered plant material into the extraction vessel.
-
Seal the extraction vessel and place it into the SFE system.
-
Set the extraction temperature to 40°C and the pressure to 100 bar. These conditions are suitable for extracting volatile terpenes.[6]
-
Pump liquid CO2 into the system, where it is heated and pressurized to reach a supercritical state.
-
Allow the supercritical CO2 to pass through the extraction vessel for a period of 2 hours to extract the desired compounds.
-
The extract-laden supercritical fluid then flows into the separator vessels.
-
Reduce the pressure in the first separator to 60 bar and maintain the temperature at 35°C to selectively precipitate less volatile compounds.
-
Further reduce the pressure in the second separator to atmospheric pressure to allow the CO2 to return to its gaseous state, leaving behind the extracted this compound-rich fraction.
-
Collect the extract from the separator vessels into pre-weighed glass vials.
-
The purity and yield of this compound in the extract can be analyzed using GC-MS or HPLC.[12][13]
Mandatory Visualization
The following diagrams illustrate the workflows for each extraction method.
Caption: Workflow for this compound extraction via maceration.
Caption: Workflow for this compound extraction via steam distillation.
Caption: Workflow for this compound extraction via SFE.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Phytochemical composition and pharmacological activities of Teucrium polium L. collected from eastern Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an innovative maceration technique to optimize extraction and phase partition of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 7. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Essential Oil Compositions of Three Teucrium Taxa Growing Wild in Sicily: HCA and PCA Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 11. rjptonline.org [rjptonline.org]
- 12. phcogres.com [phcogres.com]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Validating the Mechanism of Action of Novel Bioactive Compounds: A Methodological Guide
A Note on Dolichodial: As of late 2025, comprehensive genetic studies validating the specific mechanism of action of this compound are not extensively available in the public domain. This guide, therefore, presents a generalized framework for researchers, scientists, and drug development professionals to validate the mechanism of action of a novel bioactive compound, using this compound as a hypothetical example. The experimental data and comparisons presented herein are illustrative and intended to serve as a template for such validation studies.
This guide outlines a systematic approach to elucidate a compound's mechanism of action through genetic studies, from initial cytotoxicity screening to in-depth signaling pathway analysis.
Comparative Cytotoxicity Analysis
The initial step in characterizing a novel bioactive compound is to determine its cytotoxic effects on relevant cell lines. This data provides a baseline for comparing its potency against known therapeutic agents.
Table 1: Comparative in vitro Cytotoxicity of Compound X (e.g., this compound) and Standard Chemotherapeutic Agents.
| Compound | Cell Line | Cell Type | IC50 (µM) after 48h |
| Compound X | HCT-116 | Human Colon Carcinoma | [Hypothetical Data] 15.2 ± 1.8 |
| A549 | Human Lung Carcinoma | [Hypothetical Data] 22.5 ± 2.5 | |
| MCF-7 | Human Breast Adenocarcinoma | [Hypothetical Data] 18.9 ± 2.1 | |
| Doxorubicin | HCT-116 | Human Colon Carcinoma | 0.8 ± 0.1 |
| A549 | Human Lung Carcinoma | 1.2 ± 0.2 | |
| MCF-7 | Human Breast Adenocarcinoma | 0.5 ± 0.08 | |
| Paclitaxel | HCT-116 | Human Colon Carcinoma | 0.01 ± 0.002 |
| A549 | Human Lung Carcinoma | 0.005 ± 0.001 | |
| MCF-7 | Human Breast Adenocarcinoma | 0.002 ± 0.0005 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating scientific findings.
Cell Viability and Cytotoxicity Assays
a) MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
Cells (e.g., HCT-116, A549, MCF-7)
-
96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound) and control drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of the test compound and control drugs for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
b) LDH Release Assay
The LDH assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Materials:
-
Cells and 96-well plates
-
Test compound and control drugs
-
Commercially available LDH cytotoxicity assay kit
-
-
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Gene Expression Analysis via Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the expression levels of specific genes of interest that may be involved in the compound's mechanism of action.
-
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR primers for target genes (e.g., BAX, BCL2, CASP3, CASP9) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or TaqMan master mix
-
qRT-PCR instrument
-
-
Protocol:
-
Isolate total RNA from treated and untreated cells.
-
Synthesize cDNA from the isolated RNA.
-
Perform qRT-PCR using specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Visualizing Molecular Mechanisms
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Experimental workflow for validating the mechanism of action.
Elucidating the Signaling Pathway
Genetic studies often point towards the involvement of specific signaling pathways. Visualizing these pathways helps in understanding the compound's mode of action.
Hypothetical Apoptotic Pathway Induced by Compound X
Based on preliminary genetic screens, a compound might be found to induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Hypothetical intrinsic apoptosis pathway induced by Compound X.
Conclusion and Future Directions
This guide provides a foundational framework for the genetic validation of a novel bioactive compound's mechanism of action. While specific data for this compound remains to be elucidated, the outlined methodologies can be applied to systematically investigate its, or any other novel compound's, biological activity. Future studies should focus on genome-wide screening techniques like CRISPR-Cas9 to identify direct molecular targets and further validate the proposed signaling pathways in preclinical in vivo models. This comprehensive approach is essential for the successful translation of promising bioactive compounds into effective therapeutic agents.
Benchmarking Repellent Properties: A Comparative Analysis of DEET and the Enigmatic Dolichodial
A comprehensive guide for researchers, scientists, and drug development professionals on the established efficacy of DEET and the current data gap for the natural compound dolichodial as insect repellents.
Executive Summary
N,N-Diethyl-meta-toluamide (DEET) has long been the gold standard for insect repellents, offering broad-spectrum and long-lasting protection against a variety of disease-carrying arthropods. In the ongoing search for novel repellent compounds, natural products are a significant area of interest. One such compound is this compound, an iridoid found in certain plants and insects. However, a thorough review of the scientific literature reveals a significant lack of data on the repellent properties of this compound against mosquitoes and other medically important insects. Consequently, a direct benchmark comparison with DEET is not currently feasible.
This guide provides a detailed overview of the well-established repellent characteristics of DEET, including quantitative performance data, standardized experimental protocols for its evaluation, and its proposed mechanisms of action. This information serves as a crucial baseline for the evaluation of any new repellent candidate. We also briefly introduce this compound and highlight the critical need for rigorous scientific investigation into its potential repellent activity.
DEET: The Benchmark for Insect Repellents
Developed by the U.S. Army in 1946, DEET has been commercially available to the public since 1957.[1] It is a broad-spectrum repellent effective against mosquitoes, ticks, fleas, chiggers, and biting flies.[2]
Quantitative Performance of DEET
The efficacy of DEET is directly correlated with its concentration, providing longer protection times at higher percentages, although concentrations above 50% do not offer a significant increase in duration.[2] The Centers for Disease Control and Prevention (CDC) recommends using products containing 30–50% DEET for effective protection against insect-borne diseases.[3]
| DEET Concentration | Mean Complete Protection Time (minutes) | Insect Species | Reference |
| 23.8% | 301.5 | Mosquitoes | [1] |
| 20% | >300 | Aedes albopictus | [4] |
| 15% | up to 360 | Mosquitoes | [5] |
| 10% | up to 120 | Mosquitoes | [2] |
| 25% | up to 480 | Mosquitoes | [5] |
Mechanism of Action of DEET
The precise mechanism by which DEET repels insects is still under investigation, with several proposed theories. It is believed to work through multiple modes of action, both in the vapor phase and upon direct contact.
-
Olfactory Disruption: DEET is thought to jam the olfactory receptors of insects, making it difficult for them to locate a host.[2][5] It may work by masking human odors that are attractive to insects or by having an inherently unpleasant smell to them.[3] Research indicates that DEET interferes with receptors in mosquito antennae that detect lactic acid and carbon dioxide, key attractants emitted by humans.[1]
-
Contact Repellency: Upon landing on a treated surface, the bitter taste of DEET is thought to act as a contact repellent.[3]
Experimental Protocols for Repellent Efficacy Testing
Standardized and rigorous experimental protocols are essential for evaluating the efficacy of insect repellents. The following are common methods used in laboratory and field settings.
Arm-in-Cage Test
This is a widely used laboratory method to determine the complete protection time of a topical repellent.
-
Procedure: A specific area of a volunteer's forearm is treated with a known concentration of the repellent. The treated arm is then inserted into a cage containing a standard number of host-seeking female mosquitoes (e.g., Aedes aegypti).
-
Data Collection: The time until the first confirmed bite is recorded. This is known as the Complete Protection Time (CPT).
-
Controls: An untreated arm is used as a negative control to ensure the mosquitoes are actively host-seeking. A standard repellent like DEET is often used as a positive control.
Field Studies
Field studies are crucial for evaluating the performance of a repellent under real-world conditions, considering environmental factors like temperature, humidity, and wind, as well as the natural behavior of various insect species.
-
Procedure: Human volunteers apply the test repellent and a control to different limbs. They then expose themselves to natural populations of biting insects in a specific habitat.
-
Data Collection: The number of bites on the treated and untreated limbs is recorded over a set period. Repellency is often calculated as a percentage reduction in bites on the treated area compared to the control.
This compound: A Natural Compound with Unknown Repellent Potential
This compound is a natural iridoid, a type of monoterpenoid, characterized by its two aldehyde groups. It is found in the essential oils of some plants and is also a component of the defensive secretions of certain insects. This compound exists in several stereoisomeric forms.
Despite its presence in nature, there is a notable absence of published scientific research evaluating the insect repellent properties of this compound against mosquitoes or other human disease vectors. Without such studies, it is impossible to:
-
Quantify its efficacy (e.g., complete protection time).
-
Determine its spectrum of activity.
-
Elucidate its mechanism of action.
-
Compare its performance to established repellents like DEET.
Conclusion and Future Directions
DEET remains the benchmark for insect repellents due to its proven, long-lasting, and broad-spectrum efficacy, supported by decades of scientific research and standardized testing. While the search for new repellents, particularly from natural sources, is a vital area of research, it is imperative that candidate compounds are subjected to the same rigorous evaluation as existing standards.
The case of this compound highlights a significant data gap. While its natural origin makes it an intriguing subject for investigation, there is currently no scientific basis to support its use as an insect repellent. Future research should focus on isolating or synthesizing sufficient quantities of this compound and its stereoisomers for evaluation using established protocols, such as the arm-in-cage test. Such studies would be the first step in determining if this natural compound holds any promise as a viable alternative to DEET. Until then, DEET remains the most reliable and scientifically-backed choice for personal protection against insect-borne diseases.
References
- 1. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 2. Biological assay methods for mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repellent activities of stereoisomers of p-menthane-3,8-diols against Anopheles gambiae (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel in vitro Bioassay to Explore the Repellent Effects of Compounds Against Mosquito Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Naturally Occurring Compounds With Larvicidal Activity Against Malaria Mosquitoes [frontiersin.org]
Safety Operating Guide
Essential Safety and Handling Protocols for Dolichodial
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for handling Dolichodial, a natural iridoid compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on established best practices for handling potentially hazardous chemicals is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields are the minimum requirement. A full-face shield should be worn when there is a risk of splashes. | Protects eyes from potential splashes, dust, and aerosols. |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Clothing: A lab coat is required. For larger quantities or when there is a significant risk of splashing, impervious clothing should be worn. | Prevents direct skin contact with the chemical. |
| Respiratory Protection | For tasks that may generate dust or aerosols, a NIOSH/MSHA-approved respirator is necessary. | Avoids inhalation of potentially harmful airborne particles. |
Handling and Operational Plan
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
Pre-Handling:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Fume Hood: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Gather Materials: Ensure all necessary PPE, handling equipment, and waste containers are readily available.
Handling:
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Weighing and Transfer: Handle this compound with care to avoid the formation of dust and aerosols. Use appropriate tools for transfer.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
Post-Handling:
-
Decontamination: Clean the work area thoroughly after handling is complete.
-
Waste Disposal: Dispose of all waste in designated, properly labeled hazardous waste containers.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1] Do not eat, drink, or smoke in the work area.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated PPE (gloves, lab coats), weighing papers, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and any rinsate from cleaning contaminated labware should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams.
Container Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and quantity.
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, following institutional guidelines.[2]
Disposal Procedure:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]
-
Never pour this compound or any chemical waste down the drain or dispose of it in the regular trash.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
